Product packaging for 3-Amino-2-phenylpropan-1-ol(Cat. No.:CAS No. 62247-39-6)

3-Amino-2-phenylpropan-1-ol

Cat. No.: B041363
CAS No.: 62247-39-6
M. Wt: 151.21 g/mol
InChI Key: DIVZNCUPEGZSEI-UHFFFAOYSA-N
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Description

3-Amino-2-phenylpropan-1-ol, with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol , is a chiral amino alcohol of significant interest in organic and medicinal chemistry. This compound serves as a versatile synthetic intermediate, or "chiral synthon," for the preparation of more complex, optically active pharmaceutical products . Its structure, featuring both amino and alcohol functional groups, makes it a valuable building block in asymmetric synthesis. Researchers utilize this scaffold in methods aimed at producing intermediates with high enantiomeric excess, which is crucial for developing specific stereoisomers of active pharmaceutical ingredients (APIs) . The compound is closely related to phenylalaninol, a common starting material in synthesis . It is structurally similar to sympathomimetic amines like phenylpropanolamine (PPA), a compound previously used as a decongestant and appetite suppressant that acts primarily as a norepinephrine-releasing agent . Due to the known safety risks associated with structurally related compounds, which include increased heart rate, elevated blood pressure, and a rare risk of hemorrhagic stroke , this product is strictly for research applications. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B041363 3-Amino-2-phenylpropan-1-ol CAS No. 62247-39-6

Properties

IUPAC Name

3-amino-2-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZNCUPEGZSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62247-39-6
Record name 3-amino-2-phenylpropan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-phenylpropan-1-ol, and its isomers, represent a class of organic compounds with significant applications in synthetic chemistry and pharmacology. As derivatives of phenylalanine, these amino alcohols serve as versatile chiral building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Their structural similarity to phenethylamines and amphetamines has led to investigations into their biological activities, revealing potential as psychostimulants and modulators of key signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and known biological interactions of this compound and its closely related isomers, with a focus on providing practical data and methodologies for laboratory applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its common isomers are summarized below. These properties are crucial for their handling, characterization, and application in experimental settings.

Core Compound: this compound
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 62247-39-6[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance White to off-white solid
Melting Point 70-77 °C
Boiling Point 293 °C at 760 mmHg
Solubility Soluble in water and methanol[2]
Isomer: (S)-(-)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol)
PropertyValueReference
IUPAC Name (2S)-2-amino-3-phenylpropan-1-ol[3]
CAS Number 3182-95-4[3]
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [3]
Appearance Slightly yellow solid
Melting Point 92-94 °C (lit.)
Optical Activity [α]22/D −22.8°, c = 1.2 in 1 M HCl

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The proton NMR spectrum of 2-amino-3-phenylpropane-1-ol shows a doublet of doublets for the O-CH₂ protons at approximately δ 3.15. The CH-CH₂ protons appear as a multiplet in the range of δ 2.73-3.06, and the CH₂CH- proton appears as a multiplet at δ 2.83-3.21. Aromatic protons are observed as a multiplet between δ 7.25-7.48. The hydroxyl proton (OH) appears as a singlet at δ 3.59, and the amine protons (NH₂) appear as a singlet at δ 5.23.

Infrared (IR) Spectroscopy

The IR spectrum of 3-amino-1-propanol derivatives shows characteristic peaks for the N-H and O-H stretching vibrations in the region of 3300-3400 cm⁻¹. The C-H stretching of the aromatic ring is observed around 3000-3100 cm⁻¹. The C-N stretching vibration appears in the range of 1000-1200 cm⁻¹.

Experimental Protocols

Synthesis of 2-Amino-3-phenylpropan-1-ol from a Baylis-Hillman Adduct

This protocol describes the synthesis of 2-amino-3-phenylpropan-1-ol from (E)-2-nitro-3-phenylprop-2-en-1-ol, a Baylis-Hillman adduct.

Materials:

  • (E)-2-nitro-3-phenylprop-2-en-1-ol

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Water

  • Sodium sulfate

Procedure:

  • To a stirred solution of (E)-2-nitro-3-phenylprop-2-en-1-ol (2 mmol) in acetic acid (10 ml), add an excess of iron powder.

  • Heat the reaction mixture to reflux and stir for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 ml).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain 2-amino-3-phenylpropane-1-ol.

Purification by Recrystallization

Crude amino alcohols can be purified by recrystallization. Lower alcohols such as methanol, ethanol, or isopropanol are often suitable solvents.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method can be adapted for the analysis of this compound and its isomers.

Chromatographic Conditions:

  • Column: Agilent-Zorbax-SB-C18, 4.6 mm ID × 150 mm (5 μm)

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or a fluorescence detector after derivatization with an agent like fluorescamine.

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solution.

  • For biological samples, perform a protein precipitation step (e.g., with methanol) followed by centrifugation before injection.

Biological Activity and Signaling Pathways

Phenylalaninol, an isomer of this compound, has been identified as a psychostimulant that acts as a selective norepinephrine-dopamine releasing agent (NDRA).[4] Its mechanism of action is similar to that of other phenethylamines, which involve interaction with monoamine transporters.

Monoamine Release Mechanism

Phenylalaninol and related compounds can enter the presynaptic neuron via monoamine transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). Once inside, they disrupt the vesicular storage of neurotransmitters by inhibiting the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient. This leads to an increase in the cytoplasmic concentration of norepinephrine and dopamine, which then exit the neuron into the synaptic cleft through the reversal of the plasma membrane transporters.

Monoamine_Release cluster_presynaptic Presynaptic Neuron phenylalaninol Phenylalaninol transporter Monoamine Transporter (NET/DAT) phenylalaninol->transporter Uptake vmat2 VMAT2 phenylalaninol->vmat2 Inhibition cytoplasmic_nt Cytoplasmic Neurotransmitter (Increased) synaptic_cleft Synaptic Cleft transporter->synaptic_cleft Release vesicle Synaptic Vesicle neurotransmitter Norepinephrine/ Dopamine vesicle->neurotransmitter Storage neurotransmitter->cytoplasmic_nt Release from Vesicles cytoplasmic_nt->transporter Efflux (Reversal)

Monoamine release by Phenylalaninol.
Sensitization of Insulin Signaling

Recent studies have shown that phenylalaninol can sensitize insulin signaling.[5] In type 2 diabetes, elevated levels of phenylalanine can lead to the "phenylalanylation" of the insulin receptor beta subunit (IRβ), which inactivates it and impairs glucose uptake. Phenylalaninol can block this modification, thereby restoring the insulin receptor's sensitivity to insulin.[5] This leads to the activation of the downstream signaling cascade, including the phosphorylation of Akt, which ultimately promotes the translocation of GLUT4 transporters to the cell membrane and enhances glucose uptake.

Insulin_Signaling cluster_cell Target Cell (e.g., Adipocyte) insulin Insulin ir Insulin Receptor (IRβ) insulin->ir Binds akt Akt (Phosphorylated) ir->akt Activates phenylalanine Phenylalanine phenylalanine->ir Inactivates (Phenylalanylation) phenylalaninol Phenylalaninol phenylalaninol->phenylalanine Blocks glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle Promotes Translocation glut4_membrane GLUT4 at Membrane glut4_vesicle->glut4_membrane glucose_uptake Glucose Uptake glut4_membrane->glucose_uptake Facilitates

Phenylalaninol sensitizes insulin signaling.

Conclusion

This compound and its isomers are valuable compounds for both chemical synthesis and pharmacological research. Their defined stereochemistry and bifunctional nature make them ideal starting materials for the construction of complex chiral molecules. The biological activity of phenylalaninol as a norepinephrine-dopamine releasing agent highlights its potential as a lead compound for the development of novel therapeutics for central nervous system disorders. Furthermore, its ability to sensitize insulin signaling opens up new avenues for research in the treatment of metabolic diseases. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with these promising molecules.

References

In-Depth Technical Guide to the Structure Elucidation of 3-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Amino-2-phenylpropan-1-ol, a key chemical intermediate with significant potential in pharmaceutical development. This document details the analytical techniques and experimental protocols necessary for its unambiguous identification and characterization, and explores its potential biological significance.

Physicochemical Properties and Structural Information

This compound is a chiral amino alcohol. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₃NO--INVALID-LINK--
Molecular Weight 151.21 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 62247-39-6--INVALID-LINK--
Canonical SMILES C1=CC=C(C=C1)C(CN)CO--INVALID-LINK--
InChI Key DIVZNCUPEGZSEI-UHFFFAOYSA-N--INVALID-LINK--

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, and methylene protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2-7.4m5HAromatic protons (C₆H₅)
~ 3.7m1HCH-OH
~ 3.5-3.6m2HCH₂-OH
~ 2.9-3.1m2HCH₂-NH₂
~ 1.5-2.0br s3HNH₂ and OH protons (exchangeable with D₂O)

Expected ¹³C NMR Data (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~ 140Quaternary Aromatic Carbon
~ 128-129Aromatic CH
~ 126Aromatic CH
~ 65CH₂-OH
~ 50CH-Ph
~ 45CH₂-NH₂
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and amino functional groups.

Frequency (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadO-H and N-H stretching
3000-3100MediumAromatic C-H stretching
2850-2950MediumAliphatic C-H stretching
1600, 1495, 1450Medium to WeakAromatic C=C stretching
1050-1150StrongC-O stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
151[M]⁺ (Molecular Ion)
120[M - CH₂OH]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)
30[CH₂NH₂]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reduction of a corresponding nitro alcohol precursor. A detailed, adaptable protocol is provided below.

Reaction: Reduction of (E)-2-nitro-3-phenylprop-2-en-1-ol

Materials:

  • (E)-2-nitro-3-phenylprop-2-en-1-ol

  • Iron powder (Fe)

  • Acetic acid

  • Ethyl acetate

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • To a stirred solution of (E)-2-nitro-3-phenylprop-2-en-1-ol in acetic acid, add an excess of iron powder.

  • Heat the reaction mixture at reflux for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into water and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-3-phenylpropane-1-ol.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to assign chemical shifts and coupling constants.

IR Spectroscopy:

  • Obtain the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry:

  • Introduce a dilute solution of the purified compound into a mass spectrometer equipped with an electron ionization (EI) source.

  • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Biological Activity and Signaling Pathways

While direct studies on this compound are limited, the broader class of phenylpropanolamines, which includes this compound, is known to exhibit sympathomimetic activity. These compounds can interact with the adrenergic system, which plays a crucial role in regulating various physiological processes.

Potential Mechanism of Action: Phenylpropanolamines can act as agonists at adrenergic receptors or promote the release of norepinephrine, an endogenous catecholamine. This interaction can trigger downstream signaling cascades.

Adrenergic Signaling Pathway: The activation of adrenergic receptors, particularly α₂- and β-adrenergic receptors, can modulate the activity of adenylyl cyclase, leading to changes in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound AdrenergicReceptor Adrenergic Receptor (α₂ or β) This compound->AdrenergicReceptor Binds to G_Protein G-Protein AdrenergicReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Modulates cAMP cAMP AdenylylCyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Leading to

Figure 1: Potential Adrenergic Signaling Pathway for this compound.

This proposed pathway highlights how this compound could exert its biological effects, making it a molecule of interest for drug development, particularly in areas targeting the sympathetic nervous system. Further research is warranted to fully elucidate its specific receptor interactions and downstream cellular consequences.

Structure Elucidation Workflow

The logical flow for the structure elucidation of a novel or synthesized batch of this compound is outlined below.

Structure_Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Elucidated Structure of This compound Data_Analysis->Final_Structure

Figure 2: Workflow for the Structure Elucidation of this compound.

This comprehensive guide provides the foundational knowledge and methodologies required for the rigorous structure elucidation of this compound. The provided data, protocols, and conceptual frameworks are intended to support researchers and drug development professionals in their work with this promising chemical entity.

An In-depth Technical Guide to (S)-2-amino-3-phenylpropan-1-ol: Core Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-amino-3-phenylpropan-1-ol , also widely known as L-Phenylalaninol , is a chiral amino alcohol that serves as a critical building block in pharmaceutical and chemical synthesis. Its unique structural features, combining a primary amine, a primary alcohol, and a benzyl group on a chiral center, make it a versatile intermediate for the synthesis of complex molecules and a valuable chiral auxiliary in asymmetric reactions. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Data

A summary of the essential physicochemical and spectroscopic data for (S)-2-amino-3-phenylpropan-1-ol is presented below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance White to light yellow crystalline powder or solid.
Melting Point 92-94 °C.[1]
Boiling Point Approximately 278 °C at 760 mmHg.
Solubility Soluble in chloroform, ethyl acetate, ethanol, and methanol. Insoluble in water.
Optical Rotation [α]²²/D −22.8° (c = 1.2 in 1 M HCl).[1][2]
pKa (Strongest Acidic) 15.12 (predicted).[3]
pKa (Strongest Basic) 9.41 (predicted).[3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.31-7.17 (m, 5H, Ar-H), 3.61 (dd, 1H), 3.38 (dd, 1H), 3.10 (m, 1H), 2.78 (dd, 1H), 2.50 (dd, 1H), 1.6 (br s, 3H, NH₂ and OH).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 138.5 (Ar-C), 129.3 (Ar-CH), 128.5 (Ar-CH), 126.3 (Ar-CH), 66.5 (CH₂OH), 54.5 (CHNH₂), 40.5 (CH₂Ph).
FT-IR (KBr, cm⁻¹) ~3360 (O-H stretch), ~3290 (N-H stretch), ~3020 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600 (N-H bend), ~1495, 1450 (Ar C=C stretch), ~1050 (C-O stretch).

Synthesis of (S)-2-amino-3-phenylpropan-1-ol

The most common and direct method for the synthesis of (S)-2-amino-3-phenylpropan-1-ol is the reduction of the naturally occurring amino acid, L-phenylalanine. This transformation can be achieved using various reducing agents.

Experimental Protocol: Reduction of L-Phenylalanine using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines a standard laboratory procedure for the synthesis of L-Phenylalaninol.

Materials:

  • L-Phenylalanine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Sodium Sulfate (anhydrous)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Water

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (1.26 mol) in anhydrous THF (1200 mL) is prepared in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

  • The mixture is cooled to 10°C using an ice bath.

  • L-Phenylalanine (0.85 mol) is added portion-wise over 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.[4]

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature before being refluxed for 16 hours.[4]

  • The reaction mixture is then cooled again to 10°C and diluted with anhydrous diethyl ether (1000 mL).[4]

  • The reaction is carefully quenched by the sequential and dropwise addition of water (47 mL), 15% aqueous NaOH (47 mL), and finally water (141 mL).[4]

  • The resulting mixture is stirred for 30 minutes, and the white precipitate of aluminum salts is removed by filtration.

  • The filter cake is washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield (S)-2-amino-3-phenylpropan-1-ol.

A schematic for the synthesis is presented below:

G cluster_synthesis Synthesis of (S)-2-amino-3-phenylpropan-1-ol L_Phe L-Phenylalanine LiAlH4 LiAlH₄ in THF L_Phe->LiAlH4 Reduction Quench Quench (H₂O, NaOH) LiAlH4->Quench Product (S)-2-amino-3-phenylpropan-1-ol Quench->Product Workup & Purification

Figure 1: Synthesis of (S)-2-amino-3-phenylpropan-1-ol.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of (S)-2-amino-3-phenylpropan-1-ol.

¹H NMR Spectroscopy

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer.

Interpretation of the Spectrum:

  • Aromatic Protons: A multiplet in the region of δ 7.17-7.31 ppm corresponds to the five protons of the phenyl group.

  • Methylene Protons (CH₂OH): Two doublets of doublets around δ 3.38 and 3.61 ppm are assigned to the diastereotopic protons of the hydroxymethyl group.

  • Methine Proton (CHNH₂): A multiplet around δ 3.10 ppm is attributed to the proton attached to the chiral carbon bearing the amino group.

  • Benzylic Protons (CH₂Ph): Two doublets of doublets around δ 2.50 and 2.78 ppm correspond to the diastereotopic protons of the benzyl methylene group.

  • Amine and Hydroxyl Protons: A broad singlet around δ 1.6 ppm, which is exchangeable with D₂O, corresponds to the three protons of the amino and hydroxyl groups.

¹³C NMR Spectroscopy

Sample Preparation: A sample is prepared by dissolving the compound in CDCl₃.

Data Acquisition: The ¹³C NMR spectrum is typically acquired on a 100 MHz spectrometer with proton decoupling.

Interpretation of the Spectrum:

  • Aromatic Carbons: The signals for the aromatic carbons appear in the δ 126-139 ppm region. The quaternary carbon is observed around δ 138.5 ppm, while the protonated carbons are found at approximately δ 129.3, 128.5, and 126.3 ppm.[5]

  • Hydroxymethyl Carbon (CH₂OH): The carbon of the hydroxymethyl group resonates at approximately δ 66.5 ppm.[5]

  • Chiral Carbon (CHNH₂): The signal for the carbon atom attached to the amino group is observed around δ 54.5 ppm.[5]

  • Benzylic Carbon (CH₂Ph): The benzylic carbon gives a signal at approximately δ 40.5 ppm.[5]

FT-IR Spectroscopy

Sample Preparation: The FT-IR spectrum can be obtained by preparing a KBr pellet containing a small amount of the solid compound or by analyzing a thin film of the molten compound.

Interpretation of the Spectrum:

  • O-H and N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ are characteristic of the O-H and N-H stretching vibrations.

  • Aromatic C-H Stretching: A peak around 3020 cm⁻¹ is attributed to the C-H stretching of the phenyl group.

  • Aliphatic C-H Stretching: Signals around 2920 cm⁻¹ correspond to the C-H stretching of the methylene and methine groups.

  • N-H Bending: A band around 1600 cm⁻¹ is assigned to the N-H bending vibration.

  • Aromatic C=C Stretching: Peaks at approximately 1495 and 1450 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretching: A strong absorption band around 1050 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.

Biological Activity and Signaling Pathways

(S)-2-amino-3-phenylpropan-1-ol has been investigated for its biological activities, with notable effects on gastric acid secretion and potential as an anticancer agent.

Effect on Gastric Acid Secretion

Studies have shown that the D-isomer of phenylalaninol can reduce gastric acid secretion stimulated by certain secretagogues. It is suggested that this effect is mediated through a central inhibitory mechanism. The exact signaling pathway is not fully elucidated but is believed to involve the central nervous system rather than direct action on parietal cells.

G cluster_gastric_acid Proposed Mechanism of Gastric Acid Inhibition Phenylalaninol Phenylalaninol (D-isomer) CNS Central Nervous System Phenylalaninol->CNS Acts on Vagal_Outflow Vagal Outflow to Stomach CNS->Vagal_Outflow Reduces Parietal_Cells Parietal Cells Vagal_Outflow->Parietal_Cells Stimulates Acid_Secretion Gastric Acid Secretion Parietal_Cells->Acid_Secretion Produces

Figure 2: Proposed central inhibition of gastric acid secretion.

Anticancer Activity

While direct studies on the anticancer mechanism of (S)-2-amino-3-phenylpropan-1-ol are limited, its precursor, L-phenylalanine, and its derivatives have shown promise in cancer research. For instance, some derivatives of L-phenylalanine have been shown to inhibit the growth and metastasis of cancer cells by targeting specific signaling proteins. The anticancer activity of L-phenylalaninol itself is an area of ongoing research.

Applications in Asymmetric Synthesis

One of the most significant applications of (S)-2-amino-3-phenylpropan-1-ol is its use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to control the stereochemical outcome of a reaction.

Experimental Workflow: Asymmetric Alkylation using a Chiral Auxiliary

The following workflow illustrates the general use of a chiral auxiliary derived from (S)-2-amino-3-phenylpropan-1-ol, such as an oxazolidinone, in an asymmetric alkylation reaction.

G cluster_asymmetric_synthesis Asymmetric Alkylation Workflow Prochiral Prochiral Substrate (e.g., Acyl Chloride) Attachment Attachment of Auxiliary Prochiral->Attachment Auxiliary (S)-2-amino-3-phenylpropan-1-ol derived Chiral Auxiliary Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Enolate Chiral Enolate Formation Chiral_Substrate->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage Cleavage of Auxiliary Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Final Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

References

An In-depth Technical Guide to the Discovery of L-phenylalaninol Synthesis Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-phenylalaninol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its strategic importance has driven extensive research into efficient and stereoselective synthetic routes. This technical guide provides a comprehensive overview of the primary precursors for L-phenylalaninol synthesis, with a focus on detailed experimental protocols for key chemical and biocatalytic methodologies. The information is curated to facilitate practical application in a research and development setting.

Core Precursor: L-phenylalanine

The most prominent and readily available precursor for the synthesis of L-phenylalaninol is the amino acid L-phenylalanine . Both chemical and enzymatic strategies have been developed to achieve the reduction of the carboxylic acid moiety of L-phenylalanine to the corresponding alcohol, L-phenylalaninol, while preserving the stereochemistry at the alpha-carbon.

Chemical Synthesis Routes from L-phenylalanine

Chemical methods for the synthesis of L-phenylalaninol from L-phenylalanine primarily involve the use of reducing agents. Two notable methods are highlighted below.

Reduction using Sodium Borohydride and Iodine

This method utilizes an in-situ generated borane species from the reaction of sodium borohydride and iodine to effect the reduction of the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of L-phenylalanine in anhydrous tetrahydrofuran (THF), add sodium borohydride (NaBH4) in portions.

  • Reagent Addition: A solution of iodine (I2) in anhydrous THF is added dropwise to the stirred suspension at room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of methanol, which also aids in the removal of boron species.

  • Work-up: The solvent is removed under reduced pressure. The residue is then treated with an aqueous solution of potassium hydroxide and extracted with an organic solvent such as methylene chloride.

  • Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated. The crude L-phenylalaninol can be further purified by crystallization or distillation.

Quantitative Data:

ParameterValueReference
Starting MaterialL-phenylalanine[1]
Reducing SystemNaBH4 / I2[1]
SolventTetrahydrofuran (THF)[1]
Yield~72% (recrystallized)[1]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Quenching & Work-up cluster_3 Purification A Suspend L-phenylalanine and NaBH4 in anhydrous THF B Dropwise addition of I2 in THF A->B C Stir at room temperature B->C D Quench with Methanol C->D E Solvent removal D->E F Aqueous KOH work-up E->F G Extraction with CH2Cl2 F->G H Drying and solvent evaporation G->H I Crystallization/Distillation H->I J Pure L-phenylalaninol I->J G cluster_0 Preparation & Activation cluster_1 Reduction cluster_2 Hydrolysis & Isolation cluster_3 Final Product A Prepare Sodium L-phenylalaninate B Add to AlCl3 in anhydrous THF A->B C Add Li chips and tert-butanol B->C D Heat and stir C->D E Solvent removal D->E F Hydrolyze with NaOH solution E->F G Isolate L-phenylalaninol F->G H Pure L-phenylalaninol G->H G cluster_0 Biocatalytic Cascade for L-phenylalaninol Synthesis A L-phenylalanine B Intermediate 1 (α-keto acid) A->B  LAAD (Deamination) C Intermediate 2 (aldehyde) B->C  ARO10 (Decarboxylation) D Intermediate 3 (α-hydroxy ketone) C->D  RpBAL (Hydroxymethylation) E L-phenylalaninol D->E  ATA (Asymmetric Reductive Amination)

References

Physical and chemical properties of 3-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-phenylpropan-1-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a phenyl group, a primary amine, and a primary alcohol, provides multiple reaction sites for the construction of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis and potential biological significance.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are crucial for their application in synthesis and drug design. While experimental data for the specific racemate is limited, data for its enantiomers and related isomers provide valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

PropertyThis compound(S)-(-)-2-Amino-3-phenyl-1-propanol(R)-(+)-2-Amino-3-phenyl-1-propanol3-Amino-3-phenyl-1-propanol
Molecular Formula C₉H₁₃NO[1]C₉H₁₃NO[2]C₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol [1]151.21 g/mol [2]151.21 g/mol 151.21 g/mol
Appearance -Slightly yellow solid[2]SolidWhite to off-white solid
Melting Point -91-94 °C[2]93-95 °C70-77 °C
Boiling Point -278 °C[2]-293 °C at 760 mmHg
Solubility -Insoluble in water[2]--
CAS Number 62247-39-6[1]3182-95-4[2]5267-64-114593-04-5

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are available for this compound and its isomers. Experimental spectra for D(+)-2-Amino-3-phenyl-1-propanol are also referenced.[3]

Infrared (IR) Spectroscopy

The IR spectrum of amino alcohols is characterized by bands corresponding to O-H, N-H, and C-N stretching, as well as aromatic C-H and C=C vibrations.

Mass Spectrometry

Mass spectrometry data for L(-)-2-Amino-3-phenyl-1-propanol is available, providing information on its molecular weight and fragmentation pattern.

Experimental Protocols

Synthesis of 3-Amino-1-phenyl-propan-1-ol Derivatives

A general method for the synthesis of 3-amino-1-phenyl-propan-1-ol derivatives involves a multi-step process:

  • Mannich Reaction: Condensation of an acetophenone with formaldehyde and a primary or secondary amine to form an amino-ketone.

  • Reduction: Reduction of the resulting amino-ketone to the corresponding 3-amino-1-phenyl-propan-1-ol.

  • Dehydration and Hydrogenation (Optional): Subsequent dehydration can yield an unsaturated compound, which can then be hydrogenated.

A specific example is the synthesis of 3-methylamino-1-phenylpropanol, which involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride in an alcohol solvent under pressure, followed by reduction with a Raney nickel catalyst.[4]

Synthesis_Workflow Acetophenone Acetophenone Mannich_Reaction Mannich Reaction Acetophenone->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Amine Primary/Secondary Amine Amine->Mannich_Reaction Amino_Ketone Amino-Ketone Mannich_Reaction->Amino_Ketone Reduction Reduction Amino_Ketone->Reduction Amino_Alcohol 3-Amino-1-phenyl-propan-1-ol Derivative Reduction->Amino_Alcohol

General synthesis workflow for 3-amino-1-phenyl-propan-1-ol derivatives.
Purification

Purification of the final product is typically achieved through recrystallization or column chromatography. For instance, 3-methylamino-1-phenylpropanol can be purified by recrystallization from cyclohexane.[4]

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited, research on structurally similar compounds provides valuable insights into its potential applications.

A series of 3-amino-2-methyl-1-phenylpropanones, which share a similar structural backbone, have demonstrated potent hypolipidemic activity in rodents.[5] These compounds were found to lower both serum cholesterol and triglyceride levels. The mechanism of action for some of these analogs involves the reduction of key enzymes such as mouse hepatic acetyl CoA synthetase, HMG CoA reductase, and phosphatidylate phosphohydrolase.[5] This suggests that this compound and its derivatives could be investigated as potential therapeutic agents for hyperlipidemia.

The chiral nature of this compound also makes it a valuable intermediate in the synthesis of other biologically active molecules, including potential treatments for phenylketonuria.

Potential_Biological_Activity cluster_0 Structural Analogs (3-amino-2-methyl-1-phenylpropanones) cluster_1 This compound cluster_2 Mechanism of Action (of Analogs) Analogs Show Hypolipidemic Activity TargetCompound Potential for Hypolipidemic Activity Analogs->TargetCompound Suggests Enzyme1 Acetyl CoA Synthetase (Reduced Activity) TargetCompound->Enzyme1 May Inhibit Enzyme2 HMG CoA Reductase (Reduced Activity) TargetCompound->Enzyme2 May Inhibit Enzyme3 Phosphatidylate Phosphohydrolase (Reduced Activity) TargetCompound->Enzyme3 May Inhibit

Inferred potential biological activity based on structural analogs.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has summarized its key physical and chemical properties, provided an overview of its synthesis, and highlighted its potential biological activities based on related structures. Further research is warranted to fully elucidate the experimental properties and pharmacological profile of this compound, which will undoubtedly pave the way for its broader application in drug discovery and development.

References

The Multifaceted Biological Activities of 3-Amino-2-phenylpropan-1-ol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-2-phenylpropan-1-ol scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their hypolipidemic, antimicrobial, cytotoxic, and monoamine reuptake inhibitory properties. Detailed experimental protocols and visual representations of key biological pathways and workflows are presented to facilitate further research and development in this promising area.

Hypolipidemic Activity

Derivatives of this compound have demonstrated significant potential in modulating lipid levels, a key factor in the management of cardiovascular diseases. Certain analogues have been shown to lower serum cholesterol and triglyceride levels in preclinical studies.[1]

Quantitative Hypolipidemic Data

The following table summarizes the hypolipidemic activity of selected this compound derivatives.

Compound IDStructure/SubstituentsAnimal ModelDose% Cholesterol Reduction% Triglyceride ReductionReference
4 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanoneCF1 mice8 mg/kg/day (i.p.)6333[1]
5 3-(4-Methylpiperazin-1-yl)-2-methyl-1-phenylpropanoneCF1 mice8 mg/kg/day (i.p.)5837[1]
17 2-Methyl-3-(4-pyrrolidinocarbonylmethylpiperazin-1-yl)-1-(4-fluorophenyl)propanoneCF1 mice8 mg/kg/day (i.p.)4254[1]
17 2-Methyl-3-(4-pyrrolidinocarbonylmethylpiperazin-1-yl)-1-(4-fluorophenyl)propanoneSprague-Dawley rats8 mg/kg/day (oral)37 (aorta)50 (aorta)[1]
Experimental Protocol: In Vivo Hypolipidemic Activity Assessment in Rodents

This protocol outlines the general procedure for evaluating the hypolipidemic activity of test compounds in a rodent model.

1. Animal Model:

  • Male Sprague-Dawley rats or CF1 mice are commonly used.

  • Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • For studies involving hyperlipidemia, a high-fat diet can be administered to induce elevated lipid levels.

2. Compound Administration:

  • Test compounds are typically formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration can be performed via oral gavage or intraperitoneal (i.p.) injection.

  • A vehicle control group and a positive control group (e.g., a standard hypolipidemic drug like fenofibrate) should be included.

  • Dosing is typically performed daily for a period of 14 to 16 days.[1]

3. Sample Collection and Analysis:

  • At the end of the treatment period, animals are fasted overnight.

  • Blood samples are collected via cardiac puncture under anesthesia.

  • Serum is separated by centrifugation.

  • Serum total cholesterol, HDL cholesterol, and triglycerides are determined using standard enzymatic colorimetric methods.

  • LDL and VLDL cholesterol can be calculated using the Friedewald formula.

4. Data Analysis:

  • The percentage reduction in lipid levels for the treated groups is calculated relative to the control group.

  • Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).

HMG-CoA Reductase Inhibition

One of the mechanisms underlying the hypolipidemic effect of some this compound derivatives is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Quantitative HMG-CoA Reductase Inhibition Data

The following table presents the in vitro inhibitory activity of selected compounds against HMG-CoA reductase.

Compound IDIC50 (µM)Reference
Compound IV (dihydroxycoumarin) 42.0[2]

Note: Data for direct this compound derivatives as HMG-CoA reductase inhibitors is limited in the provided search results. The data presented is for a related class of compounds to illustrate the type of data available.

Experimental Protocol: HMG-CoA Reductase Activity Assay

This in vitro assay measures the inhibition of HMG-CoA reductase activity.

1. Reagents and Materials:

  • HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

  • The reaction mixture, containing assay buffer, NADPH, and the test compound at various concentrations, is pre-incubated in the wells of a microplate.

  • The reaction is initiated by the addition of the HMG-CoA substrate.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored kinetically over time.

  • A control reaction without the inhibitor is run in parallel.

3. Data Analysis:

  • The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Certain derivatives of this compound have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of selected derivatives against various microbial strains.

Compound IDSubstituentsE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
HL1 Imidazole derivative>50006255000-[3]
HL2 Imidazole derivative25006252500-[3]
3i Thymol derivative>10050.0 (MRSA)12.5-[4]
4a N-phenyl amino acid----[5]
4d N-phenyl amino acid (-OH)----[5]
4e N-phenyl amino acid (-NO2)----[5]

Note: "-" indicates data not available in the provided search results.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

1. Materials:

  • 96-well microplates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compounds serially diluted in the appropriate broth

  • Positive control (microorganism with no compound)

  • Negative control (broth only)

  • Standard antibiotic/antifungal agent

2. Procedure:

  • A serial two-fold dilution of the test compound is prepared in the microplate wells.

  • Each well is inoculated with the standardized microbial suspension.

  • The plates are incubated at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

3. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Growth can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxic Activity

The potential of this compound derivatives as anticancer agents has been explored, with several compounds demonstrating cytotoxicity against various cancer cell lines.

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected derivatives against different cancer cell lines.

Compound IDSubstituentsMCF-7 (IC50, µM)HeLa (IC50, µM)HepG2 (IC50, µM)Reference
4j Acrylamide-PABA analog1.83--[6]
11a -3.7-8.2[7]
12b -3.1-13.7[7]
12f -7.17-2.2[7]
OSD 1,3,4-Oxadiazole derivative-->100[8]
OCOD 1,3,4-Oxadiazole derivative--52.71[8]

Note: "-" indicates data not available in the provided search results.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • A vehicle control (e.g., DMSO) is included.

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.

  • The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

3. Data Analysis:

  • The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Monoamine Reuptake Inhibition

Derivatives of this compound have been investigated as inhibitors of monoamine transporters, which are key targets for the treatment of depression and other neurological disorders.

Quantitative Monoamine Reuptake Inhibition Data

The following table summarizes the inhibitory activity (IC50) of selected compounds against the norepinephrine transporter (NET) and the serotonin transporter (SERT).

Compound IDSubstituentsNET IC50 (nM)SERT IC50 (nM)Selectivity (SERT/NET)Reference
20 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivative434486[9]
Experimental Protocol: Monoamine Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

1. Cell Lines:

  • Cell lines stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) are used.

2. Assay Procedure:

  • Cells are incubated with the test compound at various concentrations.

  • A radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin) is added to initiate the uptake.

  • After a short incubation period, the uptake is terminated by rapid filtration and washing to separate the cells from the extracellular medium.

  • The amount of radioactivity taken up by the cells is measured using a scintillation counter.

3. Data Analysis:

  • The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound relative to a control with no inhibitor.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Nrf2/ARE Signaling Pathway

Several phenolic compounds, a class to which some this compound derivatives belong, can activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.[10][[“]][12]

Nrf2_ARE_Pathway cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Keap1->Cul3_Rbx1 Recruitment Cul3_Rbx1->Nrf2 Ubiquitination Phenolic_Compound Phenolic Compound (e.g., this compound derivative) Phenolic_Compound->Keap1 Inactivation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Nrf2/ARE signaling pathway activation by phenolic compounds.

General Drug Discovery Workflow

The discovery and development of new drugs, including this compound derivatives, typically follows a structured workflow from initial synthesis to preclinical and clinical evaluation.[13][14][15]

Drug_Discovery_Workflow cluster_feedback Iterative Optimization Synthesis Compound Synthesis & Characterization Primary_Screening Primary Biological Screening (e.g., In vitro assays) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Lead_Generation->Synthesis Design new analogs Lead_Optimization Lead Optimization (ADME/Tox Profiling) Lead_Generation->Lead_Optimization Lead_Optimization->Synthesis Refine structure Preclinical_Studies Preclinical Studies (In vivo efficacy & safety) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A generalized workflow for medicinal chemistry drug discovery.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a diverse range of biological activities. The data and protocols presented in this technical guide highlight the potential of these derivatives as hypolipidemic, antimicrobial, cytotoxic, and monoamine reuptake inhibiting agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential and advance them towards clinical applications. The provided experimental methodologies and workflow diagrams serve as a valuable resource for researchers dedicated to the exploration of this promising class of molecules.

References

In-Depth Technical Guide: 3-Amino-2-phenylpropan-1-ol (CAS 62247-39-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-phenylpropan-1-ol is a substituted amino alcohol with potential applications as a building block in organic synthesis and pharmaceutical research. Its structure, featuring a primary amine, a hydroxyl group, and a phenyl substituent, provides multiple points for chemical modification, making it an interesting scaffold for the development of novel compounds. This guide provides a summary of the available technical information for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and public databases.

PropertyValueSource
CAS Number 62247-39-6N/A
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Amino-2-phenyl-1-propanol, β-Aminomethyl-benzeneethanol[1]
Appearance White to off-white semi-solid[2]
Melting Point 89 °C[3]
SMILES C1=CC=C(C=C1)C(CN)CO[1]
InChIKey DIVZNCUPEGZSEI-UHFFFAOYSA-N[1]

Synthesis

General Synthetic Pathway

The logical workflow for the synthesis can be visualized as follows:

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Neutralization & Isolation acetophenone Acetophenone mannich_reaction Mannich Reaction (Alcohol Solvent, Heat) acetophenone->mannich_reaction formaldehyde Formaldehyde formaldehyde->mannich_reaction amine_hcl Amine Hydrochloride amine_hcl->mannich_reaction beta_aminoketone β-Aminoketone Hydrochloride mannich_reaction->beta_aminoketone reduction Reduction (e.g., Catalytic Hydrogenation) beta_aminoketone->reduction amino_alcohol_hcl This compound Hydrochloride reduction->amino_alcohol_hcl neutralization Neutralization (Base) amino_alcohol_hcl->neutralization extraction Extraction & Purification neutralization->extraction final_product This compound extraction->final_product

Caption: General Synthetic Workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on the synthesis of similar compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 3-Amino-2-phenyl-1-propanone hydrochloride (Mannich Reaction)

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add an appropriate alcohol solvent (e.g., ethanol).

  • Add equimolar amounts of a phenylacetone precursor, formaldehyde (or paraformaldehyde), and the desired amine hydrochloride.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The resulting crude product, the β-aminoketone hydrochloride, may be purified by crystallization.

Step 2: Synthesis of this compound (Reduction)

  • Dissolve the β-aminoketone hydrochloride intermediate in a suitable solvent (e.g., water or an alcohol).

  • For catalytic hydrogenation, charge a hydrogenation vessel with the solution and a suitable catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Pressurize the vessel with hydrogen gas to a specified pressure (e.g., 0.3-1.5 MPa) and stir at a controlled temperature (e.g., 25-80 °C) until hydrogen uptake ceases.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate, containing the this compound hydrochloride, is then neutralized with a base (e.g., NaOH solution) to the free base.

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Spectral Data

Biological Activity

There is limited specific biological activity data for this compound in the public domain. Some sources suggest potential antihistamine effects, though the primary research supporting this is not specified.[3]

Research on structurally related compounds may provide insights into potential areas of biological relevance. For instance, a series of 3-amino-2-methyl-1-phenylpropanones, which share a similar structural backbone, have been investigated as hypolipidemic agents in rodents, demonstrating an ability to lower serum cholesterol and triglyceride levels.[4] However, it is crucial to note that direct biological activities for this compound have not been confirmed in the available literature.

Safety and Handling

Based on GHS classifications, this compound is considered hazardous.[1]

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with potential for use in further synthetic applications. While basic physical and chemical data are available, there is a notable lack of in-depth experimental protocols, comprehensive spectral characterization, and specific biological activity studies in the public domain. Researchers interested in this compound should anticipate the need for thorough in-house characterization and evaluation. The synthetic pathway outlined provides a logical starting point for its preparation, based on established chemical transformations for analogous structures.

References

3-Amino-2-phenylpropan-1-ol and its Isomers in Metabolic Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "3-Amino-2-phenylpropan-1-ol" is not extensively studied in the context of metabolic disorders under this specific chemical name. However, its isomer, Phenylpropanolamine (PPA), also known as norephedrine, has been the subject of research for its effects on weight management, a key aspect of metabolic health. This guide will focus on the available scientific data for Phenylpropanolamine and its relevance to metabolic disorder research.

Introduction

Phenylpropanolamine (PPA) is a sympathomimetic amine that was previously used as a nasal decongestant and appetite suppressant.[1][2] Structurally, it is a substituted phenethylamine and a member of the amphetamine and cathinone classes.[1] Its primary mechanism of action involves the indirect stimulation of the adrenergic system, leading to a range of physiological effects relevant to metabolism.[3][4] This technical guide provides an in-depth overview of the pharmacology of PPA, its role in metabolic research, particularly in weight management, and detailed experimental protocols for its study.

Chemical and Physical Properties

While detailed experimental data for this compound is scarce, the properties of its well-studied isomer, Phenylpropanolamine, are well-documented.

Table 1: Chemical and Physical Properties of Phenylpropanolamine (PPA)

PropertyValueReference
Molecular Formula C₉H₁₃NO[1]
Molar Mass 151.21 g/mol [1]
IUPAC Name (1RS,2SR)-2-amino-1-phenylpropan-1-ol[1]
Synonyms Norephedrine, PPA[1]
Appearance White to light yellow crystalline powder
Melting Point 92-94 °C
Solubility Soluble in water and ethanol

Mechanism of Action in Metabolic Regulation

PPA's effects on metabolism are primarily mediated through its action as an indirect sympathomimetic agent. It stimulates the release of norepinephrine (NE) from presynaptic nerve terminals.[3][4] The increased concentration of NE in the synaptic cleft leads to the activation of adrenergic receptors (alpha and beta) on target tissues, including adipose tissue and the central nervous system.[3][5]

Central Effects on Appetite Regulation

PPA is understood to suppress appetite by increasing norepinephrine levels in the hypothalamus, a key brain region for regulating hunger and satiety.[3][6] Studies suggest that PPA's anorectic effects are mediated through the paraventricular hypothalamus.[7] Research has also indicated the involvement of the hypothalamic neuropeptide Y (NPY) system in the development of tolerance to PPA-induced appetite suppression.[8]

Peripheral Effects on Adipose Tissue

Norepinephrine, released upon PPA stimulation, plays a crucial role in regulating the metabolism of both white and brown adipose tissue.

  • White Adipose Tissue (WAT): In WAT, norepinephrine binds to β3-adrenergic receptors, initiating a signaling cascade that leads to lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol.[9][10]

  • Brown Adipose Tissue (BAT): PPA has been shown to induce thermogenesis in interscapular brown adipose tissue (IBAT) in rats, suggesting that part of its weight-reducing effect may be due to increased energy expenditure.[11] Norepinephrine stimulates glucose uptake in brown adipocytes via β3-adrenoceptors.[12][13]

Signaling Pathway Diagram

G Norepinephrine Signaling in Adipocytes PPA Phenylpropanolamine (PPA) NE_release Norepinephrine (NE) Release PPA->NE_release stimulates NE Norepinephrine NE_release->NE Adrenergic_Receptor β3-Adrenergic Receptor NE->Adrenergic_Receptor binds to G_Protein Gs Protein Adrenergic_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates & activates PI3K PI3K PKA->PI3K activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Glucose_Uptake Glucose Uptake (in Brown Adipocytes) PKC PKC PI3K->PKC activates PKC->Glucose_Uptake

Caption: Norepinephrine signaling cascade in adipocytes initiated by PPA.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of PPA in promoting weight loss has been evaluated in both animal models and human clinical trials.

Table 2: Summary of Phenylpropanolamine's Effects on Weight and Food Intake in Animal Models

Animal ModelDosageDurationKey FindingsReference
Genetically obese (ob/ob) mice10 or 20 mg/kg, i.p., twice daily21 daysDose-dependent reduction in food intake (14% and 21% respectively). No significant change in body weight.[14]
Sprague-Dawley rats20 mg/kg dl-PPA, i.p., twice daily12 daysSignificant decrease in food intake and body weight. Increased basal IBAT temperature.[11]
Sprague-Dawley rats20 mg/kg l-PPA, i.p., twice daily12 daysSignificant loss of carcass lipid.[11]

Table 3: Summary of Phenylpropanolamine's Effects on Weight Loss in Human Clinical Trials

Study DesignDosageDurationKey FindingsReference
Meta-analysisVariesVariesPPA resulted in 0.14 kg/wk more weight loss than placebo (since 1985).[15]
Double-blind, placebo-controlled75 mg sustained release6 weeksPPA group lost significantly more weight (2.59 kg) than the placebo group (1.07 kg).[16]
Double-blind, placebo-controlled75 mg PPA HCl14 weeksPPA group showed significantly greater weight loss than the placebo group from week 6 onwards.[17]
Multisite, double-blind studyPPA/caffeine combination6-8 weeksPPA/caffeine was as effective as mazindol and diethylpropion and more effective than placebo in achieving weight loss.[18]

Experimental Protocols

Rodent Model of PPA-Induced Weight Loss

This protocol is a general guideline for studying the effects of PPA on weight management in a rodent model.

Experimental Workflow

G Workflow for Rodent PPA Study start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation baseline Baseline Measurements (Body weight, food intake) acclimation->baseline randomization Randomization into Groups (Vehicle, PPA doses) baseline->randomization treatment Chronic PPA Administration (e.g., Oral Gavage, i.p.) randomization->treatment monitoring Daily Monitoring (Body weight, food intake, clinical signs) treatment->monitoring monitoring->treatment daily for study duration endpoint Endpoint Measurements (e.g., Body composition, tissue collection) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for a rodent study on PPA.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6J mice)

  • Phenylpropanolamine HCl

  • Vehicle (e.g., sterile saline or water)

  • Oral gavage needles or injection supplies

  • Metabolic cages for accurate food and water intake measurement

  • Analytical balance

Procedure:

  • Acclimation: House animals in a controlled environment (temperature, light-dark cycle) for at least one week to acclimate to the facility.

  • Baseline Measurements: Record individual body weights and daily food intake for several days to establish a stable baseline.

  • Randomization: Randomly assign animals to different treatment groups (e.g., vehicle control, low-dose PPA, high-dose PPA).

  • Drug Preparation and Administration: Prepare fresh solutions of PPA in the chosen vehicle daily. Administer PPA at the specified dose and route (e.g., oral gavage or intraperitoneal injection) at consistent times each day.[19]

  • Monitoring: Record body weight and food intake daily. Observe animals for any clinical signs of toxicity.

  • Endpoint Analysis: At the end of the study period, animals are euthanized. Body composition can be analyzed (e.g., using DEXA or chemical analysis). Tissues of interest (e.g., adipose tissue, hypothalamus) can be collected for further analysis (e.g., gene expression, protein levels).

Human Clinical Trial for Weight Loss

This protocol outlines a general design for a double-blind, placebo-controlled clinical trial to evaluate the efficacy of PPA for weight loss in overweight or obese individuals.

Materials:

  • Investigational product (PPA capsules of a specific dose)

  • Matching placebo capsules

  • Standardized diet and physical activity recommendations

  • Clinical scales for weight measurement

  • Blood pressure monitor

Procedure:

  • Participant Recruitment: Recruit eligible participants based on inclusion criteria (e.g., BMI, age, health status) and exclusion criteria.

  • Informed Consent: Obtain written informed consent from all participants.

  • Baseline Assessment: Conduct a baseline visit to record demographic information, medical history, body weight, height, BMI, and vital signs.

  • Randomization: Randomly assign participants to receive either PPA or a placebo in a double-blind manner.

  • Intervention: Participants take the assigned study medication daily for the duration of the trial (e.g., 12-14 weeks). All participants receive counseling on a reduced-calorie diet and increased physical activity.

  • Follow-up Visits: Schedule regular follow-up visits (e.g., every 2-4 weeks) to monitor body weight, vital signs, and any adverse events.

  • Data Analysis: At the end of the study, compare the change in body weight and other parameters between the PPA and placebo groups using appropriate statistical methods.

Conclusion and Future Directions

Research on Phenylpropanolamine has provided valuable insights into the role of the adrenergic system in regulating appetite and energy metabolism. While its clinical use has been discontinued in many countries due to safety concerns, particularly an increased risk of hemorrhagic stroke, the study of PPA and its analogs continues to be relevant for understanding the complex interplay between neurochemicals and metabolic processes.[2][20] Future research could focus on developing novel compounds that selectively target the beneficial metabolic pathways activated by PPA while minimizing adverse cardiovascular effects. The detailed mechanisms and signaling cascades elucidated through PPA research can guide the development of safer and more effective therapies for metabolic disorders such as obesity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-2-phenylpropan-1-ol from Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of 3-Amino-2-phenylpropan-1-ol, a valuable amino alcohol intermediate in pharmaceutical and organic synthesis. The synthesis route commences from the readily available starting material, acetophenone, and proceeds through a two-step sequence involving a Mannich reaction followed by a reduction.

Principle of the Synthesis

The synthesis of this compound from acetophenone is primarily achieved through a two-step process:

  • Mannich Reaction: This is a three-component condensation reaction involving acetophenone (a compound with an active hydrogen), formaldehyde (a non-enolizable aldehyde), and a primary or secondary amine (e.g., methylamine or dimethylamine).[1][2][3][] This reaction yields a β-amino ketone, commonly referred to as a Mannich base.[1][2] The mechanism begins with the formation of an iminium ion from the amine and formaldehyde, which then electrophilically attacks the enol form of acetophenone.[2][5]

  • Reduction of the Mannich Base: The carbonyl group of the intermediate β-amino ketone is subsequently reduced to a hydroxyl group to form the final 1,3-amino alcohol product.[][6][7] This reduction can be accomplished using various reducing agents, such as sodium borohydride or through catalytic hydrogenation with catalysts like Raney nickel.[8][9]

The overall synthetic pathway is a robust method for creating functionalized amino alcohols which are important building blocks in medicinal chemistry.[10][11]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound starting from acetophenone.

Protocol 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride (Mannich Base)

This protocol details the classic Mannich reaction using acetophenone, paraformaldehyde, and monomethylamine hydrochloride.[9]

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Monomethylamine hydrochloride

  • Alcoholic solvent (e.g., methanol, ethanol, or isopropanol)[9]

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a suitable pressure-rated reaction vessel, add acetophenone, monomethylamine hydrochloride, and paraformaldehyde.[9]

  • Add the alcoholic solvent (e.g., 95% Ethanol) and a catalytic amount of concentrated hydrochloric acid.[12]

  • Seal the vessel and heat the reaction mixture to between 60-100 °C.[9] Maintain the temperature and stir for the required reaction time (this may require optimization, typically several hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction solution under reduced pressure to remove the solvent.

  • Cool the concentrated residue, which should induce crystallization of the 3-(Methylamino)-1-phenylpropan-1-one hydrochloride product.[9]

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Reduction of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride to this compound

This protocol describes the catalytic hydrogenation of the Mannich base to the final amino alcohol product using Raney nickel.[9]

Materials:

  • 3-(Methylamino)-1-phenylpropan-1-one hydrochloride (from Protocol 1)

  • Water

  • Raney Nickel catalyst

  • Hydrogen gas

  • Sodium hydroxide solution (e.g., 30%)

  • Ethyl acetate (for extraction)

  • Cyclohexane (for recrystallization)

Procedure:

  • In a stainless steel pressure reactor, dissolve the 3-(Methylamino)-1-phenylpropan-1-one hydrochloride in water.[9]

  • Carefully add the Raney nickel catalyst to the solution.

  • Seal the reactor and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas at 0.3 MPa.[9]

  • Pressurize the reactor with hydrogen to 0.3-1.5 MPa and maintain the reaction temperature between 25-80 °C with stirring.[9]

  • Monitor hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the reactor and filter the mixture to remove the Raney nickel catalyst. The filtrate is an aqueous solution of this compound hydrochloride.

  • Adjust the pH of the solution to between 9 and 14 using a sodium hydroxide solution to liberate the free amine.[9]

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from cyclohexane to yield pure this compound.[9]

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reagents for Mannich Reaction (Protocol 1)

ReagentMolar RatioExample MolesExample Mass/Volume
Acetophenone1.00.5 mol~60.0 g (58.5 mL)
Monomethylamine HCl1.30.65 mol~43.9 g
Paraformaldehyde0.440.22 mol~6.6 g
95% Ethanol--80 mL
Conc. HClCatalytic-1 mL

Table 2: Conditions for Mannich Base Reduction (Protocol 2)

ParameterValue
SolventWater
CatalystRaney Nickel
Hydrogen Pressure0.3 - 1.5 MPa[9]
Temperature25 - 80 °C[9]
Final pH Adjustment9 - 14[9]

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow.

Synthesis_Pathway acetophenone Acetophenone mannich_base 3-(Methylamino)-1-phenylpropan-1-one (Mannich Base) formaldehyde Formaldehyde methylamine Methylamine HCl final_product This compound mannich_base->final_product Reduction (Raney Ni, H2) plus1 + plus2 + c1 c1->mannich_base Mannich Reaction (Alcohol, HCl, 60-100°C)

Caption: Chemical synthesis pathway from acetophenone to this compound.

Workflow start Start: Acetophenone, Paraformaldehyde, Monomethylamine HCl mannich_reaction Mannich Reaction: Heat in sealed vessel (60-100°C) start->mannich_reaction workup1 Workup 1: - Concentrate solution - Cool to crystallize - Filter and dry mannich_reaction->workup1 intermediate Intermediate: 3-(Methylamino)-1-phenylpropan-1-one HCl workup1->intermediate reduction Reduction: Catalytic Hydrogenation (Raney Ni, H2, 25-80°C) intermediate->reduction workup2 Workup 2: - Filter catalyst - Basify with NaOH (pH 9-14) - Extract with Ethyl Acetate reduction->workup2 purification Purification: - Evaporate solvent - Recrystallize from Cyclohexane workup2->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Chiral Synthesis of 3-Amino-2-phenylpropan-1-ol via a Multi-Enzymatic Cascade

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-ENZ-2025-01

Abstract

This application note details a robust and highly selective multi-enzymatic cascade for the chiral synthesis of 3-Amino-2-phenylpropan-1-ol stereoisomers. This one-pot synthesis strategy employs a combination of an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine dehydrogenase (AlaDH) to achieve high optical purity and analytical yields. This method provides a green and efficient alternative to traditional chemical synthesis, meeting the demands of pharmaceutical and fine chemical industries for enantiomerically pure compounds.

Introduction

Chiral amino alcohols are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients. Specifically, the stereoisomers of this compound, also known as phenylpropanolamine (PPA), are precursors to various drugs. Traditional chemical synthesis of these compounds often involves hazardous reagents, multiple protection and deprotection steps, and can result in low stereoselectivity. Biocatalysis, utilizing enzymes, offers a powerful alternative with high selectivity under mild reaction conditions. This application note describes a one-pot, multi-enzyme cascade that converts 1-phenylpropane-1,2-diols to the corresponding phenylpropanolamines with excellent enantiomeric and diastereomeric purity.[1][2]

Multi-Enzymatic Cascade Strategy

The synthesis is achieved through a redox-neutral cascade reaction. The process begins with a chiral 1-phenylpropane-1,2-diol. An alcohol dehydrogenase (ADH) oxidizes the diol to the corresponding hydroxy ketone. Subsequently, an ω-transaminase (ωTA) stereoselectively aminates the ketone to the desired amino alcohol. An alanine dehydrogenase (AlaDH) is included in the system to regenerate the cofactor for the ADH and to recycle the pyruvate by-product from the transamination step, driving the equilibrium towards product formation.

Multi-Enzymatic Cascade for this compound Synthesis cluster_substrate Starting Material cluster_enzymes Enzymatic Steps cluster_cofactors Cofactor Regeneration cluster_product Final Product diol 1-Phenylpropane-1,2-diol adh Alcohol Dehydrogenase (ADH) diol->adh Oxidation wta ω-Transaminase (ωTA) adh->wta Hydroxy ketone intermediate nad NAD+ adh->nad pyruvate Pyruvate wta->pyruvate by-product amino_alcohol This compound wta->amino_alcohol Amination aladh Alanine Dehydrogenase (AlaDH) aladh->nad alanine L-Alanine aladh->alanine nadh NADH nadh->adh nadh->aladh pyruvate->aladh alanine->wta amino donor ammonia NH3 ammonia->aladh

Caption: Multi-enzyme cascade for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of different stereoisomers of phenylpropanolamine using the multi-enzymatic cascade. The data highlights the high yields and excellent stereoselectivity of this biocatalytic approach.[1][2]

Starting Diol StereoisomerTarget PPA StereoisomerADH UsedωTA UsedYield (%)Enantiomeric Ratio (e.r.)Diastereomeric Ratio (d.r.)
(1R,2R)-diol(1R,2S)-norephedrineLbADHATA-25695>99.5:0.5>99.5:0.5
(1S,2S)-diol(1S,2R)-norephedrineLbADHATA-25693>99.5:0.5>99.5:0.5
(1R,2S)-diol(1R,2R)-norpseudoephedrineADH-AATA-25689>99.5:0.5>99.5:0.5
(1S,2R)-diol(1S,2S)-norpseudoephedrineADH-AATA-25691>99.5:0.5>99.5:0.5

Experimental Protocols

Materials and Reagents
  • 1-Phenylpropane-1,2-diol stereoisomers

  • Alcohol Dehydrogenase (ADH) from Lactobacillus brevis (LbADH) or from Rhodococcus ruber (ADH-A)

  • ω-Transaminase (ωTA), e.g., ATA-256

  • Alanine Dehydrogenase (AlaDH) from Bacillus subtilis

  • NAD+

  • L-Alanine

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.5)

  • Ammonium chloride

  • Dithiothreitol (DTT)

  • Magnesium sulfate

Enzyme Preparation

Lyophilized cells of E. coli expressing the respective enzymes (ADH, ωTA, AlaDH) are used for the biotransformation. The cells are rehydrated in buffer before use.

Multi-Enzymatic Cascade Reaction Protocol

The following protocol is for a typical analytical scale reaction. For preparative scale, the reaction volume and substrate concentration can be increased proportionally.

  • Reaction Setup:

    • In a 2 mL microcentrifuge tube, prepare the reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.5)

      • 1-Phenylpropane-1,2-diol (10 mM)

      • L-Alanine (1.5 M)

      • NAD+ (1 mM)

      • PLP (1 mM)

      • Rehydrated cells containing ADH (2 mg/mL)

      • Rehydrated cells containing ωTA (4 mg/mL)

      • Rehydrated cells containing AlaDH (1 mg/mL)

    • The final reaction volume is 1 mL.

  • Incubation:

    • Incubate the reaction mixture at 30°C with shaking at 250 rpm for 24 hours.

  • Reaction Quenching and Work-up:

    • Stop the reaction by adding an equal volume of acetonitrile.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the cell debris.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • The conversion, enantiomeric excess, and diastereomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate derivatization.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral synthesis of this compound via the multi-enzymatic cascade.

Experimental Workflow start Start reagents Prepare Reaction Mixture: - Diol Substrate - Enzymes (ADH, ωTA, AlaDH) - Cofactors (NAD+, PLP) - Buffer start->reagents incubation Incubate at 30°C for 24h reagents->incubation quench Quench Reaction (e.g., with acetonitrile) incubation->quench centrifuge Centrifuge to Remove Cell Debris quench->centrifuge analyze Analyze Supernatant by Chiral HPLC or GC centrifuge->analyze end End analyze->end

References

Application Notes and Protocols: Synthesis of 2-Amino-3-phenylpropane-1-ol via the Baylis-Hillman Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-amino-3-phenylpropane-1-ol, a valuable chiral building block in pharmaceutical development. The synthetic strategy leverages the versatile Baylis-Hillman reaction, followed by a reduction sequence. This document outlines the multi-step synthesis, including detailed experimental procedures, data presentation in tabular format, and visualizations of the reaction pathway and workflow.

Synthetic Strategy Overview

The synthesis of 2-amino-3-phenylpropane-1-ol is accomplished through a two-step process starting from readily available precursors. The key steps are:

  • Baylis-Hillman Reaction: An organocatalyzed carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. In this protocol, (E)-2-nitro-3-phenylprop-2-en-1-ol is utilized as the Baylis-Hillman adduct, which can be synthesized from nitrostyrene and formaldehyde.

  • Reduction of the Nitro Group: The nitro group of the Baylis-Hillman adduct is selectively reduced to a primary amine using iron in an acidic medium to yield the final product, 2-amino-3-phenylpropane-1-ol.

Experimental Protocols

Synthesis of the Baylis-Hillman Adduct: (E)-2-nitro-3-phenylprop-2-en-1-ol

This protocol describes the synthesis of the key intermediate, the Baylis-Hillman adduct, from nitrostyrene and formaldehyde.

Materials:

  • Nitrostyrene

  • Formaldehyde (37% solution in water)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of nitrostyrene (1.0 eq) in dichloromethane, add formaldehyde solution (2.0 eq).

  • Add DABCO (0.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure (E)-2-nitro-3-phenylprop-2-en-1-ol.

Synthesis of 2-Amino-3-phenylpropane-1-ol

This protocol details the reduction of the nitro-functionalized Baylis-Hillman adduct to the target amino alcohol.

Materials:

  • (E)-2-nitro-3-phenylprop-2-en-1-ol

  • Iron powder (Fe)

  • Acetic acid (CH₃COOH)

  • Ethanol

  • Water

  • 2 M Potassium hydroxide (KOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a suspension of (E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 eq) in a mixture of ethanol, water, and acetic acid.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[1]

  • After completion, cool the mixture to room temperature and filter to remove the iron residue. Wash the residue with ethyl acetate.

  • Partition the filtrate with a 2 M KOH solution to neutralize the acetic acid.

  • Extract the basic aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-phenylpropane-1-ol.

  • If necessary, the crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Reaction Yields and Conditions
StepReactantsCatalyst/ReagentSolventTime (h)TemperatureYield (%)Reference
1Nitrostyrene, FormaldehydeDABCODichloromethane24-48Room Temp.~70-85General Baylis-Hillman Conditions
2(E)-2-nitro-3-phenylprop-2-en-1-olFe, Acetic AcidEthanol/Water1-3Reflux74-82[1]
Spectroscopic Data for 2-Amino-3-phenylpropane-1-ol
Proton (¹H) NMRChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
Aromatic-H7.25-7.48m-
NH₂5.23s-
OH3.59s-
CH₂OH3.15dd-
CH-NH₂2.83-3.21m-
Ph-CH₂2.73-3.06m-

Note: NMR data is based on a representative synthesis of a derivative and may vary slightly for the parent compound.[1]

Mandatory Visualizations

Baylis-Hillman Reaction Mechanism

Baylis_Hillman_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Proton Transfer & Elimination Activated_Alkene R-CH=CH-EWG Zwitterion DABCO+-CH(R)-CH--EWG Activated_Alkene->Zwitterion + DABCO DABCO DABCO Zwitterion_2 DABCO+-CH(R)-CH--EWG Aldehyde Ph-CHO Adduct DABCO+-CH(R)-CH(EWG)-CH(O-)-Ph Adduct_2 DABCO+-CH(R)-CH(EWG)-CH(O-)-Ph Zwitterion_2->Adduct + Ph-CHO Protonated_Adduct DABCO+-C(R)=C(EWG)-CH(OH)-Ph Adduct_2->Protonated_Adduct Proton Transfer Product R-C(=CH₂)-CH(OH)-Ph Protonated_Adduct->Product - DABCO DABCO_regen DABCO

Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.

Overall Synthetic Workflow

Synthetic_Workflow Start Benzaldehyde & Activated Alkene (e.g., Nitro-alkene) Baylis_Hillman Baylis-Hillman Reaction (DABCO catalyst) Start->Baylis_Hillman Intermediate Baylis-Hillman Adduct ((E)-2-nitro-3-phenylprop-2-en-1-ol) Baylis_Hillman->Intermediate Reduction Reduction (Fe / Acetic Acid) Intermediate->Reduction Purification Workup & Purification Reduction->Purification Final_Product 2-Amino-3-phenylpropane-1-ol Purification->Final_Product

References

Application Notes and Protocols: 3-Amino-2-phenylpropan-1-ol as a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-amino-2-phenylpropan-1-ol and its derivatives. This versatile chiral building block, particularly the (S)-enantiomer (L-phenylalaninol), serves as a cornerstone in the stereoselective synthesis of a wide array of biologically active molecules and complex organic structures. Its bifunctional nature, possessing both a primary amine and a hydroxyl group on a chiral scaffold, allows for its use as a precursor to pharmaceuticals and as a highly effective chiral auxiliary.

Application 1: Synthesis of Biologically Active Agents

This compound derivatives are key intermediates in the synthesis of various therapeutic agents, including antimalarial and hypolipidemic compounds.

Synthesis of Aryl Amino Alcohol Derivatives as Antimalarial Agents

Derivatives of this compound have shown significant promise as antimalarial agents. These compounds, structurally similar to quinine and mefloquine, are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

The general synthetic approach involves the modification of the amino and/or hydroxyl groups to generate a library of analogues for structure-activity relationship (SAR) studies. A key example is the synthesis of 1-aryl-3-substituted propanol derivatives.

Quantitative Data for Antimalarial Activity

CompoundStructureIC₅₀ (μM) vs. P. falciparum (Strain)Cytotoxicity (IC₅₀, μM)Reference
Compound A 1-(benzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol0.19 (D6), 0.40 (FCR-3)> 20 (J774 macrophages)[1][2]
Compound B 1-(4-chlorophenyl)-3-(dibutylamino)propan-1-ol< 1 (3D7)Not specified[2]
Compound C 1-phenyl-3-(4-benzylpiperidino)propan-1-ol< 1 (3D7)Not specified[2]

Mechanism of Action: Inhibition of Hemozoin Formation

Aryl amino alcohols are believed to function by inhibiting the formation of hemozoin, a non-toxic crystalline form of heme produced by the malaria parasite to detoxify the free heme released during hemoglobin digestion. The accumulation of toxic free heme leads to parasite death.[3][4][5][6][7][8][9]

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum Digestive Vacuole Hemoglobin Hemoglobin Heme Free Heme (toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity Amino_Alcohol Aryl Amino Alcohol (e.g., from this compound) Amino_Alcohol->Heme Complexation

Mechanism of action of aryl amino alcohol antimalarials.
Synthesis of 3-Amino-2-methyl-1-phenylpropanones as Hypolipidemic Agents

Derivatives of this compound have also been investigated as potent hypolipidemic agents, effectively lowering both serum cholesterol and triglyceride levels. The synthesis typically involves modifications at the amino and phenyl groups.

Quantitative Data for Hypolipidemic Activity

CompoundStructure% Cholesterol Reduction (in CF1 mice)% Triglyceride Reduction (in CF1 mice)Reference
Compound 4 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone63%33%[10]
Compound 5 3-(4-methylpiperazin-1-yl)-1-phenylpropanone58%37%[10]
Compound 17 2-methyl-3-(4-pyrrolidinocarbonyl-methylpiperazin-1-yl)-1-(4-fluorophenyl) propanone42%54%[10]

Signaling Pathway: PPARα Agonism

While the exact mechanism for these specific compounds is not fully elucidated, many hypolipidemic agents function as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[11][12][13][14] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation, resulting in reduced triglyceride levels.

PPARa_Pathway cluster_cell Hepatocyte Ligand Hypolipidemic Agent (e.g., 3-Amino-2-methyl-1-phenylpropanone derivative) PPARa PPARα Ligand->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., for fatty acid oxidation) PPRE->Target_Genes Activates Transcription of mRNA mRNA Target_Genes->mRNA Proteins Proteins/Enzymes mRNA->Proteins Translation Lipid_Metabolism Increased Fatty Acid Oxidation Reduced Triglycerides Proteins->Lipid_Metabolism Catalyzes

PPARα agonist signaling pathway.

Application 2: Chiral Auxiliary in Asymmetric Synthesis

(S)-3-Amino-2-phenylpropan-1-ol (L-phenylalaninol) is a precursor to the highly effective Evans chiral auxiliary, (S)-4-benzyl-2-oxazolidinone. This auxiliary is widely used to control stereochemistry in a variety of carbon-carbon bond-forming reactions, including aldol additions and alkylations.

General Workflow for Asymmetric Synthesis using an Oxazolidinone Auxiliary

Chiral_Auxiliary_Workflow Start L-Phenylalaninol Auxiliary (S)-4-benzyl-2-oxazolidinone Start->Auxiliary Cyclization Acylation N-Acylation Auxiliary->Acylation Enolate Enolate Formation Acylation->Enolate Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation, Aldol) Enolate->Asymmetric_Reaction Product_Auxiliary Product with Auxiliary Asymmetric_Reaction->Product_Auxiliary Cleavage Auxiliary Cleavage Product_Auxiliary->Cleavage Final_Product Chiral Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Workflow for using a chiral auxiliary derived from L-phenylalaninol.

Quantitative Data for Asymmetric Reactions

ReactionSubstrateElectrophileDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)Reference
Aldol ReactionN-Propionyl-(S)-4-benzyl-2-oxazolidinoneIsovaleraldehyde>99:1 d.r.85-95[15]
AlkylationN-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromide>99:1 d.r.90[16][17]
Aldol ReactionN-Glycinyl-(S)-4-benzyl-2-oxazolidinonep-Nitrobenzaldehyde3:1 d.r. (syn:anti)85 (combined)[18]

Experimental Protocols

Protocol 1: Synthesis of (S)-4-benzyl-2-oxazolidinone from L-phenylalaninol

This protocol describes the cyclization of L-phenylalaninol to form the Evans chiral auxiliary.

Materials:

  • L-phenylalaninol

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of L-phenylalaninol (1 equivalent) in toluene, add diethyl carbonate (1.2 equivalents) and anhydrous potassium carbonate (0.2 equivalents).

  • Heat the mixture to reflux with a Dean-Stark trap to remove ethanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethyl acetate/hexanes to afford (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.

Protocol 2: Diastereoselective Evans Aldol Reaction

This protocol details a typical Evans "syn" aldol reaction using the chiral auxiliary synthesized in Protocol 1.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • An aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF at -78 °C, add n-BuLi (1.05 equivalents) dropwise. Stir for 30 minutes, then add propionyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until complete. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated to give the N-propionyl oxazolidinone.

  • Aldol Reaction: Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous DCM and cool to 0 °C. Add Bu₂BOTf (1.1 equivalents) followed by TEA (1.2 equivalents) dropwise. Stir for 30 minutes. Cool the mixture to -78 °C and add the aldehyde (1.2 equivalents) dropwise. Stir at -78 °C for 2 hours, then at 0 °C for 1 hour. Quench the reaction by adding a pH 7 buffer and methanol. Concentrate the mixture and partition between ethyl acetate and water. The organic layer is washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude product can be purified by flash chromatography on silica gel.

Protocol 3: Auxiliary Cleavage to a Chiral Alcohol

This protocol describes the reductive cleavage of the chiral auxiliary to yield a chiral primary alcohol.

Materials:

  • N-Acylated oxazolidinone product from Protocol 2

  • Lithium borohydride (LiBH₄)

  • Anhydrous diethyl ether

  • Water

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • Dissolve the N-acylated oxazolidinone (1 equivalent) in anhydrous diethyl ether and cool to 0 °C.

  • Add LiBH₄ (2 equivalents) portion-wise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, cautiously quench the reaction by the dropwise addition of water, followed by 1 M NaOH.

  • Stir vigorously for 30 minutes, then filter the resulting suspension.

  • Separate the aqueous and organic layers of the filtrate. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography to isolate the chiral alcohol and the recovered (S)-4-benzyl-2-oxazolidinone auxiliary.[19]

References

Application Notes and Protocols for the Reduction of 3-amino-1-phenyl-propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of 3-amino-1-phenyl-propan-1-one to its corresponding alcohol, 3-amino-1-phenyl-propan-1-ol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below utilize common laboratory reagents and techniques, focusing on sodium borohydride and catalytic hydrogenation with Raney® Nickel.

Introduction

3-amino-1-phenyl-propan-1-one is a β-aminoketone, a structural motif found in numerous pharmacologically active compounds. Its reduction to the corresponding amino alcohol is a key transformation in the synthesis of derivatives with potential therapeutic applications. For instance, derivatives of 3-amino-1-phenyl-propan-1-ol have been explored for their activity on the central nervous system and as ligands for opioid receptors. Furthermore, this amino alcohol is a known intermediate and potential impurity in the synthesis of pharmaceuticals such as atomoxetine and fluoxetine. The choice of reduction methodology can influence the yield, purity, and stereochemical outcome of the reaction, making the selection of an appropriate protocol crucial for drug development and manufacturing processes.

Quantitative Data Summary

The following table summarizes quantitative data for two common methods for the reduction of β-aminoketones, providing a basis for comparison.

Reduction MethodReagentsSolventTemperature (°C)Reaction TimeYield (%)Notes
Sodium Borohydride Reduction Sodium Borohydride (NaBH₄), Acetic Acid (HOAc)Glacial Acetic Acid5 - 10, then room temp.3.5 hours~77%Based on a similar substrate, 3-(methylamino)-1-phenyl-2-propen-1-one.[1]
Catalytic Hydrogenation Raney® Nickel, Hydrogen (H₂)Water or Alcohols25 - 80Variable>85% (comparative)Conditions can be optimized for pressure and temperature. Yield improvement of 5-10% over borohydride methods has been reported for similar reductions.[2]

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction

This protocol describes the reduction of a β-aminoketone using sodium borohydride in an acidic medium. The procedure is adapted from a method used for a structurally related compound.[1]

Materials:

  • 3-amino-1-phenyl-propan-1-one

  • Sodium Borohydride (NaBH₄)

  • Glacial Acetic Acid (HOAc)

  • 4 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-phenyl-propan-1-one (1 equivalent) in glacial acetic acid.

  • Cool the solution to 5-10 °C using an ice bath.

  • Slowly add sodium borohydride (approx. 5-6 equivalents) in portions over 30 minutes, ensuring the temperature remains between 5-10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Carefully quench the reaction by slowly adding 4 M aqueous sodium hydroxide solution under cooling until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-amino-1-phenyl-propan-1-ol.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

This protocol outlines the reduction of 3-amino-1-phenyl-propan-1-one hydrochloride using catalytic hydrogenation with Raney® Nickel. This method is often favored for its high efficiency and cleaner reaction profiles.[2]

Materials:

  • 3-amino-1-phenyl-propan-1-one hydrochloride

  • Raney® Nickel (as a slurry in water)

  • Water or Ethanol (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave (hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite® pad)

  • 30% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Cyclohexane (for recrystallization)

Procedure:

  • Prepare the Raney® Nickel catalyst by washing the commercial slurry with the chosen reaction solvent (water or ethanol) to remove any residual alkali.

  • In a high-pressure autoclave, dissolve 3-amino-1-phenyl-propan-1-one hydrochloride (1 equivalent) in the chosen solvent.

  • Carefully add the washed Raney® Nickel catalyst to the autoclave (typically 1-10% by weight of the substrate).[2]

  • Seal the autoclave and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 0.3-1.5 MPa).[2]

  • Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete (hydrogen uptake ceases), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet at all times.

  • Adjust the pH of the filtrate to 9-14 with a 30% sodium hydroxide solution.

  • Extract the product with ethyl acetate, and then wash, dry, and concentrate the organic phase as described in Protocol 1.

  • The crude product can be purified by recrystallization from a solvent such as cyclohexane to yield pure 3-amino-1-phenyl-propan-1-ol.[2]

Experimental Workflow Diagram

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_evaluation Biological Evaluation (for drug development) start Starting Material (3-amino-1-phenyl-propan-1-one) reduction Reduction Reaction (e.g., NaBH4 or Catalytic Hydrogenation) start->reduction workup Reaction Workup (Quenching, Extraction) reduction->workup purification Purification (Chromatography/Recrystallization) workup->purification structure Structural Analysis (NMR, MS, IR) purification->structure purity Purity Assessment (HPLC, GC) structure->purity screening In vitro Screening (e.g., Receptor Binding Assays) purity->screening activity Cell-based Assays (e.g., Cytotoxicity, Functional Assays) screening->activity invivo In vivo Studies (Animal Models) activity->invivo

Caption: A generalized workflow for the synthesis, purification, and evaluation of a target molecule.

References

Application of 3-Amino-2-phenylpropan-1-ol in Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2-phenylpropan-1-ol, a chiral amino alcohol, serves as a valuable building block in the synthesis of modified peptides and peptidomimetics. Its unique structure, featuring both a primary amine and a primary hydroxyl group, allows for its incorporation into peptide chains to introduce conformational constraints, enhance biological activity, and improve metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS), targeting researchers, scientists, and professionals in drug development.

The incorporation of non-standard amino acids and their derivatives is a key strategy in modern peptide design to overcome the limitations of natural peptides, such as poor bioavailability and rapid degradation. This compound, as a derivative of phenylalanine, can act as a surrogate for natural amino acid residues, leading to novel peptide analogs with potentially improved therapeutic properties.

Core Applications in Peptide Synthesis

The primary applications of this compound in peptide synthesis include:

  • C-Terminal Modification: It can be introduced at the C-terminus of a peptide, resulting in a peptide alcohol. This modification can significantly impact the peptide's biological activity and pharmacokinetic profile.

  • Backbone Modification: When incorporated within the peptide sequence, it introduces a unique structural motif, altering the peptide's secondary structure and its interaction with biological targets.

  • Peptidomimetic Design: It serves as a scaffold for the synthesis of peptidomimetics, where the traditional peptide backbone is altered to achieve desired pharmacological properties.

Data Presentation: Expected Yields in Solid-Phase Peptide Synthesis of Modified Peptides

The overall yield of a solid-phase peptide synthesis can vary significantly depending on the length of the peptide, the specific amino acid sequence, the coupling efficiency at each step, and the nature of any modifications. The incorporation of sterically hindered or unusual amino acids like this compound can sometimes lead to lower coupling yields compared to standard proteinogenic amino acids. The following table provides a general overview of expected crude and purified peptide yields in SPPS.

Peptide LengthModificationTypical Crude Peptide Yield (%)Typical Purified Peptide Yield (%)
5-10 amino acidsC-terminal amino alcohol60-8030-50
10-15 amino acidsInternal amino alcohol40-6015-30
15-20 amino acidsMultiple modifications20-405-15

Note: These are approximate values and actual yields may vary. Optimization of coupling protocols is often necessary to improve yields for specific sequences.

Experimental Protocols

This section details the key experimental procedures for the application of this compound in peptide synthesis, from the essential N-protection step to its incorporation into a peptide chain via SPPS.

Protocol 1: N-Protection of this compound with a Boc Group

Objective: To protect the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group, making it suitable for peptide synthesis.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add triethylamine or DIPEA (1.2 eq) to the solution and stir at room temperature.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-3-amino-2-phenylpropan-1-ol.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Incorporation of N-Fmoc-3-amino-2-phenylpropan-1-ol onto a Solid Support

Objective: To attach N-Fmoc protected this compound to a suitable solid-phase resin for subsequent peptide elongation. This protocol is adapted for loading amino alcohols onto DHP HM resin.

Materials:

  • N-Fmoc-3-amino-2-phenylpropan-1-ol (can be synthesized using a similar procedure to Protocol 1, substituting Fmoc-OSu for (Boc)₂O)

  • Dihydropyran-functionalized hydoxymethyl resin (DHP HM resin)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dry 1,2-dichloroethane (DCE)

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hexane

  • Solid-phase synthesis reaction vessel

  • Shaker or agitator

Procedure:

  • Swell the DHP HM resin in dry DCE for 1 hour in a solid-phase synthesis reaction vessel.

  • Dissolve N-Fmoc-3-amino-2-phenylpropan-1-ol (3 eq. relative to resin loading) and PPTS (1.5 eq.) in dry DCE.

  • Add the solution to the swollen resin.

  • Agitate the mixture gently at 80°C overnight under a nitrogen atmosphere.

  • Quench the reaction by adding pyridine (~5 mL/g of resin).

  • Filter the resin and wash thoroughly with DMF, DCM, and hexane.

  • Dry the resin under vacuum overnight.

  • Determine the loading of the amino alcohol on the resin using a standard Fmoc cleavage test with UV-Vis spectroscopy.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Cycle for Peptide Elongation (Fmoc/tBu Strategy)

Objective: To elongate the peptide chain on the solid support after the initial attachment of N-Fmoc-3-amino-2-phenylpropan-1-ol.

Materials:

  • N-Fmoc-amino acids with acid-labile side-chain protection

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA or N-methylmorpholine)

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin-bound starting amino alcohol in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin with a fresh solution of 20% piperidine in DMF for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

  • Amino Acid Coupling:

    • Dissolve the next N-Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. The coupling time may need to be extended for sterically hindered amino acids.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the application of this compound in peptide synthesis.

N_Protection_Workflow cluster_0 Protocol 1: N-Boc Protection Start Start Dissolve Dissolve this compound and Base in Solvent Start->Dissolve Step 1 Add_Boc Add (Boc)2O Dissolve->Add_Boc Step 2 React Stir at Room Temperature Add_Boc->React Step 3 Workup Aqueous Workup (Wash and Extract) React->Workup Step 4 Dry Dry and Concentrate Workup->Dry Step 5 Purify Purify (Optional) Dry->Purify Step 6 End N-Boc Protected Product Purify->End

Caption: Workflow for the N-Boc protection of this compound.

SPPS_Incorporation_Workflow cluster_1 Incorporation into SPPS Protected_AA N-Protected This compound Resin_Loading Load onto Solid Support (e.g., DHP HM Resin) Protected_AA->Resin_Loading SPPS_Cycle Iterative SPPS Cycles (Deprotection & Coupling) Resin_Loading->SPPS_Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS_Cycle->Cleavage Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification Final_Peptide Purified Modified Peptide Purification->Final_Peptide

Caption: General workflow for incorporating this compound into a peptide via SPPS.

SPPS_Cycle_Detail cluster_2 Detailed SPPS Cycle Start_Cycle Start of Cycle (Resin-Bound Peptide) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start_Cycle->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 End_Cycle End of Cycle (Elongated Peptide) Washing_2->End_Cycle End_Cycle->Start_Cycle Repeat for next amino acid

Caption: Detailed steps within a single solid-phase peptide synthesis (SPPS) cycle.

Application Note: Enantiomeric Resolution of Chiral Amines by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral primary amines are fundamental building blocks in the pharmaceutical and chemical industries, serving as key intermediates in the synthesis of a vast array of biologically active molecules and new drugs.[1] The enantiomers of a chiral amine can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the ability to separate and quantify these enantiomers is of paramount importance for drug development, quality control, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for the reliable separation and analysis of chiral compounds.[1]

This document provides detailed application notes and protocols for the enantiomeric resolution of chiral amines using HPLC. It covers direct separation using various chiral stationary phases (CSPs) and indirect separation involving chiral derivatization.

Direct Enantioseparation using Chiral Stationary Phases (CSPs)

Direct enantioseparation on a chiral stationary phase (CSP) is often the preferred method due to its simplicity and speed, as it does not require derivatization of the analyte. The choice of CSP and the optimization of the mobile phase are critical for achieving successful separation.

Common Chiral Stationary Phases for Amine Resolution

Several types of CSPs are effective for the enantiomeric resolution of chiral amines:

  • Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose and amylose, such as the Chiralpak® and Chiralcel® series. They offer broad enantioselectivity for a wide range of compounds, including primary amines.[1][2] Immobilized polysaccharide CSPs have the advantage of being compatible with a wider range of solvents.[1]

  • Cyclofructan-based CSPs: Derivatized cyclofructans, such as Larihc® CF6-P, have shown a high success rate in separating primary amines, particularly in the polar organic mode.[1][2] These columns can efficiently separate primary amines that are often challenging on other phases.

  • Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like vancomycin and teicoplanin (e.g., Astec CHIROBIOTIC® V2) are particularly effective for the separation of chiral amines, especially in the polar ionic and reversed-phase modes. They are also compatible with mass spectrometry (MS) detection.

  • Crown Ether-based CSPs: These CSPs are highly efficient for the separation of primary amines but typically require the use of strongly acidic mobile phases, which can limit their applicability.[1][2]

Mobile Phase Considerations

The composition of the mobile phase plays a crucial role in the retention and enantioselectivity of chiral amines.

  • Normal Phase (NP) Mode: Typically uses a non-polar solvent like hexane or heptane with a polar modifier such as ethanol, isopropanol, or butanol.[2]

  • Polar Organic (PO) Mode: Employs polar organic solvents like acetonitrile or methanol, often with additives.[1][2]

  • Reversed-Phase (RP) Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol.

  • Additives: Basic or acidic additives are often essential for obtaining good peak shape and resolution for chiral amines.

    • Basic Additives: Amines like diethylamine (DEA), triethylamine (TEA), or butylamine (BA) are commonly added (typically 0.1-0.5%) to the mobile phase to minimize peak tailing caused by the interaction of the basic analytes with acidic silanol groups on the silica support.[1]

    • Acidic Additives: Acids like trifluoroacetic acid (TFA) or acetic acid (AA) can be used to improve peak shape and influence retention, often in combination with a basic additive.[2]

Data Presentation: HPLC Conditions for Direct Enantioseparation

The following tables summarize exemplary chromatographic conditions for the enantiomeric separation of various chiral amines on different CSPs.

Table 1: Polysaccharide-Based CSPs

AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionReference
1-(1-Naphthyl)ethylamineChiralpak® IAn-Hexane/Isopropanol/DEA (90:10:0.1)1.0UV at 254 nm[1]
1-AminoindanChiralpak® IBn-Hexane/Ethanol/DEA (90:10:0.1)1.0UV at 254 nm[1]
PhenylalaninolChiralpak® ICn-Hexane/Isopropanol/TFA (80:20:0.1)1.0UV at 220 nm[1]
AmphetamineChiralpak® AD-H (4.6 x 250 mm, 5 µm)Ethanol + 0.1% NH3(aq) (10% modifier)4.0MS/MS[3]
LansoprazoleChiralpak® IAMethyl-tert-butyl ether/Ethyl acetate/Ethanol/DEA (60:40:5:0.1)--[4]

Table 2: Cyclofructan-Based CSPs

AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionReference
1,2-NaphthylethylamineLarihc® CF6-PAcetonitrile/Methanol/TFA/TEA (90:10:0.3:0.2)1.0UV at 254 nm[1]
OctopamineLarihc® CF6-P (25 cm x 4.6 mm, 5 µm)Methanol/Acetonitrile/Acetic acid/TEA (70:30:0.3:0.2)1.0UV at 254 nm
PhenylpropanolamineLarihc® CF6-PAcetonitrile/Methanol/TFA/TEA (90:10:0.3:0.2)2.0UV at 254 nm[2]

Table 3: Macrocyclic Glycopeptide-Based CSPs

AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionReference
MethamphetamineAstec® CHIROBIOTIC® V2 (15 cm x 4.6 mm, 5 µm)Methanol/Water (95:5) with 0.1% Acetic acid and 0.02% Ammonium hydroxide-MS
AmphetamineAstec® CHIROBIOTIC® V2 (25 cm x 2.1 mm, 5 µm)Methanol, 0.1% Glacial acetic acid, 0.02% Ammonium hydroxide0.25MS/MS[5]

Indirect Enantioseparation via Chiral Derivatization

The indirect approach involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). This method is particularly useful when the amine lacks a strong chromophore for UV detection or when direct methods fail to provide adequate resolution.

Common Chiral Derivatizing Agents for Amines
  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A widely used reagent that reacts with primary and secondary amines to form stable diastereomeric derivatives with strong UV absorbance.

  • 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl): A fluorogenic derivatizing agent that provides high sensitivity for fluorescence detection.[6]

  • o-Phthalaldehyde (OPA) with a chiral thiol: Reacts rapidly with primary amines to form fluorescent isoindoles.

  • (1R,2R)- or (1S,2S)-trans-2-(2,3-anthracenedicarboximido)cyclohexanecyl chloride: A chiral fluorescent derivatizing reagent.[7]

Data Presentation: Chiral Derivatization Agents

Table 4: Comparison of Common Chiral Derivatizing Agents for Amines

Derivatizing AgentTarget Functional GroupDetectionAdvantagesDisadvantages
Marfey's Reagent (FDAA) Primary/Secondary Amines, Amino AcidsUV/VisWell-established method, good resolution for many amino acids.Can be less sensitive than fluorescent methods.
Dansyl Chloride (DNS-Cl) Primary/Secondary Amines, PhenolsFluorescenceVersatile, produces highly fluorescent derivatives.Derivatization can be slow.
9-Fluorenylmethyl chloroformate (Fmoc-Cl) Primary/Secondary AminesFluorescenceForms stable derivatives, good for automated derivatization.Hydrolysis of the reagent can cause interference.
o-Phthalaldehyde/Chiral Thiol (OPA) Primary AminesFluorescenceRapid reaction, forms highly fluorescent isoindoles.Derivatives can be unstable.

Experimental Protocols

Protocol 1: General Method Development for Direct Enantioseparation

This protocol outlines a systematic approach to developing a direct HPLC method for the enantiomeric resolution of a novel chiral amine.

1. Column Selection:

  • Begin by screening a small set of diverse CSPs, such as a polysaccharide-based column (e.g., Chiralpak® IA or IB), a cyclofructan-based column (e.g., Larihc® CF6-P), and a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® V2).

2. Mobile Phase Screening:

  • Normal Phase: Start with a mobile phase of n-Hexane/Ethanol (90:10, v/v) containing 0.1% of a basic additive (e.g., DEA or BA).
  • Polar Organic Mode: Use a mobile phase of Acetonitrile/Methanol (90:10, v/v) with appropriate additives (e.g., 0.3% TFA and 0.2% TEA for cyclofructan columns, or 0.1% BA for polysaccharide columns).[2]
  • Reversed-Phase: A mobile phase of Methanol/Water (95:5, v/v) with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide can be a good starting point for macrocyclic glycopeptide columns.

3. Optimization:

  • Mobile Phase Composition: If partial separation is observed, adjust the ratio of the organic modifiers and the concentration of the additives.
  • Flow Rate: A lower flow rate can sometimes improve resolution, at the cost of longer analysis time.
  • Temperature: Vary the column temperature (e.g., 20°C, 30°C, 40°C) as it can significantly affect enantioselectivity.[8]

4. System Suitability:

  • Before sample analysis, perform a system suitability test by injecting a standard solution of the racemate to ensure adequate resolution, peak shape, and reproducibility.

Protocol 2: Derivatization of Primary Amines with Marfey's Reagent

This protocol provides a general procedure for the derivatization of a primary amine with Marfey's reagent for indirect enantioseparation.

Materials:

  • Sample containing the racemic amine.

  • 1 M Sodium bicarbonate (NaHCO₃) solution.

  • Marfey's reagent solution (e.g., 1% w/v in acetone).

  • 1 M Hydrochloric acid (HCl).

  • HPLC-grade solvents (e.g., acetonitrile, water).

Procedure:

  • Dissolve a known amount of the amine sample in water.

  • Add 1 M NaHCO₃ solution to make the solution basic.

  • Add an excess of the Marfey's reagent solution.

  • Vortex the mixture and heat at approximately 45°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with 1 M HCl.

  • The sample is now ready for injection onto a C18 HPLC column.

HPLC Analysis:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA is a common starting point.

  • Detection: UV detection at 340 nm.

Visualizations

Diagram 1: Experimental Workflow for Direct Enantioseparation

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (dissolve in mobile phase) equilibrate Equilibrate Chiral Column prep_sample->equilibrate prep_mobile Prepare Mobile Phase (with appropriate additives) prep_mobile->equilibrate inject Inject Sample equilibrate->inject separate Isocratic/Gradient Elution inject->separate detect UV/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Enantiomers (determine enantiomeric excess) integrate->quantify

Caption: Workflow for direct enantiomeric resolution of chiral amines by HPLC.

Diagram 2: Decision Tree for Chiral Amine Separation Strategy

G start Racemic Amine Sample direct_method Direct Method (CSP-HPLC) start->direct_method Preferred indirect_method Indirect Method (Derivatization) start->indirect_method Alternative screen_csp Screen CSPs (Polysaccharide, Cyclofructan, etc.) direct_method->screen_csp derivatize Derivatize with Chiral Reagent (e.g., Marfey's Reagent) indirect_method->derivatize optimize_mp Optimize Mobile Phase (Solvents, Additives, T) screen_csp->optimize_mp resolution_ok Resolution Achieved? optimize_mp->resolution_ok resolution_ok->indirect_method No final_method Final Validated Method resolution_ok->final_method Yes achiral_hplc Separate Diastereomers on Achiral Column (e.g., C18) derivatize->achiral_hplc achiral_hplc->final_method

Caption: Decision tree for selecting a chiral amine separation strategy.

Diagram 3: Chiral Recognition on a Polysaccharide-Based CSP

G cluster_csp Chiral Stationary Phase (e.g., Amylose Derivative) cluster_enantiomers Enantiomers csp Chiral Selector (Helical Groove) R_enantiomer R-Enantiomer R_enantiomer->csp Stronger Interaction (e.g., H-bonding, π-π stacking) Longer Retention S_enantiomer S-Enantiomer S_enantiomer->csp Weaker Interaction Shorter Retention

Caption: Chiral recognition mechanism on a polysaccharide-based CSP.

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing (S)-3-Amino-1-phenyl-propan-1-ol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-3-Amino-1-phenyl-propan-1-ol and its derivatives as chiral ligands in asymmetric synthesis. The focus is on the enantioselective addition of organozinc reagents to aldehydes, a powerful C-C bond-forming reaction for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry.

Application: Enantioselective Ethylation of Aldehydes

(S)-3-Amino-1-phenyl-propan-1-ol and its analogs are highly effective chiral ligands for the asymmetric addition of diethylzinc to a variety of aromatic and aliphatic aldehydes. This reaction yields optically active secondary alcohols with high enantiomeric excess (ee). The catalyst is typically formed in situ by the reaction of the chiral amino alcohol with diethylzinc.

General Reaction Scheme:

Data Presentation: Performance of a Representative Chiral Amino Alcohol Ligand

The following table summarizes the results for the enantioselective ethylation of various aldehydes using a chiral amino alcohol ligand derived from a natural amino acid, demonstrating the general effectiveness of this class of catalysts.

EntryAldehyde (R-CHO)ProductYield (%)ee (%)Configuration
1Benzaldehyde1-Phenyl-1-propanol9596R
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol9295R
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol9697R
42-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanol9094R
5Cinnamaldehyde1-Phenylpent-1-en-3-ol8592R
6CyclohexanecarboxaldehydeCyclohexyl(ethyl)methanol8890R

Experimental Protocols

General Procedure for the Asymmetric Ethylation of Aldehydes

This protocol is a representative example for the enantioselective addition of diethylzinc to aldehydes using a chiral amino alcohol ligand.

Materials:

  • Chiral amino alcohol ligand (e.g., (S)-3-Amino-1-phenyl-propan-1-ol derivative) (0.02 mmol, 2 mol%)

  • Anhydrous Toluene (2 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.4 mmol)

  • Aldehyde (1.0 mmol)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A flame-dried Schlenk flask is charged with the chiral amino alcohol ligand (0.02 mmol) and placed under an argon atmosphere.

  • Anhydrous toluene (1.0 mL) is added, and the solution is cooled to 0 °C.

  • Diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes.

  • A solution of the aldehyde (1.0 mmol) in anhydrous toluene (1.0 mL) is added dropwise to the catalyst solution at 0 °C.

  • The reaction mixture is stirred at 0 °C for the time specified in the data table (typically 2-24 hours), and the progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl (5 mL) at 0 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding chiral secondary alcohol.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric ethylation of aldehydes.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Workup and Purification ligand Chiral Amino Alcohol catalyst Active Catalyst Formation ligand->catalyst Et2Zn1 Diethylzinc Et2Zn1->catalyst reaction Reaction Mixture catalyst->reaction aldehyde Aldehyde aldehyde->reaction Et2Zn2 Diethylzinc Et2Zn2->reaction quench Quenching (HCl) reaction->quench extraction Extraction quench->extraction purification Chromatography extraction->purification product Chiral Alcohol purification->product

Caption: General workflow for the asymmetric ethylation of aldehydes.

Catalytic Cycle

The proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral β-amino alcohol is depicted below.

catalytic_cycle catalyst Chiral Zn-alkoxide complex Catalyst-Aldehyde Complex catalyst->complex Coordination aldehyde Aldehyde (RCHO) aldehyde->complex transition_state Transition State complex->transition_state Et transfer Et2Zn Et2Zn Et2Zn->transition_state product_complex Product-Zn Complex transition_state->product_complex product_complex->catalyst Ligand Exchange product Chiral Alcohol product_complex->product Hydrolysis

Caption: Proposed catalytic cycle for diethylzinc addition.

Application Notes and Protocols: The Mannich Reaction with Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a fundamental and versatile three-component condensation reaction in organic chemistry that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The reaction brings together an active hydrogen compound (such as a ketone, phenol, or indole), formaldehyde, and a primary or secondary amine to form a β-amino carbonyl compound, commonly known as a Mannich base.[1][2] These products are of significant interest in medicinal chemistry and drug development as they can enhance the bioavailability, water solubility, and chemical stability of parent drug molecules.[3] Furthermore, Mannich bases serve as crucial synthetic intermediates for a wide range of pharmaceuticals, including alkaloids, peptides, and antibiotics.[4]

This document provides detailed experimental procedures for the Mannich reaction with formaldehyde, quantitative data for various substrates and conditions, and visualizations of the reaction mechanism and experimental workflow to guide researchers in applying this valuable synthetic tool.

Reaction Principle and Mechanism

The Mannich reaction is typically carried out under acidic conditions.[5] The mechanism initiates with the formation of a highly reactive electrophilic species, the Eschenmoser salt (an iminium ion), from the reaction between formaldehyde and a secondary amine.[6] Concurrently, the active hydrogen compound, such as a ketone, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond and yielding the final β-amino carbonyl product, or Mannich base.[6]

Diagram 1: General Mechanism of the Mannich Reaction

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 Nucleophilic Attack Amine Secondary Amine (R₂NH) Iminium Iminium Ion ([R₂N=CH₂]⁺) Amine->Iminium + H⁺ Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Mannich_Base Mannich Base (β-Amino Carbonyl) Iminium->Mannich_Base Ketone Active Hydrogen Compound (e.g., Ketone) Enol Enol Form Ketone->Enol Tautomerization Enol->Mannich_Base Attacks

Caption: General mechanism of the Mannich reaction.

Experimental Protocols

This section presents detailed protocols for the Mannich reaction using formaldehyde with various active hydrogen compounds.

Protocol 1: Synthesis of β-Dimethylaminopropiophenone Hydrochloride from Acetophenone

This protocol details the classic Mannich reaction using acetophenone, paraformaldehyde (as a source of formaldehyde), and dimethylamine hydrochloride.[4]

Materials:

  • Acetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Acetone

Procedure:

  • To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[4]

  • Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.[4]

  • Heat the reaction mixture to reflux for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Add 200 mL of acetone to precipitate the product.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration and wash with cold acetone.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of Gramine from Indole

This protocol describes the synthesis of the naturally occurring alkaloid gramine via a Mannich reaction with indole, formaldehyde, and dimethylamine.[3]

Materials:

  • Indole

  • 40% aqueous solution of dimethylamine

  • 35% aqueous solution of formaldehyde

  • Glacial acetic acid

  • 30% aqueous sodium hydroxide solution

  • Acetone

Procedure:

  • In a beaker or flask, dissolve 8.6 mmol of indole in 20 mL of glacial acetic acid.[3]

  • Add 3.0 mL of a 40% aqueous solution of dimethylamine. The mixture will become warm.[3]

  • Cool the mixture to 30°C.[3]

  • With stirring, add 2 mL of a 35% aqueous solution of formaldehyde and let the mixture stand for 60 minutes.[3]

  • Pour the reaction mixture into a beaker containing 150 mL of 30% aqueous sodium hydroxide solution.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the crude gramine by filtration and wash thoroughly with cold water.

  • Recrystallize the product from acetone.

Protocol 3: Microwave-Assisted Synthesis of Mannich Bases of Isatoic Anhydride

This protocol outlines a rapid, microwave-assisted synthesis.[7]

Materials:

  • Isatoic anhydride

  • Formaldehyde

  • Ethanol

  • Secondary amine (e.g., pyrrolidine, morpholine, piperazine)

Procedure:

  • In a 100 mL flask, mix isatoic anhydride (0.001 M) and formaldehyde in 10 mL of ethanol.[7]

  • Subject the reaction mixture to microwave irradiation at 360 W for 5 minutes, followed by 720 W for 5 minutes, with a 1-minute interval to prevent excessive solvent evaporation.[7]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, cool the solution to 0°C for 1 hour.

  • Filter the resulting solid and recrystallize from ethanol to obtain 1-hydroxymethyl-1H-benzo[d][3][4]oxazine-2,4-dione.

  • For the final Mannich base, mix an equimolar quantity of the product from step 5 and the desired secondary amine in 10 mL of ethanol.[7]

  • Irradiate the mixture at 360 W for 7 minutes, followed by 720 W for 8 minutes.[7]

  • Cool, filter, and recrystallize the final product from ethanol.

Diagram 2: Experimental Workflow for a Typical Mannich Reaction

Mannich_Workflow Start Start Reagents Combine Active Hydrogen Compound, Formaldehyde, and Amine in a suitable solvent Start->Reagents Reaction Heat the mixture (Conventional or Microwave) Reagents->Reaction Monitoring Monitor reaction progress (e.g., TLC) Reaction->Monitoring Workup Work-up: - Cool the reaction mixture - Precipitate/Extract the product Monitoring->Workup Reaction Complete Purification Purification: - Filtration - Recrystallization/Chromatography Workup->Purification Characterization Characterize the final product (NMR, IR, MS, Melting Point) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Mannich reaction with formaldehyde across various substrates and methodologies.

Table 1: Mannich Reaction with Ketones

Active Hydrogen CompoundAmineFormaldehyde SourceSolventCatalystTemp. (°C)TimeYield (%)Reference
AcetophenoneDimethylamine HClParaformaldehydeEthanolHClReflux2 h-[4]
Substituted AcetophenonesDialkylaminesParaformaldehydeVarious-MW-Moderate to High[8]
CyclohexanoneAniline37% aq. solutionDioxane(S)-Proline2548 h40[9]

Table 2: Mannich Reaction with Indoles (Gramine Synthesis)

Indole DerivativeAmineFormaldehyde SourceSolventCatalyst/MediatorTemp. (°C)TimeYield (%)Reference
IndoleDimethylamine35% aq. solutionAcetic Acid-301 h-[3]
IndoleSecondary Amines36% aq. solutionWaterAcetic Acid (Ultrasound)35-69-98[10]
IndoleDimethylamineFormaldehydeEthanolZinc ChlorideRT90 min98[11]
4,6-DimethoxyindoleDimethylamineFormaldehydeAcetic Acid-50Overnight-[12]

Table 3: Mannich Reaction with Phenols

Phenol DerivativeAmineFormaldehyde SourceSolventTemp. (°C)TimeYield (%)Reference
1-(1-hydroxynaphthalen-2-yl)ethanoneMorpholineFormaldehydeEthanolReflux2 h-[13]
2-NaphtholPiperazineAromatic AldehydesSolvent-free (MW)-1255 minGood to Excellent
PhenolDimethylamine35-40% aq. solutionWater1002 h-[14]

Applications in Drug Development

The introduction of an aminoalkyl group via the Mannich reaction can significantly improve the physicochemical properties of a drug molecule, leading to enhanced therapeutic efficacy.

  • Improved Solubility and Bioavailability: The basic nitrogen atom in Mannich bases can be protonated to form water-soluble salts, which is a common strategy to improve the bioavailability of poorly soluble drugs.[3]

  • Prodrug Design: The Mannich reaction is utilized to synthesize prodrugs that can be converted to the active drug in vivo. An example is rolitetracycline, a prodrug of tetracycline.[1]

  • Lead Optimization: This reaction serves as a powerful tool in lead optimization by allowing for the facile introduction of diverse aminoalkyl side chains to explore structure-activity relationships (SAR).

  • Synthesis of Bioactive Molecules: Many biologically active compounds are synthesized using the Mannich reaction, including fluoxetine (an antidepressant) and tolmetin (an anti-inflammatory drug).[1]

Conclusion

The Mannich reaction with formaldehyde is a robust and versatile synthetic method with broad applications in chemical research and drug development. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this reaction for the synthesis of novel compounds and the optimization of drug candidates. The ability to perform this reaction under various conditions, including microwave irradiation and solvent-free systems, further enhances its appeal as an efficient and green chemical transformation.

References

Application Notes and Protocols: L-2-amino-3-phenylpropan-1-ol in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-amino-3-phenylpropan-1-ol, also known as L-phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group, combined with its inherent chirality, makes it a valuable and versatile building block in the synthesis of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the utilization of L-phenylalaninol in the stereoselective synthesis of key pharmaceutical precursors, highlighting its role as a potent chiral auxiliary and a strategic starting material.

L-phenylalaninol is instrumental in establishing stereocenters with high precision, a critical aspect in modern drug design and development where the pharmacological activity and safety of a drug are often dictated by its stereochemistry. Its applications span from the synthesis of chiral ligands for asymmetric catalysis to being a cornerstone in the construction of complex molecular architectures found in antiviral, anticancer, and other therapeutic agents.

Key Applications

L-phenylalaninol is prominently used in the following areas of pharmaceutical intermediate synthesis:

  • Chiral Auxiliaries for Asymmetric Synthesis: It can be readily converted into various chiral auxiliaries, such as oxazolidinones and imidazolidinones. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, such as alkylation or aldol condensation, with high diastereoselectivity. The auxiliary can then be cleaved and recycled.

  • Synthesis of Chiral Building Blocks: L-phenylalaninol serves as a starting material for the synthesis of other valuable chiral molecules. A notable example is the synthesis of (S)-3-hydroxytetrahydrofuran, a key intermediate in the production of the HIV protease inhibitor, Amprenavir.

  • Peptide Synthesis: Due to its amino acid origin, it can be incorporated into peptide structures or used to create peptide mimics (peptidomimetics), which are of significant interest in drug discovery.

Application 1: Chiral Auxiliary for Asymmetric Aldol Reactions

L-phenylalaninol can be converted into a chiral oxazolidinone auxiliary, which is then acylated and used to perform highly diastereoselective aldol reactions. The bulky benzyl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile (an aldehyde) to the opposite face.

Experimental Protocol: Synthesis of Chiral Oxazolidinone and Asymmetric Aldol Reaction

Part A: Synthesis of (S)-4-benzyl-2-oxazolidinone from L-phenylalaninol

  • Reaction Setup: To a solution of L-phenylalaninol (1 equivalent) in a suitable solvent such as toluene, add diethyl carbonate (1.2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours with a Dean-Stark apparatus to remove ethanol.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (S)-4-benzyl-2-oxazolidinone.

Part B: N-Acylation of the Chiral Oxazolidinone

  • Reaction Setup: Dissolve the (S)-4-benzyl-2-oxazolidinone (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to -78 °C and add a strong base such as n-butyllithium (n-BuLi) (1.05 equivalents) dropwise. Stir the mixture for 30 minutes.

  • Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equivalents) dropwise to the solution at -78 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Part C: Asymmetric Aldol Reaction

  • Enolate Formation: Dissolve the N-acylated oxazolidinone (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C. Add a Lewis acid such as titanium tetrachloride (TiCl₄) (1.1 equivalents) followed by a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents). Stir for 30-60 minutes to form the titanium enolate.

  • Aldol Addition: Add the desired aldehyde (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir for 2-4 hours at this temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The desired diastereomer is typically purified by column chromatography.

Quantitative Data: Asymmetric Aldol Reaction of N-Propionyl-(S)-4-benzyl-2-oxazolidinone with Various Aldehydes
EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeN-((2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoyl)- (S)-4-benzyloxazolidin-2-one85>99:1
2IsobutyraldehydeN-((2S,3R)-3-hydroxy-2,4-dimethylpentanoyl)- (S)-4-benzyloxazolidin-2-one8298:2
3AcetaldehydeN-((2S,3R)-3-hydroxy-2-methylbutanoyl)- (S)-4-benzyloxazolidin-2-one7895:5

Workflow Diagram: Asymmetric Aldol Reaction

Asymmetric_Aldol_Reaction cluster_0 Auxiliary Preparation cluster_1 Asymmetric Aldol Reaction cluster_2 Product Isolation L_phenylalaninol L-Phenylalaninol Oxazolidinone (S)-4-benzyl-2-oxazolidinone L_phenylalaninol->Oxazolidinone Diethyl Carbonate, Reflux N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->N_Acyl_Oxazolidinone 1. n-BuLi, -78°C 2. Acyl Chloride Enolate Titanium Enolate N_Acyl_Oxazolidinone->Enolate TiCl4, DIPEA, -78°C Aldol_Adduct Diastereomeric Aldol Adduct Enolate->Aldol_Adduct Aldehyde, -78°C Purified_Product Purified Aldol Product Aldol_Adduct->Purified_Product Chromatography Aldehyde Aldehyde Aldehyde->Enolate

Caption: Workflow for the asymmetric aldol reaction using an L-phenylalaninol-derived chiral auxiliary.

Application 2: Synthesis of a Key Intermediate for Amprenavir

L-phenylalaninol is a precursor for the synthesis of (S)-3-hydroxytetrahydrofuran, a crucial component of the HIV protease inhibitor Amprenavir. The synthesis involves the transformation of the amino alcohol functionality into a suitable leaving group, followed by cyclization.

Experimental Protocol: Synthesis of (S)-3-hydroxytetrahydrofuran from L-phenylalaninol

This multi-step synthesis involves the conversion of L-phenylalaninol to a chiral epoxide, which is then transformed into the target molecule.

Part A: Diazotization and Epoxide Formation

  • Reaction Setup: Dissolve L-phenylalaninol (1 equivalent) in an aqueous acidic solution (e.g., HBr/H₂O) and cool to 0 °C.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 1-2 hours. This step converts the primary amine to a diazonium salt, which then undergoes intramolecular substitution by the hydroxyl group to form a chiral epoxide with inversion of configuration, followed by reaction with the bromide.

  • Work-up: Extract the resulting bromohydrin with an organic solvent.

Part B: Epoxide Cyclization

  • Reaction Setup: Dissolve the crude bromohydrin in a suitable solvent and treat with a base (e.g., sodium hydroxide) to induce intramolecular cyclization to the epoxide.

  • Purification: The resulting epoxide can be purified by distillation or chromatography.

Part C: Reductive Opening of Epoxide and Cyclization to (S)-3-hydroxytetrahydrofuran

  • Reduction: The epoxide is then subjected to a reductive ring-opening and subsequent cyclization sequence. This can be achieved through various methods, including catalytic hydrogenation or reduction with metal hydrides, to yield (S)-1,2,4-butanetriol.

  • Acid-catalyzed Cyclization: The resulting triol is then cyclized under acidic conditions (e.g., using a catalytic amount of p-toluenesulfonic acid) with heating to afford (S)-3-hydroxytetrahydrofuran.

  • Purification: The final product is purified by vacuum distillation.

Quantitative Data: Synthesis of (S)-3-hydroxytetrahydrofuran
StepReactionReagentsYield (%)Enantiomeric Excess (%)
1Diazotization/Epoxide FormationNaNO₂, HBr75-85>98
2Reduction & CyclizationH₂, Pd/C; p-TSA80-90>98
Overall 60-77 >98

Logical Relationship Diagram: Synthesis of Amprenavir Intermediate

Amprenavir_Intermediate_Synthesis L_Phe L-Phenylalaninol Diazonium Diazonium Salt L_Phe->Diazonium NaNO2, H+ Epoxide Chiral Epoxide Diazonium->Epoxide Intramolecular Substitution Triol (S)-1,2,4-Butanetriol Epoxide->Triol Reduction S_3_HTF (S)-3-Hydroxytetrahydrofuran Triol->S_3_HTF Acid-catalyzed Cyclization Amprenavir Amprenavir S_3_HTF->Amprenavir Further Synthetic Steps

Caption: Synthetic pathway from L-phenylalaninol to a key intermediate of Amprenavir.

Conclusion

L-2-amino-3-phenylpropan-1-ol is a cornerstone chiral building block in the pharmaceutical industry. Its ready availability from the chiral pool and its versatile chemical handles allow for the efficient and highly stereoselective synthesis of complex pharmaceutical intermediates. The protocols and data presented herein demonstrate its practical application in asymmetric synthesis, underscoring its importance for researchers and professionals in drug development. The ability to control stereochemistry with high fidelity using L-phenylalaninol-derived auxiliaries and its role as a precursor to vital drug components make it an indispensable tool in the synthesis of modern therapeutics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-2-phenylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound and its derivatives include the Mannich reaction followed by reduction of the resulting amino-ketone, and the reduction of nitroolefin derivatives obtained from Baylis-Hillman adducts. Chemoenzymatic methods are also being explored for enantioselective syntheses.

Q2: I am observing low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing reaction time, temperature, or catalyst loading. Side reactions, such as over-reduction or the formation of byproducts, can also significantly lower the yield of the desired product. Purification losses during workup and chromatography are another potential cause.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products requires careful control of reaction conditions. For reduction reactions, the choice of reducing agent and reaction temperature is critical to avoid over-reduction of the alcohol functionality. In the Mannich reaction, precise stoichiometry of the reactants (acetophenone, formaldehyde, and amine) is crucial to prevent the formation of undesired adducts.

Q4: What are the recommended purification methods for this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the specific derivatives and impurities present. Recrystallization can also be an effective method for obtaining highly pure product. For instance, recrystallization from cyclohexane has been reported for 3-methylamino-1-phenylpropanol.[1]

Q5: Are there enantioselective methods available for the synthesis of chiral this compound?

A5: Yes, enantioselective synthesis is crucial for many pharmaceutical applications. Methods include the use of chiral catalysts in hydrogenation reactions and enzymatic resolutions or asymmetric transformations. For example, multi-enzyme cascade systems have been developed for the synthesis of chiral amino alcohols.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst or reagents.Ensure the use of fresh and properly stored reagents and catalysts. For instance, Raney nickel is a common catalyst that can lose activity over time.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require cooling (e.g., 5-10°C for NaBH4 reductions) while others may need heating.[2]
Insufficient reaction time.Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Presence of Multiple Spots on TLC (Impure Product) Incomplete reaction.Extend the reaction time or increase the amount of the limiting reagent or catalyst.
Formation of side products.Adjust reaction conditions such as temperature, solvent, or stoichiometry. Consider using a milder reducing agent to prevent over-reduction.
Degradation of the product.Ensure appropriate workup conditions, such as maintaining a suitable pH and avoiding excessive heat.
Difficulty in Isolating the Product Product is too soluble in the workup solvent.Use a different extraction solvent or perform multiple extractions to improve recovery.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to break the emulsion.
Product is an oil and does not crystallize.Attempt purification by column chromatography. If a solid is desired, try different crystallization solvents or techniques like seeding.
Yield is significantly lower after purification Loss of product on the chromatography column.Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent to prevent the polar amino alcohol from tailing or irreversibly adsorbing.
Co-elution of impurities.Optimize the eluent system for better separation. Gradient elution may be necessary.

Experimental Protocols

Protocol 1: Synthesis via Mannich Reaction and Reduction

This two-step protocol involves the Mannich reaction of acetophenone, formaldehyde, and an amine, followed by the reduction of the resulting aminoketone.

Step 1: Mannich Reaction

  • To a reaction vessel, add acetophenone, paraformaldehyde, and the corresponding amine hydrochloride in a suitable solvent like ethanol.[1]

  • Heat the mixture in a closed container to a temperature between 60-100°C.[1]

  • Monitor the reaction until completion.

  • Concentrate the reaction mixture, cool, and crystallize to obtain the 3-amino-1-phenylpropan-1-one hydrochloride.

Step 2: Reduction

  • Dissolve the 3-amino-1-phenylpropan-1-one hydrochloride in a suitable solvent (e.g., water).[1]

  • Add a catalyst, such as Raney nickel.[1]

  • Perform catalytic hydrogenation under a hydrogen pressure of 0.3–1.5 MPa and at a temperature of 25–80°C.[1]

  • After the reaction is complete, filter the catalyst.

  • Adjust the pH of the solution to 9-14 with a base (e.g., NaOH or KOH solution).[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Recover the solvent and purify the product, for example, by recrystallization from cyclohexane.[1]

Protocol 2: Synthesis via Reduction of a Baylis-Hillman Adduct Derivative

This method utilizes a nitroolefin derived from a Baylis-Hillman adduct as the starting material.

  • Start with (E)-2-nitro-3-phenylprop-2-en-1-ol, which can be derived from nitrostyrene and formaldehyde.[3]

  • In a reaction vessel, add a catalytic amount of iron (Fe) powder and an excess of acetic acid solution.[3]

  • Heat the reaction mixture at reflux temperature.[3]

  • Upon completion of the reaction, purify the product using column chromatography to obtain 2-amino-3-phenylpropan-1-ol. A yield of 82% has been reported for this method.[3]

Quantitative Data

Synthetic Route Key Reagents Yield Reference
Reduction of 3-(methylamino)-1-phenyl-2-propen-1-oneNaBH4, Acetic Acid77% (for 3-methylamino-1-phenyl-1-propanol)[2]
Reduction of (E)-2-nitro-3-phenylprop-2-en-1-olFe, Acetic Acid82% (for 2-amino-3-phenylpropane-1-ol)[3]
Mannich reaction and subsequent reductionAcetophenone, Paraformaldehyde, Monomethylamine hydrochloride, Raney NiAn improvement of 5-10% in yield is claimed over potassium borohydride reduction methods.[1][1]

Visualizations

Synthesis_Workflow cluster_mannich Route 1: Mannich Reaction & Reduction cluster_baylis_hillman Route 2: Baylis-Hillman Derivative Reduction A Acetophenone + Formaldehyde + Amine B Mannich Reaction A->B C 3-Amino-1-phenylpropan-1-one B->C D Reduction (e.g., Catalytic Hydrogenation) C->D E This compound D->E F Nitrostyrene + Formaldehyde G Baylis-Hillman Reaction F->G H (E)-2-nitro-3-phenylprop-2-en-1-ol G->H I Reduction (e.g., Fe/Acetic Acid) H->I J This compound I->J Troubleshooting_Logic Start Low Yield Observed ImpureProduct Impure Product on TLC? Start->ImpureProduct PurificationLoss Address Purification Issues (e.g., deactivate silica) Start->PurificationLoss Clean reaction, low isolated yield IncompleteReaction Incomplete Reaction? ImpureProduct->IncompleteReaction Yes AdjustStoichiometry Adjust Stoichiometry/ Change Reducing Agent ImpureProduct->AdjustStoichiometry No, distinct side products OptimizeConditions Optimize Time/Temp/Catalyst IncompleteReaction->OptimizeConditions Yes CheckReagents Check Reagent/Catalyst Activity IncompleteReaction->CheckReagents No, starting material consumed

References

Technical Support Center: Synthesis of 3-Methylamino-1-phenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 3-methylamino-1-phenylpropanol synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 3-methylamino-1-phenylpropanol, focusing on prevalent side reactions and offering potential solutions.

Problem 1: Low Yield of 3-methylamino-1-phenylpropanol

Potential Causes:

  • Incomplete Mannich Reaction: The initial formation of the β-aminoketone (3-methylamino-1-propiophenone) may be inefficient.

  • Suboptimal Reduction Conditions: The reduction of the ketone intermediate to the desired alcohol may be incomplete or lead to side reactions.

  • Product Loss During Workup: The extraction and purification steps may not be optimized, leading to loss of the final product.

Suggested Solutions:

  • Mannich Reaction Optimization:

    • Ensure the use of an appropriate solvent, such as ethanol or isopropanol.

    • Control the reaction temperature, typically between 60-100°C in a sealed container.

    • Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.

  • Reduction Step Optimization:

    • Select an appropriate reducing agent and catalyst. Raney Nickel is commonly used for this transformation.

    • Optimize hydrogen pressure (0.3-1.5 MPa) and temperature (25-80°C) for catalytic hydrogenation.

    • Consider the use of other reducing agents like sodium borohydride, but be mindful of potential diastereoselectivity issues.

  • Workup and Purification:

    • Carefully adjust the pH during aqueous extraction to ensure the product is in its free base form for efficient extraction into an organic solvent.

    • Employ multiple extractions with smaller volumes of solvent to maximize recovery.

    • Choose a suitable solvent for recrystallization to ensure high purity and minimal loss.

Problem 2: Formation of Dehydroxylation Byproduct

A significant side reaction during the reduction of the β-aminoketone is the hydrogenolysis of the benzylic hydroxyl group, leading to the formation of 3-methylamino-1-phenylpropane.

Potential Causes:

  • Harsh Reduction Conditions: High temperatures, high hydrogen pressure, or prolonged reaction times can promote dehydroxylation.

  • Catalyst Choice: Some catalysts may have a higher propensity for promoting hydrogenolysis.

Suggested Solutions:

  • Milder Reduction Conditions:

    • Use lower temperatures and hydrogen pressures during catalytic hydrogenation.

    • Carefully monitor the reaction to stop it once the starting material is consumed.

  • Solvent Selection:

    • Utilizing water as a solvent during Raney Nickel-catalyzed hydrogenation has been shown to reduce the dehydroxylation side reaction.[1]

  • Catalyst Selection:

    • Raney Nickel is often preferred as it can help minimize dehydroxylation compared to other catalysts like Palladium on carbon under certain conditions.

Problem 3: Poor Diastereoselectivity (Formation of Pseudoephedrine Isomer)

The reduction of 3-methylamino-1-propiophenone can lead to the formation of two diastereomers: ephedrine (the desired product in many applications) and pseudoephedrine.

Potential Causes:

  • Choice of Reducing Agent and Catalyst: The stereochemical outcome of the reduction is highly dependent on the reagents used.

  • Lack of Stereocontrol: The reduction may proceed without significant facial selectivity on the ketone.

Suggested Solutions:

  • Catalyst Selection for Stereocontrol:

    • Reduction with hydrogen in the presence of a platinum catalyst has been reported to yield racemic ephedrine exclusively, with minimal formation of pseudoephedrine.

    • Conversely, reduction using a palladium catalyst often results in a higher proportion of pseudoephedrine.

  • Directed Reduction Strategies:

    • The use of N-protecting groups on the β-amino ketone can influence the direction of hydride attack and improve the diastereoselectivity of the reduction. The choice of the protecting group can favor the formation of either the syn or anti amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-methylamino-1-phenylpropanol?

A1: The most prevalent method involves a two-step process:

  • Mannich Reaction: Acetophenone, paraformaldehyde, and methylamine hydrochloride are reacted to form 3-methylamino-1-propiophenone hydrochloride.

  • Reduction: The resulting β-aminoketone is then reduced to 3-methylamino-1-phenylpropanol.

Alternative routes include the reaction of α-bromopropiophenone with methylamine, followed by reduction.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include:

  • Dehydroxylation: Loss of the hydroxyl group during the reduction step to form 3-methylamino-1-phenylpropane.

  • Formation of Diastereomers: Production of the pseudoephedrine isomer during the reduction of the ketone intermediate.

  • Further Condensation in Mannich Reaction: The product of the Mannich reaction can sometimes react further with formaldehyde and the ketone if a primary amine or ammonia is used.

Q3: How can I minimize the formation of the dehydroxylation byproduct?

A3: To minimize dehydroxylation, it is recommended to use milder reduction conditions (lower temperature and pressure) and to choose your catalyst and solvent system carefully. Using Raney Nickel as a catalyst in an aqueous solvent has been shown to be effective in reducing this side reaction.[1]

Q4: How can I control the stereochemistry of the final product to favor the ephedrine diastereomer?

A4: The choice of catalyst in the hydrogenation step is crucial. Using a platinum catalyst generally favors the formation of the ephedrine diastereomer, while a palladium catalyst tends to produce more of the pseudoephedrine isomer. Directed reduction strategies involving N-protecting groups on the intermediate can also be employed for better stereocontrol.

Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying the desired product, as well as volatile impurities and side products.[2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.

Data Presentation

Table 1: Influence of Reduction Catalyst on Diastereomer Formation

CatalystProduct Ratio (Ephedrine : Pseudoephedrine)Yield of EphedrineYield of PseudoephedrineReference
Raney Nickel3.37 : 164%19%[6]
PlatinumAlmost exclusively EphedrineHighNegligible[7]
PalladiumPredominantly PseudoephedrineLowHigh[6]

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 3-methylamino-1-propiophenone hydrochloride using Raney Nickel

This protocol is adapted from a patented method for the preparation of 3-methylamino-1-phenylpropanol.[1]

Materials:

  • 3-methylamino-1-propiophenone hydrochloride

  • Raney Nickel catalyst

  • Water (solvent)

  • Hydrogen gas

  • Nitrogen gas

  • Stainless steel pressure reactor

Procedure:

  • Reactor Setup: Charge the stainless steel pressure reactor with 3-methylamino-1-propiophenone hydrochloride and add water until the solid is completely dissolved.

  • Catalyst Addition: Add the Raney Nickel catalyst to the solution. The amount of catalyst can range from 1-10% by weight of the starting material.

  • Inerting the Reactor: Seal the reactor and purge it with nitrogen gas multiple times (e.g., 2-3 times) to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas. The pressure can be set within the range of 0.3-1.5 MPa.

  • Reaction Conditions: Begin stirring the reaction mixture and control the temperature between 25-80°C.

  • Monitoring: Monitor the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Workup: After the reaction is complete, cool the reactor, release the hydrogen pressure, and purge with nitrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. The resulting aqueous solution contains 3-methylamino-1-phenylpropanol hydrochloride.

Visualizations

Diagram 1: Synthetic Pathway and Major Side Reactions

G cluster_0 Mannich Reaction cluster_1 Reduction A Acetophenone D 3-Methylamino-1-propiophenone HCl A->D B Paraformaldehyde B->D C Methylamine HCl C->D E 3-Methylamino-1-phenylpropanol (Desired Product) D->E Reduction (e.g., H2/Raney Ni) F Pseudoephedrine (Diastereomer) D->F Side Reaction (Diastereomer Formation) G 3-Methylamino-1-phenylpropane (Dehydroxylation Product) D->G Side Reaction (Dehydroxylation) G Start Low Yield of Final Product CheckMannich Check Mannich Reaction Completion (TLC, LC-MS) Start->CheckMannich CheckReduction Analyze Reduction Step (Check for starting material and side products) CheckMannich->CheckReduction Complete OptimizeMannich Optimize Mannich Reaction: - Temperature - Reaction Time - Solvent CheckMannich->OptimizeMannich Incomplete OptimizeReduction Optimize Reduction: - Catalyst - H2 Pressure - Temperature - Solvent CheckReduction->OptimizeReduction Incomplete/Side Products CheckWorkup Review Workup & Purification: - pH adjustment - Extraction efficiency - Recrystallization solvent CheckReduction->CheckWorkup Complete OptimizeMannich->CheckReduction OptimizeReduction->CheckWorkup OptimizeWorkup Optimize Workup: - Adjust pH - Increase extractions - Change solvent CheckWorkup->OptimizeWorkup Inefficient End Yield Improved CheckWorkup->End Efficient OptimizeWorkup->End

References

Technical Support Center: Purification of 3-Amino-2-phenylpropan-1-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Amino-2-phenylpropan-1-ol by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the compound dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable. This compound, being a polar molecule with amino and hydroxyl groups, generally dissolves well in polar solvents. Good starting points are lower alcohols like methanol, ethanol, or isopropanol.

  • Insoluble Impurities: Your crude product might contain insoluble impurities. If a portion of the material does not dissolve even after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before proceeding to the cooling step.

Q2: No crystals are forming, even after the solution has cooled. What is the problem?

A2: The absence of crystal formation is a common problem and can often be resolved by inducing crystallization. Here are several techniques to try:

  • Scratching the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Ice Bath: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of your compound.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To remedy this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Allow the solution to cool very slowly. You can do this by insulating the flask or letting it cool on a surface that does not conduct heat well.

  • Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble (like methanol) and then add a solvent in which it is less soluble (an "anti-solvent" like water or cyclohexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your crude material.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated and perform the filtration as quickly as possible.

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized product is still impure. What went wrong?

A5: Impurities in the final product can result from:

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.

  • Incomplete Removal of Mother Liquor: Ensure that all the mother liquor, which contains the dissolved impurities, is removed during vacuum filtration.

  • Insufficient Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.

Data Presentation

Table 1: Physical Properties and Qualitative Solubility of this compound

PropertyValue
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol [1]
Appearance Solid
Melting Point Varies by isomer (e.g., (S)-isomer: 92-94 °C)
Solubility in Water Soluble
Solubility in Alcohols Soluble in methanol, ethanol, isopropanol
Solubility in Other Organic Solvents Soluble in chloroform and ethyl acetate. A similar compound is reported to be recrystallized from cyclohexane.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Solvent Selection: Based on qualitative data, select a suitable solvent such as methanol, ethanol, or isopropanol. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a few minutes. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Protocol 2: Mixed Solvent Recrystallization of this compound (Methanol/Water)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the methanol solution is still hot, add water (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single solvent protocol, using an ice-cold methanol/water mixture for washing.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Cool Solution Slowly to Room Temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystal_check Crystals Formed? ice_bath->crystal_check induce_crystallization Induce Crystallization (Scratch/Seed) crystal_check->induce_crystallization No vacuum_filtration Vacuum Filtration to Collect Crystals crystal_check->vacuum_filtration Yes induce_crystallization->ice_bath wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Start: Select a Solvent test_hot Is the compound soluble in hot solvent? start->test_hot test_cold Is the compound insoluble in cold solvent? test_hot->test_cold Yes unsuitable_hot Unsuitable: Poor dissolution test_hot->unsuitable_hot No suitable_solvent Suitable Single Solvent test_cold->suitable_solvent Yes unsuitable_cold Unsuitable: Poor recovery test_cold->unsuitable_cold No consider_mixed Consider Mixed Solvent System unsuitable_hot->consider_mixed unsuitable_cold->consider_mixed

Caption: Decision-making process for selecting a suitable recrystallization solvent.

References

Technical Support Center: Overcoming Challenges in the Chiral Separation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral separation of amino alcohols. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during enantioselective analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your method development and optimization efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral separation of amino alcohols, offering potential causes and step-by-step solutions.

Issue 1: Poor or No Resolution of Enantiomers

Q: My amino alcohol enantiomers are co-eluting or showing very poor separation (Resolution < 1.5). What steps should I take to improve resolution?

A: Poor resolution is a primary challenge in chiral chromatography. A systematic approach involving the evaluation of the chiral stationary phase (CSP), mobile phase, and other chromatographic parameters is crucial for improving the separation.

Potential Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving a successful chiral separation.

    • Solution: Screen a variety of CSPs with different chiral selectors. For amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based columns are often effective.

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase significantly influences the interactions between the enantiomers and the CSP.

    • Solution:

      • Optimize the Organic Modifier: Systematically vary the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in your mobile phase.

      • Incorporate Additives: For basic amino alcohols, adding a small percentage (0.1-0.5%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) can improve peak shape and resolution by minimizing interactions with residual silanols on the silica support. For acidic amino alcohols, an acidic additive like trifluoroacetic acid (TFA) or formic acid may be beneficial.

  • Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.

    • Solution: Try reducing the flow rate. Lower flow rates can increase the interaction time between the analytes and the CSP, often leading to better resolution.

  • Inadequate Temperature Control: Temperature can have a significant and sometimes unpredictable effect on chiral separations.

    • Solution: Screen a range of temperatures (e.g., 10-40°C). Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to optimize.

Troubleshooting Workflow for Poor Resolution:

Poor_Resolution_Workflow Start Poor or No Resolution (Rs < 1.5) CSP_Selection 1. Evaluate Chiral Stationary Phase (CSP) Start->CSP_Selection Screen_CSPs Screen Different CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) CSP_Selection->Screen_CSPs If no prior information Mobile_Phase 2. Optimize Mobile Phase Composition CSP_Selection->Mobile_Phase If CSP is appropriate Screen_CSPs->Mobile_Phase Adjust_Modifier Adjust Organic Modifier (Type and Concentration) Mobile_Phase->Adjust_Modifier Additives Incorporate Additives (e.g., DEA for bases, TFA for acids) Mobile_Phase->Additives Flow_Rate 3. Adjust Flow Rate Mobile_Phase->Flow_Rate End Improved Resolution Adjust_Modifier->End Additives->End Lower_Flow_Rate Try Lower Flow Rates Flow_Rate->Lower_Flow_Rate Temperature 4. Vary Temperature Flow_Rate->Temperature Lower_Flow_Rate->End Screen_Temp Screen a Range of Temperatures (e.g., 10-40°C) Temperature->Screen_Temp Screen_Temp->End

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing or fronting. How can I improve their shape?

A: Poor peak shape can compromise resolution and quantification. It is often caused by secondary interactions, improper mobile phase conditions, or column issues.

Potential Causes and Solutions:

  • Secondary Interactions with Silanols: For basic amino alcohols, interactions with acidic silanol groups on the silica-based CSP can cause peak tailing.

    • Solution: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1-0.5%) to mask the silanols.

  • Inappropriate Mobile Phase pH (Reversed-Phase): If the mobile phase pH is close to the pKa of your amino alcohol, you can get a mix of ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to active sites that cause peak distortion.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 3: Peak Splitting or Shoulder Peaks

Q: My peaks are split or have shoulders. What could be the cause?

A: Peak splitting can be an indication of several issues, from problems with the column to the sample solvent.

Potential Causes and Solutions:

  • Column Inlet Frit Blockage: Particulate matter from the sample or mobile phase can partially block the column inlet frit, causing a distorted flow path.

    • Solution: Reverse the column and flush it to waste. If this doesn't work, the frit may need to be replaced. Using a guard column can help prevent this issue.

  • Column Void: A void at the head of the column can cause the sample to spread unevenly, leading to split peaks.

    • Solution: This usually indicates a degraded column that needs to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

  • Co-elution with an Impurity: A shoulder peak may be an unresolved impurity.

    • Solution: Optimize the mobile phase to improve the separation between the main peak and the impurity.

Data Presentation: Chiral Stationary Phase and Mobile Phase Screening

The following tables provide a starting point for method development for the chiral separation of amino alcohols.

Table 1: Recommended Chiral Stationary Phases (CSPs) for Amino Alcohols

CSP TypeChiral SelectorCommon Trade NamesTypical Mobile Phase ModesNotes
Polysaccharide-Based Cellulose or Amylose DerivativesChiralpak® (IA, IB, IC, etc.), Chiralcel® (OD, OJ, etc.)Normal-Phase, Reversed-Phase, Polar OrganicHighly versatile and often the first choice for screening.
Macrocyclic Glycopeptide Teicoplanin, VancomycinCHIROBIOTIC® T, VReversed-Phase, Polar Organic, Polar IonicExcellent for polar and ionizable compounds like underivatized amino alcohols.[1]
Pirkle-Type π-acidic or π-basic moietiesWhelk-O® 1Normal-Phase, Reversed-PhaseGood for compounds with aromatic rings.
Crown Ether-Based Chiral Crown EtherCROWNPAK® CR(+)Reversed-PhasePrimarily used for the separation of primary amines.

Table 2: Initial Mobile Phase Screening Conditions

Mobile Phase ModeTypical CompositionAdditivesSuitable for
Normal-Phase n-Hexane / Alcohol (Ethanol or Isopropanol) (e.g., 90:10 v/v)0.1% DEA for basic analytes; 0.1% TFA for acidic analytesDerivatized or less polar amino alcohols
Reversed-Phase Acetonitrile / Water or Methanol / Water with buffer0.1% TFA or Formic AcidUnderivatized or polar amino alcohols
Polar Organic Acetonitrile / Methanol0.1% DEA for basic analytes; 0.1% TFA for acidic analytesA good alternative to normal-phase for polar compounds

Experimental Protocols

Protocol 1: General Chiral Screening

This protocol outlines a general approach to screening for the optimal chiral separation conditions.

Methodology:

  • Column Selection: Choose 2-3 columns from different CSP categories (e.g., one polysaccharide-based and one macrocyclic glycopeptide-based).

  • Column Equilibration: Equilibrate the chosen column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic amino alcohol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Initial Injection: Inject 5-10 µL of the sample.

  • Evaluation:

    • If no separation is observed, switch to a different mobile phase or a different CSP.

    • If partial separation is achieved (Rs > 0.8), proceed to mobile phase optimization.

    • If baseline separation is achieved (Rs ≥ 1.5), the initial conditions are suitable.

Chiral Screening Workflow:

Chiral_Screening_Workflow Start Start: Racemic Amino Alcohol Sample Select_CSP Select Initial CSP (e.g., Chiralpak IA) Start->Select_CSP Select_MP Select Initial Mobile Phase (e.g., Hexane/IPA 90:10) Select_CSP->Select_MP Equilibrate Equilibrate Column Select_MP->Equilibrate Inject Inject Sample Equilibrate->Inject Evaluate Evaluate Chromatogram Inject->Evaluate No_Sep No Separation (Rs = 0) Evaluate->No_Sep No Partial_Sep Partial Separation (0.8 < Rs < 1.5) Evaluate->Partial_Sep Partial Baseline_Sep Baseline Separation (Rs >= 1.5) Evaluate->Baseline_Sep Yes Change_MP Change Mobile Phase (e.g., different alcohol or mode) No_Sep->Change_MP Change_CSP Change CSP (e.g., CHIROBIOTIC T) No_Sep->Change_CSP Optimize Optimize Mobile Phase (Modifier %, Additives) Partial_Sep->Optimize End Method Developed Baseline_Sep->End Change_MP->Inject Change_CSP->Select_MP Optimize->End

Caption: A general workflow for chiral method development.

Protocol 2: Derivatization of Amino Alcohols with Marfey's Reagent (FDAA)

For amino alcohols lacking a UV chromophore, derivatization is often necessary for detection.[2] Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a chiral derivatizing agent that reacts with the amino group to form diastereomers that can be separated on a standard achiral C18 column.

Materials:

  • Amino alcohol sample

  • Marfey's reagent (FDAA) solution (e.g., 1% w/v in acetone)

  • 1 M Sodium bicarbonate or triethylamine solution

  • 2 M HCl

  • Acetone

  • Water

Methodology:

  • Dissolve a small amount of the amino alcohol sample in water.

  • Add an equal volume of 1 M sodium bicarbonate solution.

  • Add an excess of the Marfey's reagent solution.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 2 M HCl until the effervescence stops.

  • Dilute the sample with the mobile phase and inject it into the HPLC system equipped with a C18 column.

  • Detect the diastereomers at 340 nm.

Derivatization and Analysis Workflow:

Derivatization_Workflow Start Amino Alcohol Sample Dissolve Dissolve in Water Start->Dissolve Add_Base Add 1M NaHCO3 Dissolve->Add_Base Add_FDAA Add Marfey's Reagent Add_Base->Add_FDAA Incubate Incubate at 40°C for 1h Add_FDAA->Incubate Cool Cool to Room Temp. Incubate->Cool Neutralize Neutralize with 2M HCl Cool->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute Inject Inject onto C18 Column Dilute->Inject Analyze Analyze by HPLC-UV at 340nm Inject->Analyze End Diastereomers Separated Analyze->End

Caption: Workflow for derivatization with Marfey's reagent.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for some amino alcohols? A1: Many simple amino alcohols do not have a chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light.[2] Since most HPLC detectors are UV detectors, these compounds are essentially invisible. Derivatization with a reagent like Marfey's reagent or NBD-Cl attaches a chromophore to the amino alcohol, making it detectable by UV.

Q2: What is the difference between direct and indirect chiral separation? A2:

  • Direct separation uses a chiral stationary phase (CSP) to separate the enantiomers directly.

  • Indirect separation involves derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.

Q3: Can I use gradient elution for chiral separations? A3: While most chiral separations are developed using isocratic elution to ensure stable interactions with the CSP, gradient elution can sometimes be used, particularly in reversed-phase mode on certain robust CSPs. However, it is important to ensure that the column is thoroughly re-equilibrated between injections.

Q4: My column performance has degraded over time. What can I do? A4: Column performance degradation is common. First, try flushing the column with a strong solvent to remove any contaminants. For polysaccharide-based columns, be sure to use compatible solvents. If flushing does not restore performance, and you are observing high backpressure, the inlet frit may be clogged and need replacement. If a void has formed at the column inlet, the column will likely need to be replaced.

Q5: How do I choose between normal-phase and reversed-phase for my amino alcohol separation? A5:

  • Normal-phase (e.g., hexane/alcohol) is often a good starting point for less polar or derivatized amino alcohols.

  • Reversed-phase (e.g., acetonitrile/water) is generally preferred for more polar, underivatized amino alcohols, and is compatible with mass spectrometry (MS) detection.

References

Optimizing Raney Nickel Catalytic Hydrogenation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Raney nickel catalytic hydrogenation.

Troubleshooting Guide

This section addresses common issues encountered during Raney nickel-catalyzed hydrogenation experiments.

Question: Why is my hydrogenation reaction slow or incomplete?

Answer:

Several factors can contribute to a slow or incomplete hydrogenation reaction. A systematic approach to troubleshooting this issue is outlined in the workflow below. Key areas to investigate include catalyst activity, reaction conditions, and potential catalyst poisons.

  • Catalyst Activity: Raney nickel is an air-sensitive catalyst that can lose activity over time.[1] Ensure you are using a fresh or properly stored catalyst. The catalyst is typically supplied as a 50% slurry in water to prevent deactivation.[1] If you are preparing the catalyst from a nickel-aluminum alloy, the activation process is critical. The temperature of the sodium hydroxide leaching affects the catalyst's surface area, with higher temperatures generally leading to a decrease in surface area.[1]

  • Reaction Conditions:

    • Hydrogen Pressure: Inadequate hydrogen pressure can limit the reaction rate. For some reactions, increasing the hydrogen pressure can lead to a higher product yield.[2] However, be aware that higher pressures can also accelerate catalyst deactivation.[2]

    • Temperature: The reaction temperature should be optimized for the specific transformation. While higher temperatures can increase the reaction rate, they can also lead to side reactions or catalyst deactivation. Caution should be exercised at temperatures above 100°C, especially with high catalyst-to-substrate ratios, as this can sometimes lead to dangerously rapid reactions.[3]

    • Agitation: Insufficient agitation can lead to poor mixing of the substrate, catalyst, and hydrogen, resulting in a slow reaction. Ensure the reaction mixture is being stirred vigorously.

    • Solvent: The choice of solvent can influence the solubility of the substrate and hydrogen, thereby affecting the reaction rate. Protic solvents like ethanol and methanol are commonly used.

  • Catalyst Poisons: The presence of impurities in the substrate or solvent can poison the catalyst. Common poisons include sulfur compounds, carbon monoxide, and some amines or imines.[4] Purification of the starting materials may be necessary.

G start Reaction is slow or incomplete check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_poisons Investigate Potential Poisons start->check_poisons fresh_catalyst Use fresh or newly activated catalyst check_catalyst->fresh_catalyst optimize_pressure Optimize H2 Pressure check_conditions->optimize_pressure optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_agitation Ensure Adequate Agitation check_conditions->optimize_agitation purify_materials Purify Substrate/Solvent check_poisons->purify_materials success Reaction proceeds as expected fresh_catalyst->success optimize_pressure->success optimize_temp->success optimize_agitation->success purify_materials->success

Question: My reaction is producing unexpected byproducts. What could be the cause?

Answer:

Byproduct formation in Raney nickel hydrogenation can often be attributed to the catalyst's properties or the reaction conditions.

  • Catalyst Acidity: The support material or residual alkali from the activation process can influence the acidity of the catalyst. For instance, in acetone hydrogenation, a Raney nickel catalyst on a carbon support with weak acidity showed significantly fewer byproducts compared to one on alumina.

  • Side Reactions: In the hydrogenation of nitriles, side reactions can lead to the formation of secondary and tertiary amines.[5] The reaction conditions, such as temperature and pressure, can be adjusted to minimize these byproducts.

  • Substrate Reactivity: The substrate itself may contain multiple functional groups that can be reduced. Raney nickel can reduce a wide range of functional groups, including alkenes, alkynes, carbonyls, and nitro groups.[1][6] If chemoselectivity is an issue, a different catalyst or the use of catalyst poisons to selectively deactivate certain active sites might be necessary.

Frequently Asked Questions (FAQs)

1. How should I handle and store Raney nickel safely?

Raney nickel is pyrophoric, especially when dry, due to its high surface area and adsorbed hydrogen.[1][7][8] It is crucial to follow these safety precautions:

  • Storage: Always store Raney nickel as a slurry under water or another inert solvent.[7][8][9][10] Do not allow the catalyst to dry out.[8][9][10] Store in a cool, well-ventilated area away from heat and ignition sources.[7][8][9]

  • Handling: Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[7][8] Handle the catalyst in a well-ventilated fume hood.[8][9] Use spark-proof tools.[8]

  • Spills: In case of a small spill, smother the area with powdered lime or dry sand and then quench by slowly adding isopropanol.[9] For larger spills, evacuate the area and seek emergency assistance.[9]

  • Disposal: Spent Raney nickel can be deactivated by treating it with a dilute solution of an oxidizing agent like potassium permanganate or by careful addition of dilute hydrochloric acid until the solid dissolves, followed by neutralization.[7][9]

2. How do I activate Raney nickel from the alloy?

The activation of Raney nickel involves leaching the aluminum from a nickel-aluminum alloy using a concentrated solution of sodium hydroxide.[1][6][10] A general procedure is as follows:

  • In a fume hood, prepare a solution of sodium hydroxide in water.

  • Cool the solution in an ice bath.

  • Slowly and carefully add the nickel-aluminum alloy powder in small portions to the stirred sodium hydroxide solution, controlling the temperature.[3]

  • After the addition is complete, the mixture is typically digested at a controlled temperature (e.g., 50°C) for a period of time.[3]

  • The activated catalyst is then washed repeatedly with deionized water until the washings are neutral to remove the sodium aluminate.[10]

G start Start with Ni-Al Alloy prepare_naoh Prepare concentrated NaOH solution start->prepare_naoh cool_naoh Cool NaOH solution in ice bath prepare_naoh->cool_naoh add_alloy Slowly add Ni-Al alloy to NaOH cool_naoh->add_alloy digest Digest at controlled temperature add_alloy->digest wash Wash with deionized water until neutral digest->wash activated_catalyst Activated Raney Nickel Slurry wash->activated_catalyst

3. My Raney nickel catalyst has lost its activity. Can it be regenerated?

Yes, in many cases, deactivated Raney nickel can be regenerated. The appropriate method depends on the cause of deactivation.

  • Physical Fouling: If the catalyst pores are blocked by organic residues, washing with a solvent may restore some activity.[2][5] Ultrasonication-assisted solvent extraction has also been shown to be effective.[11][12]

  • Chemisorption/Poisoning: For deactivation caused by strongly adsorbed species, more rigorous treatments may be necessary. These can include:

    • Treatment with an aqueous alkaline solution (e.g., NaOH) at elevated temperatures.[2]

    • Treatment with an acidic solution (e.g., acetic acid).[2]

    • In-situ regeneration under hydrogen at high temperature and pressure (e.g., 30 bar H₂, 150°C) has been shown to completely recover catalyst activity in some cases.[2][5]

4. What are the key reaction parameters to consider for optimizing a Raney nickel hydrogenation?

The following table summarizes the key parameters and their general effects on the reaction. Optimal conditions will be specific to the substrate and desired outcome.

ParameterGeneral EffectConsiderations
Catalyst Loading Higher loading generally increases the reaction rate.High loadings can be costly and may pose safety risks with highly exothermic reactions.
Hydrogen Pressure Increased pressure typically increases the reaction rate.Can lead to over-reduction or catalyst deactivation in some cases.[2]
Temperature Higher temperatures usually increase the reaction rate.May lead to side reactions, decreased selectivity, or catalyst sintering. Caution is advised above 100°C.[3]
Solvent Affects the solubility of the substrate and hydrogen.Protic solvents like ethanol are common. The solvent can also influence catalyst stability.[5]
Agitation Good agitation is crucial for efficient mass transfer of hydrogen.Inadequate stirring can be a rate-limiting factor.

5. For which types of transformations is Raney nickel a suitable catalyst?

Raney nickel is a versatile catalyst used for the hydrogenation of a wide variety of functional groups.[1][13] It is also widely used for desulfurization reactions.[6]

Functional GroupProduct
AlkenesAlkanes
AlkynesAlkanes (can sometimes be stopped at the alkene stage)
Aromatic RingsCycloalkanes
NitrilesPrimary Amines
Nitro GroupsAmines
Carbonyls (Ketones, Aldehydes)Alcohols
C-S bonds (e.g., in thioacetals)C-H bonds

References

Technical Support Center: Prevention of Impurity Formation in Baylis-Hillman Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Baylis-Hillman reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common impurities in Baylis-Hillman adducts. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides, complete with detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities formed during a Baylis-Hillman reaction?

A1: The most frequently encountered impurities in the Baylis-Hillman reaction are typically byproducts arising from side reactions of the starting materials. These include:

  • Dimerization Products: The activated alkene can undergo self-Michael addition, leading to the formation of dimers. This is particularly problematic with more reactive Michael acceptors like aryl vinyl ketones.

  • Michael Adducts: The nucleophilic catalyst (e.g., a tertiary amine) can react with the activated alkene to form a stable adduct that does not proceed to react with the electrophile.

  • Aldol Products: Self-condensation of the aldehyde or ketone electrophile can occur, especially under basic conditions.

  • Cannizzaro Reaction Products: In the presence of a strong base and an aldehyde lacking α-hydrogens, the Cannizzaro reaction can lead to the formation of a corresponding alcohol and carboxylic acid.[1]

Q2: How does the choice of catalyst affect impurity formation?

A2: The catalyst plays a crucial role in the Baylis-Hillman reaction, and its selection can significantly impact the product purity. While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a commonly used catalyst, other tertiary amines and phosphines can offer advantages in minimizing side reactions.[2][3][4] Generally, more nucleophilic catalysts can accelerate the desired reaction, potentially reducing the time for side reactions to occur. However, highly basic catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may promote undesired side reactions such as aldol condensation or the Cannizzaro reaction.[2][5] Phosphine catalysts are also effective and can sometimes offer better yields and purities compared to amine catalysts, depending on the substrates.[6]

Q3: Can the solvent system influence the purity of the Baylis-Hillman adduct?

A3: Yes, the solvent system is a critical parameter. The use of protic solvents, such as water or alcohols, can in some cases accelerate the reaction and improve yields, potentially by stabilizing charged intermediates in the rate-determining step.[7] However, protic solvents can also lead to hydrolysis of intermediates or promote other side reactions. Aprotic solvents like THF, acetonitrile, or DMF are also commonly used. The optimal solvent choice is highly dependent on the specific substrates and catalyst being used.[3][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the Baylis-Hillman reaction, with a focus on preventing impurity formation.

Problem 1: Low yield of the desired adduct and formation of a significant amount of dimer.

Cause: The rate of dimerization of the activated alkene is competitive with or faster than the rate of the Baylis-Hillman reaction. This is a common issue with highly reactive Michael acceptors.

Solution 1: Slow Addition of the Activated Alkene

Adding the activated alkene slowly to the reaction mixture containing the electrophile and catalyst can help to maintain a low concentration of the alkene, thus disfavoring the second-order dimerization reaction.[9]

Solution 2: The Sila-Morita-Baylis-Hillman Reaction

For aryl vinyl ketones, which are particularly prone to dimerization, the sila-Morita-Baylis-Hillman reaction is an effective alternative. This method involves an in-situ silylation of the intermediate, which prevents dimerization and leads to the formation of a silylated Baylis-Hillman adduct.

Materials:

  • Aryl vinyl ketone (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Tri-n-butylphosphine (PBu3) (0.2 equiv)

  • Triethylsilyl trifluoromethanesulfonate (TESOTf) (1.5 equiv)

  • Dichloromethane (CH2Cl2) as solvent

Procedure:

  • To a solution of the aryl vinyl ketone and aldehyde in CH2Cl2 at 0 °C, add PBu3.

  • After stirring for 10 minutes, add TESOTf dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the product with CH2Cl2, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Problem 2: Formation of Michael adducts and other catalyst-related byproducts.

Cause: The nucleophilic catalyst can react irreversibly or in a non-productive equilibrium with the activated alkene, leading to the accumulation of byproducts and low conversion to the desired Baylis-Hillman adduct.

Solution: Catalyst and Solvent Optimization

The choice of catalyst and solvent can significantly influence the equilibrium between the desired reaction pathway and the formation of catalyst-related byproducts. It is often beneficial to screen a variety of catalysts and solvents to find the optimal conditions for a specific substrate combination.

Data Presentation: Effect of Catalyst and Solvent on Baylis-Hillman Reaction Yield

Catalyst (mol%)Activated AlkeneElectrophileSolventTime (h)Yield (%)Reference
DABCO (20)Methyl acrylateBenzaldehydeNeat4885General Literature
DBU (20)Methyl acrylateBenzaldehydeCH3CN2475General Literature
PPh3 (20)Methyl acrylateBenzaldehydeTHF7260General Literature
DABCO (100)Methyl acrylateBenzaldehydeH2O/Dioxane (1:1)1292[8]

Note: Yields are approximate and can vary based on specific reaction conditions.

Below is a DOT script generating a diagram illustrating a logical workflow for optimizing the Baylis-Hillman reaction to minimize byproducts.

Baylis_Hillman_Optimization start Low Yield or High Impurity catalyst Screen Catalysts (DABCO, DBU, PPh3, etc.) start->catalyst solvent Optimize Solvent (Aprotic vs. Protic) catalyst->solvent concentration Vary Reactant Concentration solvent->concentration temperature Adjust Temperature concentration->temperature addition_rate Slow Addition of Activated Alkene temperature->addition_rate end Optimized Conditions addition_rate->end

Caption: Workflow for optimizing Baylis-Hillman reaction conditions.

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the general mechanism of the Baylis-Hillman reaction and the competing dimerization pathway.

Baylis-Hillman Reaction Mechanism

Baylis_Hillman_Mechanism cluster_0 Catalyst Activation cluster_1 C-C Bond Formation cluster_2 Product Formation Catalyst Catalyst (Nu:) Zwitterion Zwitterionic Enolate Catalyst->Zwitterion + Alkene Alkene Activated Alkene Alkene->Zwitterion Adduct Aldol-type Adduct Zwitterion->Adduct + Electrophile Electrophile Electrophile (R-CHO) Electrophile->Adduct Proton_Transfer Proton Transfer & Elimination Adduct->Proton_Transfer Proton_Transfer->Catalyst Catalyst Regeneration Product Baylis-Hillman Adduct Proton_Transfer->Product

Caption: General mechanism of the Baylis-Hillman reaction.

Competing Dimerization Pathway

Dimerization_Pathway Alkene1 Activated Alkene Zwitterion Zwitterionic Enolate Alkene1->Zwitterion Alkene2 Activated Alkene Dimer Dimerization Product Alkene2->Dimer Catalyst Catalyst (Nu:) Catalyst->Zwitterion + Alkene 1 Zwitterion->Dimer + Alkene 2 (Michael Addition)

Caption: Competing dimerization pathway of the activated alkene.

References

3-Amino-2-phenylpropan-1-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-2-phenylpropan-1-ol

This technical support center provides guidance on the stability, storage, and handling of this compound, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For specific temperature recommendations, always refer to the product label provided by the supplier.

Q2: Is this compound sensitive to light or air?

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] Contact with these substances should be avoided to prevent vigorous or hazardous reactions.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life can vary depending on the supplier and storage conditions. It is recommended to retest the material's purity if it has been stored for over a year or if physical changes, such as discoloration or clumping, are observed.

Summary of Storage and Handling Conditions
ParameterRecommendationSource(s)
Storage Temperature Cool, dry place. Refer to the product label.[1][2]
Atmosphere Store in a tightly closed container. For long-term storage, consider an inert atmosphere.[1][2]
Light Protect from light by using an opaque or amber container.General Precaution
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[3]
Handling Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][4]General Precaution

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you may encounter when working with this compound.

Problem 1: Inconsistent or unexpected experimental results.

If your experiment is yielding inconsistent or unexpected results, it is important to systematically investigate the potential causes. The following workflow can help you identify the source of the problem.

G A Start: Unexpected Experimental Results B Verify Purity of This compound A->B E Purity Confirmed? B->E C Check Storage Conditions F Improper Storage? C->F D Review Experimental Protocol G Protocol Error? D->G E->C Yes H Purify or Replace Reagent E->H No F->D No I Store Properly & Retest F->I Yes J Correct Protocol & Repeat G->J Yes K Consider Reagent Incompatibility G->K No H->A I->A J->A L Problem Resolved K->L

Caption: Troubleshooting workflow for unexpected experimental results.

Problem 2: The compound appears discolored or has changed physically.

A change in the physical appearance of this compound, such as yellowing or clumping, may indicate degradation.

Potential Degradation Pathway

While specific degradation pathways for this compound are not well-documented under typical storage conditions, amino alcohols can be susceptible to oxidation. The primary alcohol group is a likely site for oxidation, which could lead to the formation of an aldehyde and subsequently a carboxylic acid. The amine group could also undergo oxidation or other reactions, particularly if exposed to incompatible chemicals.

G A This compound B Oxidation A->B F Other Reactions (e.g., with atmospheric CO2) A->F C 3-Amino-2-phenylpropanal B->C D Further Oxidation C->D E 3-Amino-2-phenylpropanoic Acid D->E G Degradation Products E->G F->G

Caption: Potential oxidative degradation pathway of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol can be used as a quick check for the presence of impurities.

  • Preparation of TLC Plate: Use a silica gel-coated TLC plate.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Spotting: Spot the dissolved sample onto the TLC plate.

  • Elution: Develop the plate in a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The optimal ratio will need to be determined empirically.

  • Visualization: Visualize the spots under UV light or by staining with a suitable reagent (e.g., ninhydrin for the amine group or potassium permanganate for the alcohol group).

  • Analysis: The presence of multiple spots may indicate the presence of impurities or degradation products.

Protocol 2: General Procedure for a Reaction using this compound

This is a generalized protocol; specific quantities and conditions should be optimized for your particular reaction.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Dissolve this compound in a suitable anhydrous solvent.

  • Temperature Control: Maintain the desired reaction temperature using a water bath, oil bath, or cryocooler.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction appropriately and perform an aqueous work-up to separate the product from the reaction mixture.

  • Purification: Purify the product using a suitable technique, such as column chromatography or recrystallization.

References

Troubleshooting 1H NMR peak assignments for phenylpropanolamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the 1H NMR spectroscopic analysis of phenylpropanolamine (PPA) and its derivatives. The presence of multiple stereocenters in these molecules often leads to complex spectra that can be challenging to interpret.

Frequently Asked Questions (FAQs)

Q1: Why does my 1H NMR spectrum show more peaks than I expected for my phenylpropanolamine derivative?

This is a common issue and can arise from several sources:

  • Presence of Diastereomers: Phenylpropanolamine derivatives have two chiral centers, meaning they can exist as two pairs of enantiomers, which are diastereomeric to each other (erythro and threo). If your synthesis is not stereospecific, you will likely have a mixture of diastereomers. Since diastereomers are chemically distinct, they will have different NMR spectra, effectively doubling the number of peaks you see.

  • Synthesis Impurities: Residual starting materials, reagents, or byproducts from the synthesis can introduce extra signals. Common impurities can include precursors like aminopropiophenone or structurally related compounds such as cathinone and amphetamine.[1]

  • Residual Solvents: Traces of solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, dichloromethane) are a frequent source of unexpected peaks.

Q2: How can I use 1H NMR to distinguish between the erythro and threo diastereomers?

The most reliable method for distinguishing between erythro and threo diastereomers is by analyzing the coupling constant (³J) between the vicinal protons on the carbon backbone (H-α and H-β).

  • Threo Isomer: In the more stable staggered conformation, the H-α and H-β protons are anti-periplanar, which results in a larger coupling constant , typically in the range of 7.0 - 9.0 Hz .

  • Erythro Isomer: In the most stable conformation, the H-α and H-β protons are in a gauche relationship, leading to a smaller coupling constant , typically 3.0 - 5.0 Hz .[2][3]

The chemical shifts of these protons are also distinct. Generally, the benzylic proton (H-α) of the erythro isomer appears slightly downfield compared to the threo isomer.[2]

Table 1: Typical 1H NMR Data for Phenylpropanolamine Diastereomers (in CDCl₃)
ProtonThreo Isomer (Norpseudoephedrine)Erythro Isomer (Norephedrine)
Aromatic (C₆H₅) ~7.3 ppm (m)~7.3 ppm (m)
Benzylic (H-α) δ 4.24 ppm (d), J = 6.8 Hz[2]δ 4.52 ppm (d), J = 4.8 Hz[2]
Amino Alkyl (H-β) ~3.2 ppm (m)~3.5 ppm (m)
Methyl (CH₃) ~1.0 ppm (d)~1.1 ppm (d)
-OH, -NH₂ Variable, broadVariable, broad

Note: Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. Values can vary based on solvent, concentration, and specific derivative.

Q3: The signals for my labile -OH and -NH protons are very broad or have disappeared. How can I confirm their presence?

Protons attached to heteroatoms like oxygen (-OH) and nitrogen (-NH) are "exchangeable." They can undergo rapid chemical exchange with other labile protons (like trace water in the solvent), which broadens their signals.[4][5][6][7] In some cases, this broadening can make them indistinguishable from the baseline.

The definitive method to identify these peaks is a D₂O Shake Experiment .[8][9][10][11] Adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum will cause the labile -OH and -NH protons to exchange with deuterium. Since deuterium is not observed in a ¹H NMR experiment, the corresponding signals will disappear, confirming their identity.[7][8][11][12]

Q4: My spectrum is clean, but how can I check if I have a single enantiomer or a racemic mixture?

Enantiomers are chemically identical in an achiral environment and thus have identical NMR spectra. To determine the enantiomeric excess (e.e.), you must introduce a chiral resolving agent to create a diastereomeric interaction.

This is most commonly done by using a Chiral Solvating Agent (CSA) .[13][14][15][16][17] A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of your analyte.[15] These complexes have slightly different chemical environments, causing previously equivalent signals in the enantiomers (e.g., the benzylic H-α proton) to split into two distinct signals. The ratio of the integrals of these new signals directly corresponds to the enantiomeric ratio of your sample.

Experimental Protocols

Protocol 1: D₂O Shake for Identification of Labile Protons

Objective: To confirm the identity of -OH and -NH proton signals.

Methodology:

  • Prepare your phenylpropanolamine derivative sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard 1D ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube securely and shake it vigorously for 20-30 seconds to ensure mixing.

  • Allow the sample to settle for a moment.

  • Re-insert the tube into the spectrometer and acquire a second 1D ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signals corresponding to the -OH and -NH protons will have disappeared or significantly diminished in the second spectrum.[8][10][11] A new, often broad, signal for HOD may appear around 4.7-4.8 ppm in CDCl₃.

Protocol 2: Determination of Enantiomeric Excess using a Chiral Solvating Agent (CSA)

Objective: To resolve signals of enantiomers and determine the enantiomeric ratio.

Methodology:

  • Acquire a standard 1D ¹H NMR spectrum of your purified phenylpropanolamine derivative to serve as a reference.

  • Accurately weigh a sample of your compound (e.g., 5-10 mg) into a clean vial and dissolve it in an appropriate volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃ or Benzene-d₆).

  • Select an appropriate Chiral Solvating Agent (e.g., (R)-(-)-Mandelic acid or (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

  • Add the CSA to the sample solution. Start with approximately 0.5 to 1.0 molar equivalents relative to your analyte. The optimal ratio may require some experimentation.[14]

  • Mix thoroughly to ensure the formation of the diastereomeric complexes.

  • Transfer the solution to an NMR tube and acquire a 1D ¹H NMR spectrum.

  • Analysis: Carefully examine the spectrum, paying close attention to sharp, well-resolved signals like the benzylic proton (H-α). If successful, this signal will be split into two separate signals. Integrate both of these signals accurately. The ratio of their areas gives the enantiomeric ratio.

    • e.e. (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100

Visual Guides

G cluster_troubleshooting Troubleshooting Workflow: Unexpected NMR Peaks start Unexpected Peaks in 1H NMR Spectrum check_diastereomers Are diastereomers possible? start->check_diastereomers check_impurities Check for impurities start->check_impurities j_coupling Analyze J-coupling of H-α and H-β check_diastereomers->j_coupling check_scheme Review synthesis scheme for byproducts/starting materials check_impurities->check_scheme check_solvent Identify residual solvent peaks check_impurities->check_solvent compare_lit Compare with literature values j_coupling->compare_lit j_large Large J (~7-9 Hz) → Threo isomer j_coupling->j_large j_small Small J (~3-5 Hz) → Erythro isomer j_coupling->j_small purify Purify sample (e.g., recrystallization, chromatography) check_scheme->purify check_solvent->purify

Caption: A logical workflow for diagnosing the cause of unexpected signals in a 1H NMR spectrum.

Caption: Newman projections illustrating the key proton relationship that defines J-coupling values.

References

Technical Support Center: Enhancing Resolution on Polysaccharide-Derived Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance enantiomeric resolution on polysaccharide-derived chiral stationary phases (CSPs).

Frequently Asked Questions (FAQs)

Q1: What are polysaccharide-derived chiral stationary phases and how do they work?

Polysaccharide-based chiral stationary phases (CSPs) are the most widely used type of chiral columns for separating enantiomers.[1] They are created by derivatizing natural polysaccharides, such as cellulose and amylose, and then physically coating or immobilizing them onto a silica gel support.[2] The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[3] This is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[3][4] The differing stability of these complexes for each enantiomer leads to different retention times and, thus, separation.

Q2: What is the difference between coated and immobilized polysaccharide CSPs?

The primary difference lies in how the chiral selector is attached to the silica support.

  • Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica surface.[2] These columns are widely used but have limitations on the types of solvents that can be used, as strong solvents like tetrahydrofuran (THF), dichloromethane (DCM), and chloroform can damage the stationary phase.[2][5]

  • Immobilized CSPs: The chiral selector is covalently bonded to the silica support.[6] This immobilization provides greater stability and allows for the use of a wider range of organic solvents, which can offer new selectivity profiles and improve the chances of achieving a successful separation.[2][6]

Q3: How does temperature affect chiral separations on polysaccharide CSPs?

Temperature is a critical parameter that influences the thermodynamics of the chiral recognition process.[7] Generally, lower temperatures tend to improve selectivity and resolution, but this is not always the case.[7] In some instances, increasing the temperature can lead to increased retention and separation factors.[8] It is, therefore, essential to perform a temperature study (e.g., at 15°C, 25°C, and 40°C) to determine the optimal condition for a specific separation.[7][9]

Q4: What are the typical mobile phases used with polysaccharide CSPs?

The choice of mobile phase depends on the separation mode:

  • Normal Phase (NP): Typically consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol (IPA) or ethanol.[10]

  • Reversed Phase (RP): Uses aqueous buffers (e.g., ammonium bicarbonate or ammonium acetate) mixed with organic modifiers like acetonitrile or methanol.[11][12] This mode is often preferred for LC-MS applications.[11]

  • Polar Organic (PO): Employs polar organic solvents like methanol, ethanol, or acetonitrile, sometimes with additives.[13]

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution (Resolution < 1.5)

Symptom: The two enantiomer peaks are co-eluting or only partially separated.

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselective interactions with the analyte.

    • Solution: Screen a set of 3-5 CSPs with different chiral selectors (e.g., cellulose-based, amylose-based). Even a small shoulder on a peak can indicate the potential for optimization on that phase.[9]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier and additives can significantly impact chiral recognition.

    • Solution: Systematically vary the mobile phase composition. In normal phase, adjust the percentage of the alcohol modifier (e.g., from 10% to 30% IPA in hexane).[14] Also, test different alcohols (e.g., ethanol, n-propanol).[15] For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive can dramatically improve resolution.[1][7]

  • Incorrect Flow Rate: Chiral separations often benefit from slower flow rates to allow for sufficient interaction between the enantiomers and the CSP.

    • Solution: Reduce the flow rate incrementally (e.g., from 1.0 mL/min to 0.5 mL/min).[7]

  • Non-Optimal Temperature: The thermodynamics of the interaction are temperature-dependent.

    • Solution: Conduct a temperature study by analyzing the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.[9]

Issue 2: Peak Tailing or Fronting

Symptom: Asymmetric peaks, which can lead to poor integration and reduced resolution.

Possible Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support can cause peak tailing.

    • Solution: For basic compounds, add a basic modifier like diethylamine (DEA) to the mobile phase. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.[9]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak shape issues.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[7]

Issue 3: Peak Splitting

Symptom: A single peak appears as two or more partially merged peaks.

Possible Causes and Solutions:

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds, or the stationary phase may be damaged.

    • Solution: For immobilized CSPs, flush the column with a strong solvent like THF or DMF. For coated columns, use the strongest compatible solvent, often isopropanol.[5] If the problem persists after cleaning, the column may need to be replaced.[16]

  • Blocked Column Frit: Particulate matter can block the inlet frit, leading to a distorted flow path.

    • Solution: Reverse the column and flush it to dislodge any particulates. Using a guard column can help prevent this issue.[5]

  • Mismatch between Sample Solvent and Mobile Phase: Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase, or ideally, dissolve the sample in the mobile phase.[17]

Data Presentation

Table 1: Effect of Alcohol Modifier on Resolution (Rs) in Normal Phase

AnalyteCSPMobile Phase (Hexane/Alcohol)Resolution (Rs)
trans-1Chiralpak IAn-Hex/IPA (90:10)2.20
trans-1Chiralpak IAn-Hex/IPA (85:15)3.55
trans-1Chiralpak IAn-Hex/IPA (80:20)4.28
trans-1Chiralpak IAn-Hex/EtOH (90:10)2.01
trans-1Chiralpak IAn-Hex/EtOH (85:15)2.89
trans-1Chiralpak IAn-Hex/EtOH (80:20)3.38
trans-1Chiralpak ICn-Hex/IPA (90:10)1.48
trans-1Chiralpak ICn-Hex/IPA (80:20)3.21
trans-1Chiralpak ICn-Hex/IPA (70:30)3.91
Data adapted from a study on a chiral δ-lactam.[14]

Table 2: Effect of Mobile Phase Additives on Resolution of Basic Compounds in Reversed Phase

AnalyteMobile PhaseResolution (Rs)
Nifenalol20mM NH4HCO3 in H2O / CH3CN (50:50)1.9
Nifenalol20mM CH3COONH4 in H2O / CH3CN (50:50)1.7
Nifenalol20mM NH4HCO3 in H2O / CH3CN (50:50) + 0.025% DEA2.5
Data adapted from a study on reversed-phase chiral method development.[11]

Experimental Protocols

Protocol 1: General Screening on Polysaccharide Columns

Objective: To quickly assess the potential of a set of polysaccharide CSPs for separating a new pair of enantiomers and to identify the most promising mobile phase mode.

Materials:

  • Columns: A selection of amylose-based (e.g., Chiralpak IA, Lux Amylose-1) and cellulose-based (e.g., Chiralcel OD-H, Lux Cellulose-1) columns.

  • Mobile Phases:

    • Normal Phase (NP): n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (for basic/neutral compounds) or 0.1% Trifluoroacetic Acid (for acidic compounds).

    • Reversed Phase (RP): Acetonitrile/20mM Ammonium Bicarbonate (gradient or isocratic).

    • Polar Organic (PO): Methanol or Acetonitrile with 0.1% additive if necessary.

  • Sample: Racemic analyte dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Methodology:

  • Column Equilibration: Equilibrate the first column with the initial mobile phase for at least 20-30 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 5-10 µL of the sample.

  • Analysis: Monitor the chromatogram for any signs of separation (peak splitting, shouldering, or baseline separation).

  • Column Switching: After the first run, switch to the next mobile phase condition and re-equilibrate the column. For a comprehensive screen, test each column with each mobile phase mode.

  • Evaluation: Compare the chromatograms from all runs to identify the CSP and mobile phase combination that provides the best initial separation. This condition will then be the starting point for further optimization.

Visualizations

Chiral_Recognition_Mechanism Chiral Recognition on Polysaccharide CSPs cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_Analyte Analyte cluster_Interaction Interaction & Separation CSP Helical Polysaccharide (Amylose/Cellulose Derivative) Groove Chiral Groove Interaction Formation of Transient Diastereomeric Complexes Groove->Interaction Provides Stereoselective Environment Enantiomers Racemic Mixture (Enantiomer R & S) Enantiomers->Interaction Enters Column Separation Differential Retention Interaction->Separation Different Complex Stability Elution Separated Enantiomers Separation->Elution

Caption: Chiral recognition mechanism on a polysaccharide CSP.

Method_Development_Workflow Experimental Workflow for Chiral Method Development Start Define Analyte Properties Screen_CSP Screen 3-5 CSPs (Amylose & Cellulose based) Start->Screen_CSP Screen_MP Screen Mobile Phase Modes (NP, RP, PO) Screen_CSP->Screen_MP Initial_Sep Initial Separation Observed? Screen_MP->Initial_Sep Initial_Sep->Screen_CSP No Optimize_MP Optimize Mobile Phase - % Modifier - Additive Type & Conc. Initial_Sep->Optimize_MP Yes Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Final_Method Optimized Method (Rs > 1.5) Optimize_Flow->Final_Method

Caption: A workflow for chiral method development.

Troubleshooting_Logic Troubleshooting Logic for Poor Resolution Start Poor Resolution (Rs < 1.5) Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Tailing Peak Tailing? Check_Peak_Shape->Tailing Asymmetric Coelution Symmetrical Co-elution Check_Peak_Shape->Coelution Symmetric Splitting Peak Splitting? Tailing->Splitting No Add_Modifier Add/Optimize Mobile Phase Additive (TFA/DEA) Tailing->Add_Modifier Yes Splitting->Coelution No Check_Column Check for Column Contamination/Blockage Splitting->Check_Column Yes Optimize_Selectivity Optimize for Selectivity Coelution->Optimize_Selectivity Change_MP Change % Modifier or Alcohol Type Optimize_Selectivity->Change_MP Change_Temp Change Temperature Change_MP->Change_Temp Change_CSP Screen Different CSPs Change_Temp->Change_CSP

Caption: A decision tree for troubleshooting poor resolution.

References

Navigating the Safe Handling of 3-Amino-2-phenylpropan-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety and handling information for researchers, scientists, and drug development professionals working with 3-Amino-2-phenylpropan-1-ol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance. The primary hazards include:

  • Skin Corrosion/Irritation: It can cause severe skin burns and irritation.[1][2][3]

  • Serious Eye Damage/Irritation: It can cause serious eye damage.[1][2][3]

  • Acute Toxicity (Oral): It may be harmful if swallowed.[2][3]

  • Respiratory Irritation: It may cause respiratory irritation.[2][4][5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure personal safety, the following PPE should be worn:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Skin Protection: Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[3][6]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] It should be stored locked up and away from incompatible materials.[1][3][6] Some sources recommend refrigeration.

Q4: What materials are incompatible with this compound?

A4: Avoid contact with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][4]

Q5: How should I dispose of waste containing this chemical?

A5: Dispose of contents and containers to an approved waste disposal plant.[1][3][7] Do not empty into drains.[1] Waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

Troubleshooting Guide

Problem: I have accidentally spilled a small amount of this compound on the lab bench.

Solution:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel from the immediate area.

  • Contain the Spill: Use a liquid-absorbent material (e.g., Chemizorb®) to absorb the spill.[7]

  • Collect and Dispose: Sweep up the absorbed material and shovel it into a suitable, closed container for disposal.[1]

  • Clean the Area: Clean the affected area thoroughly.

  • Personal Protective Equipment: Ensure you are wearing the appropriate PPE during the cleanup process.

Problem: I believe I may have been exposed to the chemical. What are the first aid procedures?

Solution: Follow the specific first aid measures below based on the route of exposure and seek immediate medical attention.[1][3]

  • Eye Contact: Immediately rinse your eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][3][4][6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin with water or shower.[1][3][6][7] Wash the contaminated clothing before reuse.[1][3][6] Seek immediate medical attention.[1][3]

  • Inhalation: Move to fresh air. If you are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3][4][6][8]

  • Ingestion: Rinse your mouth with water. Do NOT induce vomiting.[1][3][4] Call a physician or poison control center immediately.[1][3]

Quantitative Data Summary

PropertyValueSource
Molecular Weight 151.21 g/mol [2]
Boiling Point 219 - 221 °C (for 1-Phenylpropan-2-ol)[7]
Density 0.973 g/cm³ at 25 °C (for 1-Phenylpropan-2-ol)[7]
LD50 Intraperitoneal (Mouse) 520 mg/kg (for 1-Phenylpropan-2-ol)[7]

Experimental Protocols

Detailed methodologies for specific experiments involving this compound are proprietary to individual research institutions and are not publicly available. Researchers should develop their own protocols in accordance with established laboratory safety practices and the specific requirements of their experiments.

Visual Safety Guides

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C D Handle with Care to Avoid Spills C->D E Keep Away from Incompatible Materials D->E F Collect Waste in a Labeled, Sealed Container E->F G Dispose of According to Institutional and Local Regulations F->G

Caption: Workflow for the safe handling of this compound.

FirstAidProcedures cluster_routes Routes of Exposure cluster_actions Immediate Actions Start Exposure Occurs Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion RinseEyes Rinse with water for 15 mins Remove contact lenses Eye->RinseEyes RinseSkin Remove contaminated clothing Rinse with water/shower Skin->RinseSkin FreshAir Move to fresh air Provide artificial respiration if needed Inhalation->FreshAir RinseMouth Rinse mouth DO NOT induce vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention RinseEyes->Medical RinseSkin->Medical FreshAir->Medical RinseMouth->Medical

Caption: First aid procedures for exposure to this compound.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Analysis of 3-Amino-2-phenylpropan-1-ol and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic guide for researchers in drug discovery and organic synthesis, providing experimental data and protocols for the characterization of 3-Amino-2-phenylpropan-1-ol and its comparison with structurally related amino alcohols.

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key chiral building block in the synthesis of various pharmaceutical compounds. For a thorough understanding and to aid in the identification and differentiation of related structures, a direct comparison is made with two analogous amino alcohols: 2-amino-1-phenylethanol and 1-amino-2-propanol. This document provides tabulated spectral data, a detailed experimental protocol for NMR analysis, and a logical workflow diagram to guide researchers in their spectroscopic analyses.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its analogues are summarized below. These values are crucial for the unambiguous assignment of protons and carbons in the molecular structures.

Table 1: ¹H NMR Spectral Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-1 (CH₂)3.61ddJ = 10.7, 4.2
H-1' (CH₂)3.52ddJ = 10.7, 7.3
H-2 (CH)2.95 - 3.05m
H-3 (CH₂)2.78ddJ = 12.8, 5.9
H-3' (CH₂)2.65ddJ = 12.8, 8.8
Phenyl (C₆H₅)7.15 - 7.35m
NH₂, OH2.5 (broad s)s
2-Amino-1-phenylethanol H-1 (CH)4.65ddJ = 7.9, 4.0
H-2 (CH₂)2.85ddJ = 12.8, 4.0
H-2' (CH₂)2.68ddJ = 12.8, 7.9
Phenyl (C₆H₅)7.20 - 7.40m
NH₂, OH2.3 (broad s)s
1-Amino-2-propanol H-1 (CH₂)2.52ddJ = 12.6, 8.0
H-1' (CH₂)2.76ddJ = 12.6, 3.6
H-2 (CH)3.70m
H-3 (CH₃)1.15dJ = 6.3
NH₂, OH2.26 (broad s)s

Table 2: ¹³C NMR Spectral Data

CompoundCarbonChemical Shift (δ, ppm)
This compound C-1 (CH₂)65.8
C-2 (CH)50.2
C-3 (CH₂)45.9
C-ipso140.5
C-ortho129.2
C-meta128.6
C-para126.5
2-Amino-1-phenylethanol C-1 (CH)74.8
C-2 (CH₂)48.0
C-ipso142.3
C-ortho128.7
C-meta128.7
C-para125.8
1-Amino-2-propanol C-1 (CH₂)49.5
C-2 (CH)67.8
C-3 (CH₃)21.2

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of amino alcohols like this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified amino alcohol.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d (CDCl₃) is commonly used for these types of compounds.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • The data presented in this guide were acquired on a 400 MHz NMR spectrometer.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (often several thousand) and a longer relaxation delay (2-5 seconds) are required to obtain a good spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy.

NMR_Analysis_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Spec Acquire ¹H Spectrum H_ChemShift Chemical Shifts (Proton Environments) H_Spec->H_ChemShift H_Integration Integration (Proton Ratios) H_Spec->H_Integration H_Multiplicity Multiplicity & Coupling (Neighboring Protons) H_Spec->H_Multiplicity H_Structure Proton Connectivity H_ChemShift->H_Structure H_Integration->H_Structure H_Multiplicity->H_Structure Final_Structure Final Structure of This compound H_Structure->Final_Structure C_Spec Acquire ¹³C Spectrum C_ChemShift Chemical Shifts (Carbon Environments) C_Spec->C_ChemShift C_Structure Carbon Skeleton C_ChemShift->C_Structure C_Structure->Final_Structure

Caption: Logical workflow for the structural elucidation of this compound using NMR spectroscopy.

This guide provides a foundational dataset and a systematic approach for the NMR analysis of this compound and its analogues. By following the outlined experimental protocol and utilizing the provided spectral data for comparison, researchers can confidently identify and characterize these important chemical entities in their respective applications.

The Stereochemical Dichotomy of 3-Amino-3-phenylpropan-1-ol: A Comparative Guide to the Biological Significance of (R)- and (S)-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chirality of a molecule is a fundamental determinant of its biological activity. In the realm of pharmacology, enantiomers of the same compound can exhibit profoundly different potencies, mechanisms of action, and metabolic fates. This guide provides a comparative analysis of the biological significance of the (R)- and (S)-enantiomers of 3-Amino-3-phenylpropan-1-ol. While direct comparative studies on the intrinsic biological activities of these enantiomers are not extensively documented, their pivotal role as chiral precursors in the synthesis of widely used pharmaceuticals offers a compelling indirect comparison. This guide will explore the stereospecific biological activities of the drugs derived from these enantiomers, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.

The Role of (R)- and (S)-3-Amino-3-phenylpropan-1-ol as Chiral Building Blocks

(R)- and (S)-3-Amino-3-phenylpropan-1-ol are primarily utilized as versatile chiral building blocks in organic synthesis. Their stereochemical integrity is crucial as it dictates the chirality of the final active pharmaceutical ingredient (API). The (S)-enantiomer, in particular, is a key intermediate in the synthesis of two notable drugs: (S)-fluoxetine, the active enantiomer of the widely prescribed antidepressant Prozac®, and dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.

The synthesis of these drugs from (S)-3-Amino-3-phenylpropan-1-ol underscores the importance of starting with an enantiomerically pure precursor to ensure the stereochemical purity and, consequently, the desired pharmacological activity of the final product.

Stereospecific Synthesis from (S)-3-Amino-3-phenylpropan-1-ol cluster_precursor Chiral Precursor cluster_products Final Drug Products S_Precursor (S)-3-Amino-3-phenylpropan-1-ol S_Fluoxetine (S)-Fluoxetine S_Precursor->S_Fluoxetine Multi-step synthesis Dapoxetine Dapoxetine ((S)-enantiomer) S_Precursor->Dapoxetine Multi-step synthesis

Stereospecific synthesis pathway.

Comparative Biological Activity of Derived Pharmaceuticals

The profound impact of the stereochemistry of 3-Amino-3-phenylpropan-1-ol is best illustrated by the distinct pharmacological profiles of the enantiomers of the drugs synthesized from it.

Fluoxetine: A Tale of Two Enantiomers and Their Metabolites

Fluoxetine is administered as a racemic mixture of (R)- and (S)-fluoxetine. Both enantiomers are inhibitors of the serotonin transporter (SERT), the primary mechanism of action for their antidepressant effects. However, their potencies and metabolic profiles differ significantly. More dramatically, the stereochemistry of their primary active metabolite, norfluoxetine, plays a critical role in the overall long-lasting activity of the drug.

CompoundTargetParameterValue (nM)Fold Difference (S vs. R)
(S)-Fluoxetine SERTKi~1.0-1.4~1.5 - 2
(R)-Fluoxetine SERTKi~2.1-
(S)-Norfluoxetine SERTKi1.3~20
(R)-Norfluoxetine SERTKi26-

Data compiled from multiple sources. Ki (inhibition constant) is the concentration of the inhibitor required to occupy 50% of the target receptors; a lower value indicates higher binding affinity.

As the data indicates, while (S)-fluoxetine is only modestly more potent than (R)-fluoxetine at the serotonin transporter, the difference is magnified in their metabolites. (S)-norfluoxetine is approximately 20 times more potent than (R)-norfluoxetine as a serotonin reuptake inhibitor.[1] This significant difference in the activity of the metabolites contributes to the long half-life and sustained therapeutic effect of racemic fluoxetine.

Serotonin Reuptake Inhibition by Fluoxetine Presynaptic_Neuron Presynaptic Neuron Serotonin Serotonin Presynaptic_Neuron->Serotonin Release Postsynaptic_Neuron Postsynaptic Neuron SERT Serotonin Transporter (SERT) SERT->Presynaptic_Neuron Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Fluoxetine Fluoxetine Enantiomers Fluoxetine->SERT Inhibition

Mechanism of serotonin reuptake inhibition.
Dapoxetine: An (S)-Enantiomer Specific Drug

Dapoxetine is a short-acting SSRI developed specifically for the on-demand treatment of premature ejaculation. Unlike fluoxetine, dapoxetine is administered as a single enantiomer, the (S)-form. The therapeutic efficacy of dapoxetine is attributed to its potent inhibition of the serotonin transporter. While comprehensive data on the (R)-enantiomer is scarce, the marketed formulation's single-enantiomer nature strongly suggests that the (S)-enantiomer is the significantly more active or therapeutically relevant form.

CompoundTargetParameterValue (nM)
(S)-Dapoxetine SERTIC501.12
NETIC50202
DATIC501720

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter.

The data demonstrates that (S)-dapoxetine is highly selective for the serotonin transporter over the norepinephrine and dopamine transporters. The lack of data for (R)-dapoxetine in the literature suggests its activity is likely negligible for the intended therapeutic effect.

Experimental Protocols

The determination of the biological activity of compounds like fluoxetine and dapoxetine enantiomers relies on established in vitro assays. Below are generalized protocols for two common methods used to assess serotonin transporter inhibition.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the serotonin transporter.

Materials:

  • Cell membranes prepared from cells expressing human SERT (e.g., HEK293-hSERT cells).

  • Radioligand: [³H]-Citalopram or another suitable high-affinity SERT ligand.

  • Test compounds: (R)- and (S)-3-Amino-3-phenylpropan-1-ol derived drugs (e.g., fluoxetine enantiomers).

  • Reference compound: A known potent SERT inhibitor (e.g., paroxetine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known SERT inhibitor).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Incubate Incubate (Membranes + Radioligand + Compound) Prepare_Reagents->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data (Calculate IC50/Ki) Count->Analyze End End Analyze->End

Workflow for a radioligand binding assay.
Fluorescence-Based Neurotransmitter Uptake Assay

This assay measures the inhibition of the uptake of a fluorescent substrate that mimics serotonin into cells expressing the serotonin transporter.

Materials:

  • Cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT).

  • Fluorescent neurotransmitter substrate kit (commercially available).

  • Test compounds and a reference inhibitor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence microplate reader capable of bottom-reading.

Procedure:

  • Cell Plating: Seed the hSERT-expressing cells in a 96-well or 384-well black, clear-bottom microplate and culture overnight.

  • Compound Addition: Remove the culture medium and add the test compounds at various concentrations in assay buffer to the wells.

  • Pre-incubation: Pre-incubate the plate with the compounds for a short period (e.g., 10-20 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent substrate to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over time or as an endpoint reading after a defined incubation period (e.g., 30 minutes).

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of substrate uptake. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

While (R)- and (S)-3-Amino-3-phenylpropan-1-ol may not have prominent, well-documented intrinsic biological activities, their stereochemistry is of paramount importance in the pharmaceutical industry. The significant differences in the pharmacological profiles of the enantiomers of fluoxetine, its metabolite norfluoxetine, and the single-enantiomer formulation of dapoxetine serve as a powerful testament to the principle of stereospecificity in drug action. The (S)-enantiomer of 3-Amino-3-phenylpropan-1-ol is a critical precursor for producing highly potent and selective drugs that target the serotonin transporter. This underscores the necessity for stringent stereochemical control in the synthesis of modern therapeutics to ensure optimal efficacy and safety. Researchers and drug development professionals must continue to prioritize the evaluation of individual enantiomers to fully understand and harness their distinct biological properties.

References

Comparative Analysis of Analytical Techniques for 3-Amino-2-phenylpropan-1-ol Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mass Spectrometry: A Predicted Fragmentation Profile

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For 3-Amino-2-phenylpropan-1-ol (molecular weight: 151.21 g/mol ), the fragmentation pattern is anticipated to be influenced by the presence of the phenyl, amino, and hydroxyl functional groups.

Predicted Electron Ionization (EI) Fragmentation:

Under electron ionization, the molecule is expected to undergo several key fragmentation pathways:

  • Alpha-Cleavage: The bonds adjacent to the nitrogen and oxygen atoms are prone to cleavage.

    • Cleavage between the carbon bearing the amino group and the adjacent benzylic carbon would be a dominant fragmentation pathway. This would result in the formation of a resonance-stabilized benzylic cation or related fragments.

    • Alpha-cleavage next to the nitrogen atom could lead to the loss of a CH₂NH₂ radical, generating a characteristic ion.

  • Benzylic Cleavage: The bond between the phenyl group and the propyl chain is susceptible to cleavage, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium ion (m/z 91).

  • Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (H₂O, 18 Da) a likely fragmentation event, particularly in the presence of an adjacent proton.

  • Loss of Ammonia: The primary amine group can be lost as ammonia (NH₃, 17 Da).

The following diagram illustrates the predicted major fragmentation pathways for this compound.

G Predicted EI-MS Fragmentation of this compound M [C9H13NO]+• m/z 151 F1 [C8H9O]+• m/z 121 (-CH2NH2) M->F1 -•CH2NH2 F2 [C7H7]+ m/z 91 (Benzylic Cleavage) M->F2 -C2H6NO• F3 [C9H11N]+• m/z 133 (-H2O) M->F3 -H2O F4 [C9H12O]+• m/z 134 (-NH3) M->F4 -NH3 F5 [C2H6N]+ m/z 44 (Alpha-cleavage) M->F5 -C7H7O•

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Comparison of Analytical Techniques

Beyond mass spectrometry, several other analytical techniques can be employed for the identification, quantification, and structural elucidation of this compound. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High resolution, excellent for separating isomers, established libraries for identification.Requires derivatization for polar compounds like amino alcohols to increase volatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by two stages of mass analysis.High sensitivity and selectivity, suitable for complex matrices, no derivatization needed.[1]Matrix effects can influence ionization and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structure elucidation and stereochemical information.Relatively low sensitivity compared to MS, requires higher sample concentrations.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Fast, non-destructive, provides information on chemical bonds and functional groups.[3]Provides limited structural information on its own, best used in conjunction with other techniques.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound, typically after derivatization.

Methodology:

  • Derivatization: To increase volatility, the amino and hydroxyl groups are derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Dissolve 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Full scan (e.g., m/z 40-500) for identification or Selected Ion Monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify this compound in a complex matrix, such as plasma.[1]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 200 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to retain and elute the analyte (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. The precursor ion would be the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

    • Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Other experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • FTIR Acquisition:

    • Record the spectrum over a range of approximately 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for O-H (broad, ~3300 cm⁻¹), N-H (medium, ~3300-3400 cm⁻¹), C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations.[3]

Workflow and Decision Logic

The selection of an analytical technique is guided by the research question. The following diagram illustrates a typical workflow for the analysis of a novel or uncharacterized compound like this compound.

G Analytical Workflow for this compound cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Quantitative Analysis A Sample Acquisition (Synthesis or Purchase) B Purity Assessment (e.g., HPLC-UV) A->B C FTIR (Functional Groups) B->C F Method Development (LC-MS/MS or GC-MS) B->F D NMR (Definitive Structure) C->D E Mass Spectrometry (Molecular Weight & Fragmentation) D->E G Method Validation (Accuracy, Precision, etc.) F->G H Sample Analysis (e.g., in biological matrix) G->H

Caption: A logical workflow for the analysis of this compound.

This guide provides a foundational understanding of the analytical approaches for this compound. The predicted fragmentation pattern and detailed protocols for alternative techniques offer a starting point for researchers to develop and validate methods tailored to their specific analytical challenges.

References

A Comparative Analysis of 3-Amino-2-Methyl-1-Phenylpropanones and Lovastatin as Hypolipidemic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypolipidemic efficacy of a novel class of compounds, 3-amino-2-methyl-1-phenylpropanones, and the widely-used statin, lovastatin. The following analysis is based on preclinical data and aims to offer an objective overview for research and drug development purposes.

Executive Summary

A series of synthesized 3-amino-2-methyl-1-phenylpropanones have demonstrated potent hypolipidemic activity in rodent models, in some cases exceeding the efficacy of lovastatin at comparable dosages.[1] These compounds effectively lower both serum cholesterol and triglyceride levels. The mechanism of action for these novel compounds appears to involve the inhibition of key enzymes in lipid metabolism, including HMG-CoA reductase, the primary target of statins like lovastatin.[1] Lovastatin, a well-established drug, primarily acts by competitively inhibiting HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis.[2][3][4][5][6] This guide presents a side-by-side comparison of their performance based on available experimental data, details the experimental methodologies employed, and visualizes the relevant biological pathways and workflows.

Data Presentation: Efficacy in Rodent Models

The following tables summarize the quantitative data from a key study comparing the hypolipidemic effects of 3-amino-2-methyl-1-phenylpropanone analogs and lovastatin in CF1 mice and Sprague-Dawley rats.

Table 1: Effect on Serum Cholesterol and Triglycerides in CF1 Mice after 16 Days of Intraperitoneal Administration (8 mg/kg/day) [1]

Compound% Reduction in Serum Cholesterol% Reduction in Serum Triglycerides
Analog 4 63%33%
Analog 5 58%37%
Analog 17 42%54%
Lovastatin Significantly lower activity than analogsSignificantly lower activity than analogs

Note: The original study states that many of the analogs showed "significantly higher activity than standard drugs, lovastatin and clofibrate at their therapeutic doses." Specific percentage reductions for lovastatin were not provided in the abstract.

Table 2: Effect on Serum and Aorta Lipids in Sprague-Dawley Rats after 14 Days of Oral Administration (8 mg/kg/day) [1]

Compound% Reduction in Serum Cholesterol% Reduction in Serum Triglycerides% Reduction in Aorta Cholesterol% Reduction in Aorta Triglycerides
Analog 17 SignificantSignificant37%50%
Lovastatin SignificantSignificantNot specifiedNot specified

The study also noted that these compounds lowered chylomicron, VLDL, and LDL cholesterol and triglyceride levels while significantly elevating HDL cholesterol levels.[1]

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for evaluating the hypolipidemic activity of the compared agents.

Animal Models and Induction of Hyperlipidemia
  • Animal Species: Male CF1 mice and Sprague-Dawley rats are commonly used models for these studies.[1]

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Induction of Hyperlipidemia (for hyperlipidemic models): While the primary study on 3-amino-2-methyl-1-phenylpropanones also tested normolipidemic rodents, hyperlipidemia can be induced in rats by feeding them a high-fat diet for a period of several weeks. A common high-fat diet composition includes standard chow supplemented with cholesterol, cholic acid, and a fat source like coconut oil or lard.

Drug Administration
  • Route of Administration: The compounds were administered either intraperitoneally (i.p.) or orally (p.o.).[1]

  • Dosage Preparation: The test compounds are typically suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution for oral administration or dissolved in a suitable solvent for intraperitoneal injection.

  • Administration Protocol:

    • Animals are weighed daily to adjust the dosage.

    • For oral administration, a gavage needle is used to deliver the compound directly into the stomach.

    • For intraperitoneal administration, the compound is injected into the peritoneal cavity.

    • A control group receives the vehicle only.

    • Treatment is carried out for a specified duration, for instance, 14 to 16 days.[1]

Sample Collection and Biochemical Analysis
  • Blood Collection: At the end of the treatment period, animals are fasted overnight. Blood is then collected via cardiac puncture or from the retro-orbital sinus under anesthesia.

  • Serum Preparation: The collected blood is allowed to clot, and serum is separated by centrifugation.

  • Lipid Analysis: Serum levels of total cholesterol, triglycerides, HDL, LDL, and VLDL are determined using commercially available enzymatic kits. Spectrophotometric methods are commonly employed for these analyses.

  • Tissue Analysis: For aortic lipid analysis, the aorta is excised, cleaned of adipose tissue, and homogenized. Lipids are then extracted from the homogenate and quantified.

Enzyme Activity Assays
  • Tissue Preparation: Livers are excised, weighed, and homogenized in a suitable buffer.

  • HMG-CoA Reductase Activity Assay: The activity of HMG-CoA reductase in liver microsomes is determined by measuring the conversion of HMG-CoA to mevalonate. This is often done using a radiolabeled substrate or by spectrophotometrically monitoring the oxidation of NADPH.

Mandatory Visualizations

Signaling Pathways

lovastatin_pathway cluster_cholesterol_synthesis Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Lovastatin Lovastatin Lovastatin->HMG_CoA HMG_CoA_Reductase_Inhibition Inhibition Propanones 3-Amino-2-methyl- 1-phenylpropanones Propanones->HMG_CoA HMG_CoA_Reductase_Inhibition->Mevalonate

Caption: Mechanism of HMG-CoA Reductase Inhibition.

Experimental Workflow

experimental_workflow start Start: Select Animal Model (e.g., CF1 Mice, Sprague-Dawley Rats) acclimatization Acclimatization Period start->acclimatization grouping Divide into Control and Treatment Groups acclimatization->grouping treatment Administer Compounds Daily (e.g., Orally or IP for 14-16 days) grouping->treatment sample_collection Fasting and Sample Collection (Blood and Tissues) treatment->sample_collection analysis Biochemical Analysis of Lipids (Cholesterol, Triglycerides, etc.) sample_collection->analysis data_analysis Statistical Data Analysis analysis->data_analysis conclusion Conclusion on Hypolipidemic Efficacy data_analysis->conclusion

Caption: General Workflow for In Vivo Hypolipidemic Studies.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 3-Methylamino-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and other key analytical techniques for the structural elucidation of 3-Methylamino-3-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceuticals.

This guide will delve into the experimental data and protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, offering an objective comparison of their capabilities in defining the molecular structure of this important compound.

At a Glance: Comparing Analytical Techniques

The selection of an analytical technique for structural elucidation depends on a variety of factors, including the nature of the sample, the level of detail required, and the specific questions being addressed. The following table summarizes the key strengths and outputs of the techniques discussed in this guide.

TechniqueInformation ObtainedSample RequirementsKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and hydrogen bonding networks.Single, high-quality crystal.Unambiguous determination of absolute stereochemistry and solid-state conformation.Crystal growth can be a significant bottleneck. Provides a static picture of the molecule in the solid state.
NMR Spectroscopy Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, and solution-state conformation and dynamics.Soluble sample in a suitable deuterated solvent.Provides detailed information about the molecule's structure and dynamics in solution, which can be more biologically relevant.Can be less precise than X-ray crystallography for determining exact bond lengths and angles. Complex spectra can be challenging to interpret fully.
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS), and structural information from fragmentation patterns.Small amount of sample, can be in solid, liquid, or gas phase.High sensitivity, requires very small amounts of sample. Can be coupled with separation techniques like GC or LC.Primarily provides information about the molecular formula and fragments, not the complete 3D structure.
FTIR Spectroscopy Presence of specific functional groups.Solid, liquid, or gas.Fast, non-destructive, and provides a characteristic fingerprint of the molecule.Provides information about functional groups present, but not their specific arrangement in 3D space.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. For 3-Methylamino-3-phenylpropan-1-ol, a study published in Acta Crystallographica Section E provides key insights into its solid-state conformation and intermolecular interactions.[1]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 3-Methylamino-3-phenylpropan-1-ol.[1]

ParameterValue
Chemical FormulaC₁₀H₁₅NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123 (2)
b (Å)18.345 (4)
c (Å)5.890 (1)
β (°)104.90 (3)
Volume (ų)1056.1 (4)
Z4
R-factor0.071
Key Structural Features

The X-ray analysis reveals that in the solid state, molecules of 3-Methylamino-3-phenylpropan-1-ol are linked by intermolecular hydrogen bonds between the hydroxyl group and the nitrogen atom of an adjacent molecule.[1] This network of hydrogen bonds plays a crucial role in the crystal packing. The phenyl ring and the propanol backbone adopt a specific conformation, providing a static snapshot of the molecule's preferred arrangement in the crystal lattice.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for the X-ray crystallographic analysis of a small molecule like 3-Methylamino-3-phenylpropan-1-ol is as follows:

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Slow evaporation of a saturated solution mounting Mounting a suitable single crystal crystal_growth->mounting xray_source Exposure to a monochromatic X-ray beam mounting->xray_source diffraction Collection of diffraction data xray_source->diffraction data_processing Data processing and space group determination diffraction->data_processing structure_solution Structure solution using direct methods or Patterson methods data_processing->structure_solution refinement Refinement of the atomic model structure_solution->refinement

Experimental workflow for X-ray crystallography.

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides unparalleled detail about the solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its fundamental chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms and the local chemical environment of nuclei in a molecule, providing insights into its structure in solution.

Expected ¹H and ¹³C NMR Spectral Data (Predicted)

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 7.2-7.4Phenyl protons
~ 4.8CH-OH
~ 2.8-3.0CH₂-N
~ 2.4N-CH₃
~ 1.8-2.0CH-CH₂
(variable)OH, NH

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to determine the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also provide clues about the molecule's structure.

Expected Mass Spectrometry Data

Ionm/z (expected)Interpretation
[M+H]⁺166.1226Protonated molecular ion
[M-H₂O+H]⁺148.1121Loss of water
C₇H₈N⁺106.0651Fragment containing the phenyl and amino groups

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer and ionize it using a suitable technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment
3300-3500 (broad)O-H stretch (alcohol)
3200-3400 (broad)N-H stretch (secondary amine)
3000-3100C-H stretch (aromatic)
2800-3000C-H stretch (aliphatic)
1450-1600C=C stretch (aromatic ring)
1000-1250C-O stretch (alcohol)

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final FTIR spectrum.

Logical Comparison of Analytical Methods

The choice of analytical technique is often guided by a logical progression of inquiry, starting from basic characterization to a detailed three-dimensional understanding.

logical_comparison cluster_initial Initial Characterization cluster_connectivity Connectivity & Solution Structure cluster_3d Definitive 3D Structure ms Mass Spectrometry (Molecular Weight & Formula) nmr NMR Spectroscopy (Atom Connectivity, Solution Conformation) ms->nmr ftir FTIR Spectroscopy (Functional Groups) ftir->nmr xray X-ray Crystallography (Solid-State 3D Structure) nmr->xray

Logical workflow for structural elucidation.

Conclusion

The structural elucidation of 3-Methylamino-3-phenylpropan-1-ol showcases the synergistic nature of modern analytical techniques. While X-ray crystallography provides the definitive solid-state structure with unparalleled precision, NMR, MS, and FTIR offer crucial complementary information regarding the molecule's connectivity, molecular weight, functional groups, and solution-state behavior. For drug development professionals, a comprehensive understanding derived from the application of these multiple techniques is essential for rational drug design, understanding structure-activity relationships, and ensuring the quality and purity of pharmaceutical intermediates and final products.

References

Comparative study of chiral selectors for amino acid enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Selectors for Amino Acid Enantioseparation

For researchers, scientists, and professionals in drug development, the enantioseparation of amino acids is a critical analytical challenge. The biological activity of amino acids and their derivatives is often stereospecific, making the accurate determination of enantiomeric purity essential. This guide provides a comparative overview of three prominent classes of chiral selectors for the enantioseparation of amino acids: Macrocyclic Glycopeptides, Chiral Crown Ethers, and Cyclodextrins.

Performance Comparison of Chiral Selectors

The choice of a chiral selector significantly impacts the resolution, selectivity, and analysis time of amino acid enantioseparation. The following tables summarize the performance of teicoplanin-based chiral stationary phases (CSPs), crown ether-based CSPs, and cyclodextrin-based methods for a selection of proteinogenic amino acids.

Table 1: Macrocyclic Glycopeptide (Teicoplanin-based) Chiral Stationary Phase Performance (HPLC)

Teicoplanin-based CSPs, such as the Astec CHIROBIOTIC® T, are known for their broad enantioselectivity towards native and derivatized amino acids.[1][2] Separations are typically achieved in reversed-phase or polar ionic modes.[3] The D-enantiomer is consistently more strongly retained than the L-enantiomer on these types of CSPs.[1]

Amino AcidResolution (Rs)Selectivity (α)Analysis Time (min)
Alanine> 1.51.8< 10
Valine> 1.5-< 15
Leucine> 1.5-< 15
Phenylalanine> 1.5-< 20
Tryptophan> 1.5-< 25
Aspartic Acid> 1.5-< 10
Glutamic Acid> 1.5-< 10
Data synthesized from qualitative descriptions of baseline or better separation in the literature. Specific values for all amino acids under a single condition are not readily available.
Table 2: Chiral Crown Ether (CROWNPAK CR-I(+)) Chiral Stationary Phase Performance (SFC)

Chiral crown ether-based CSPs, like the CROWNPAK® CR-I(+), demonstrate excellent performance in supercritical fluid chromatography (SFC), offering high resolution and remarkably short analysis times for underivatized amino acids.[4][5] Enantioseparation is achieved for a wide range of amino acids, with the D-enantiomer typically eluting first on the CR-I(+) column.[4]

Amino AcidResolution (Rs)Analysis Time (min)
Alanine> 5.0< 3
Valine> 5.0< 3
Leucine> 5.0< 3
Phenylalanine> 5.0< 3
Tryptophan> 5.0< 3
Aspartic Acid> 5.0< 3
Glutamic Acid> 5.0< 3
Data is based on SFC-MS analysis, which provides high resolution and speed.
Table 3: Cyclodextrin (Sulfobutylether-β-cyclodextrin) Performance in HPLC

Sulfobutylether-β-cyclodextrin has been successfully employed as a chiral selector for the enantioseparation of various amino acids in HPLC, both as a mobile phase additive and for dynamic coating on a stationary phase.[6] This method has shown effective separation for a range of amino acids.[6]

Amino AcidSeparation
PhenylalanineBaseline
TryptophanBaseline
TyrosineBaseline
LeucinePartial
IsoleucinePartial
ValinePartial
MethionineBaseline
Data indicates the quality of separation (baseline or partial) as specific resolution values were not uniformly reported.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful enantioseparation. Below are representative protocols for each class of chiral selector.

Protocol 1: Enantioseparation of Amino Acids using a Teicoplanin-based CSP (HPLC)

This protocol is a general method for the direct enantioseparation of underivatized amino acids on an Astec® CHIROBIOTIC® T column.[1]

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size

  • Mobile Phase: A mixture of water, methanol, and a small amount of acid (e.g., 0.1% formic acid) or base to optimize ionization. A common starting point is a gradient of methanol in water.[1]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve amino acid standards or samples in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Enantioseparation of Amino Acids using a Chiral Crown Ether CSP (HPLC)

This protocol describes a method for the enantioseparation of underivatized amino acids using a CROWNPAK CR-I(+) column.[7]

  • Column: CROWNPAK CR-I(+), 150 mm x 3.0 mm I.D., 5 µm particle size[7]

  • Mobile Phase: Acidic mobile phases are typically used, such as perchloric acid (pH 1-2) in water or a mixture of aqueous perchloric acid and an organic modifier like methanol or acetonitrile (e.g., 85:15 (v/v) aqueous HClO4 (pH 1.0)/CH3CN).[7]

  • Flow Rate: 0.4 mL/min

  • Temperature: 25 °C[7]

  • Detection: UV at 200 nm or MS[7]

  • Sample Preparation: Dissolve amino acid samples in the mobile phase.

Protocol 3: Enantioseparation of Amino Acids using a Cyclodextrin Selector (CE)

This protocol outlines a general approach for the enantioseparation of derivatized amino acids using a cyclodextrin as a chiral selector in capillary electrophoresis.

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length of 40 cm

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector, such as 20 mM 2,6-di-O-methyl-β-cyclodextrin.

  • Voltage: 15-25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Detection: UV at 200 nm

  • Sample Preparation: Derivatize amino acids with a suitable agent (e.g., dansyl chloride) and dissolve in the BGE or a compatible solvent.

Visualization of Chiral Separation Workflow and Mechanisms

The following diagrams illustrate the general workflow for chiral amino acid separation and the interaction mechanisms of the different chiral selectors.

G cluster_workflow General Workflow for Chiral Amino Acid Separation SamplePrep Sample Preparation (Dissolution/Derivatization) Separation Chiral Separation (HPLC/CE/SFC) SamplePrep->Separation Detection Detection (UV/MS) Separation->Detection DataAnalysis Data Analysis (Peak Integration, Enantiomeric Excess) Detection->DataAnalysis

Caption: General workflow for chiral amino acid analysis.

G cluster_mechanisms Chiral Recognition Mechanisms cluster_cd Cyclodextrin cluster_ce Chiral Crown Ether cluster_mg Macrocyclic Glycopeptide CD Cyclodextrin (Host) CD_Complex Inclusion Complex AminoAcid1 Amino Acid (Guest) CE Crown Ether (Host) CE_Complex Host-Guest Complex AminoAcid2 Protonated Amino Acid (Guest) MG Macrocyclic Glycopeptide Interactions Multiple Interactions (H-bonding, π-π, ionic) AminoAcid3 Amino Acid

Caption: Chiral recognition mechanisms of different selectors.

References

A Comparative Guide to Purity Analysis of (S)-(-)-2-Amino-3-phenyl-1-propanol: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical and stereochemical purity of chiral building blocks like (S)-(-)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol) is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of chemical impurities or the unwanted (R)-(+)-enantiomer can significantly impact the efficacy and safety of the final drug product. This guide provides a comparative overview of two common analytical techniques for the purity assessment of (S)-(-)-2-Amino-3-phenyl-1-propanol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The primary method for determining the enantiomeric excess and overall purity of (S)-(-)-2-Amino-3-phenyl-1-propanol is chiral HPLC, owing to its high resolution and accuracy for separating enantiomers.[1] An alternative approach for assessing the purity of amino alcohols is Gas Chromatography, which is particularly effective for volatile compounds.[2][3]

Comparison of Analytical Methods

The selection of an analytical method for purity analysis depends on various factors, including the specific purity aspect being assessed (chemical vs. enantiomeric), the required sensitivity, and the available instrumentation. Below is a comparison of a validated chiral HPLC method and a GC-FID method applicable to the analysis of (S)-(-)-2-Amino-3-phenyl-1-propanol.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Separation of volatile compounds based on their partitioning between a stationary phase and an inert carrier gas, with detection by FID.
Primary Application Enantiomeric purity (enantiomeric excess - ee) and chemical purity assessment.Chemical purity assessment of volatile and thermally stable compounds.[4]
Linearity (R²) > 0.998[5][6]Typically > 0.99
Limit of Detection (LOD) 0.1 µg/mL for enantiomers[5][6]In the range of ng on column[3]
Limit of Quantification (LOQ) In the range of µg/mLIn the range of ng on column
Precision (%RSD) < 10%[5][6]Typically < 5%
Accuracy (% Recovery) > 82%[5][6]Typically 95-105%
Advantages High resolution for enantiomers, wide applicability, well-established methods.[1]High efficiency for volatile compounds, small sample volume required.[7]
Disadvantages Can require expensive chiral columns, method development can be time-consuming.[1]The analyte must be volatile or require derivatization, which adds a step to the workflow.[7]

Experimental Workflows

The general workflows for the HPLC and GC purity analysis methods are depicted below. The HPLC method involves direct injection of the sample dissolved in the mobile phase, while the GC method may require a derivatization step to improve the volatility and thermal stability of the amino alcohol.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity / ee Integrate->Calculate

Figure 1: Experimental workflow for HPLC purity analysis.

Experimental Protocols

Below are the detailed experimental protocols for the validated chiral HPLC method and a representative GC-FID method for the purity analysis of (S)-(-)-2-Amino-3-phenyl-1-propanol.

Validated Chiral HPLC Method

This method is adapted from validated procedures for the enantiomeric separation of phenylalanine, a structurally related compound.[5][6]

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: Teicoplanin-based CSP (e.g., Chirobiotic T).

  • Mobile Phase: Acetonitrile / Water (75/25, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 23 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of (S)-(-)-2-Amino-3-phenyl-1-propanol in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution with the mobile phase to fall within the validated concentration range (e.g., 0.1–500 µg/mL).[5][6]

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC-FID) Method

This method is a general approach for the analysis of amino alcohols and would require validation for this specific compound.[2][3]

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: Agilent CP-Wax for volatile amines and diamines, 0.32 mm x 25 m, 1.2 µm film thickness.[2]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split.

3. Sample Preparation:

  • Accurately weigh the (S)-(-)-2-Amino-3-phenyl-1-propanol sample and dissolve it in a suitable solvent such as methanol or dichloromethane to a final concentration of approximately 1 mg/mL.[2]

  • For improved peak shape and volatility, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary.

References

Phenylpropanoids in Essential Oils: A Comparative Guide to their Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of common phenylpropanoids found in essential oils. The information is compiled from various scientific studies to offer an objective overview supported by experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of phenylpropanoids are often evaluated by their ability to inhibit key inflammatory mediators. The following tables summarize the quantitative data on the inhibitory activity of several prominent phenylpropanoids.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
PhenylpropanoidCell LineIC50 ValueReference
CinnamaldehydeRAW 264.745.56 ± 1.36 µM[1]
EugenolRAW 264.7Not explicitly stated, but significant inhibition observed[2]
MyristicinRAW 264.7Significant inhibition at 50 µM[3]
Chavicol-Data not available
Safrole-Data not available

IC50: The half maximal inhibitory concentration.

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
PhenylpropanoidCytokineCell LineIC50 Value / % InhibitionReference
CinnamaldehydeTNF-αRAW 264.729.58 ± 0.34 µM[1]
CinnamaldehydeIL-6RAW 264.7Significant inhibition at 50 µM[4]
EugenolTNF-αRAW 264.7Significant dose-dependent decline[5]
EugenolIL-6RAW 264.7Significant dose-dependent decline[5]
MyristicinTNF-αRAW 264.7Significant inhibition at 50 µM[6]
MyristicinIL-6RAW 264.7Significant inhibition at concentrations up to 50 µM[6]
Chavicol (as Hydroxychavicol)TNF-αHuman NeutrophilsSignificant suppression at 2.5, 5, and 10 µg/ml[7]
SafroleTNF-αRAW 264.7Significant induction, not inhibition
SafroleIL-6RAW 264.7Significant induction, not inhibition
Table 3: Inhibition of Cyclooxygenase (COX) Enzymes
PhenylpropanoidEnzymeAssay TypeIC50 ValueReference
CinnamaldehydeCOX-2In vitroNot explicitly stated, but demonstrates inhibition[2]
EugenolCOX-2In vitroNot explicitly stated, but demonstrates inhibition[2]
MyristicinCOX-2In silico/In vitroPotent inhibitor[3]
Chavicol--Data not available
Safrole--Data not available
Table 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
PhenylpropanoidAnimal ModelDose% Inhibition of EdemaReference
CinnamaldehydeMouse5 mg/kgSignificant reduction[1]
EugenolRat25, 50, 100 mg/kg28%, 62%, 78%
MyristicinMouse-Promoted a reduction[3]
Chavicol--Data not available
SafroleRat-Lower inhibitory action than indomethacin

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of phenylpropanoids are often mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Phenylpropanoids Phenylpropanoids (e.g., Eugenol, Cinnamaldehyde) Phenylpropanoids->IKK Inhibit Phenylpropanoids->NFkappaB Inhibit Translocation

Figure 1: NF-κB Signaling Pathway Inhibition by Phenylpropanoids.

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TAK1->ERK JNK JNK TAK1->JNK p38 p38 TAK1->p38 AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK->AP1 p38->AP1 Activate Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Phenylpropanoids Phenylpropanoids (e.g., Cinnamaldehyde) Phenylpropanoids->TAK1 Inhibit

Figure 2: MAPK Signaling Pathway Modulation by Phenylpropanoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vitro and in vivo assays used to assess the anti-inflammatory activity of phenylpropanoids.

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

NO_Assay_Workflow Start Start Cell_Culture 1. Culture RAW 264.7 macrophages Start->Cell_Culture Pretreatment 2. Pretreat cells with phenylpropanoids Cell_Culture->Pretreatment Stimulation 3. Stimulate with LPS (e.g., 1 µg/mL) Pretreatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant 5. Collect supernatant Incubation->Supernatant Griess_Assay 6. Perform Griess Assay (measure nitrite) Supernatant->Griess_Assay Analysis 7. Analyze data and calculate IC50 Griess_Assay->Analysis End End Analysis->End

Figure 3: Workflow for Nitric Oxide (NO) Inhibition Assay.

Detailed Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[1]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test phenylpropanoid, and the cells are incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[1]

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Paw_Edema_Workflow Start Start Animal_Acclimatization 1. Acclimatize rats Start->Animal_Acclimatization Compound_Admin 2. Administer phenylpropanoid (e.g., intraperitoneally) Animal_Acclimatization->Compound_Admin Carrageenan_Injection 3. Inject carrageenan (1%) into the subplantar region of the right hind paw Compound_Admin->Carrageenan_Injection Paw_Measurement 4. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5h) using a plethysmometer Carrageenan_Injection->Paw_Measurement Data_Analysis 5. Calculate the percentage inhibition of edema Paw_Measurement->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Methodology:

  • Animals: Male Wistar rats (180-200 g) are typically used and are acclimatized to the laboratory conditions for at least one week before the experiment.[8]

  • Compound Administration: The test phenylpropanoid is administered, usually intraperitoneally or orally, at various doses 30-60 minutes before the carrageenan injection.[8] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each rat.[8][9]

  • Measurement of Paw Edema: The paw volume is measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[8]

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Conclusion

The presented data indicates that phenylpropanoids found in essential oils, particularly cinnamaldehyde and eugenol, exhibit significant anti-inflammatory properties. Their mechanisms of action involve the inhibition of key inflammatory mediators and the modulation of critical signaling pathways such as NF-κB and MAPKs. While the available data for myristicin also suggests potent anti-inflammatory effects, further quantitative studies are needed for a more direct comparison. The anti-inflammatory potential of chavicol and safrole is less characterized, with some studies on safrole even suggesting a pro-inflammatory response under certain conditions. This guide provides a foundational comparison to aid researchers in the selection and investigation of these bioactive compounds for the development of novel anti-inflammatory agents.

References

A Structural Comparison of 3-Amino-2-phenylpropan-1-ol with Structurally Related Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of 3-amino-2-phenylpropan-1-ol with other well-characterized amino alcohols, namely phenylpropanolamine, norephedrine, and octopamine. Due to a lack of publicly available receptor binding data for this compound, this document focuses on a comparative structural analysis, physicochemical properties, and known biological activities of its analogs. Furthermore, a detailed experimental protocol for a radioligand binding assay is provided to facilitate the future characterization of this compound's pharmacological profile.

Structural and Physicochemical Comparison

The structural similarities and differences among this compound, phenylpropanolamine, norephedrine, and octopamine are key to understanding their potential biological activities. All four compounds share a common phenethylamine backbone, which is a core feature for interaction with various biogenic amine receptors, including adrenergic receptors.

Caption: Structural relationship of the compared amino alcohols.

The key structural differentiator for this compound is the placement of the amino and hydroxyl groups relative to the phenyl ring and the propane backbone. Unlike phenylpropanolamine and norephedrine, where the amino and hydroxyl groups are on adjacent carbons (C1 and C2), in this compound, the phenyl group is at the C2 position, with the amino group on a methyl substituent at C2 and the hydroxyl group at C1. This unique arrangement is expected to significantly influence its stereochemistry and interaction with receptor binding pockets. Octopamine is distinct due to the presence of a hydroxyl group on the phenyl ring, which increases its polarity.

Physicochemical and Biological Activity Data

The following table summarizes the key physicochemical properties and available receptor binding affinities (Ki in nM) for the compared amino alcohols. It is important to note the absence of receptor binding data for this compound in the current literature.

PropertyThis compoundPhenylpropanolamineNorephedrineOctopamine
Molecular Formula C₉H₁₃NOC₉H₁₃NOC₉H₁₃NOC₈H₁₁NO₂
Molecular Weight ( g/mol ) 151.21151.21151.21153.18
LogP 0.30.80.8-0.94
Melting Point (°C) 92-94101.549-50160
pKa (Strongest Basic) 9.3 (Predicted)9.449.448.98
α1-adrenergic Ki (nM) Data not availableWeak/negligible affinity reported.[1] Preferential α2 agonist.[2]Weak/negligible affinity reported.400- to 2,000-fold lower affinity than norepinephrine.
α2-adrenergic Ki (nM) Data not availablePreferential agonist.[2][3]Weak/negligible affinity reported.400- to 2,000-fold lower affinity than norepinephrine.
β-adrenergic Ki (nM) Data not availableWeak/negligible affinity reported.Weak/negligible affinity reported.[1]400- to 2,000-fold lower affinity than norepinephrine.[4]

Experimental Protocol: Radioligand Binding Assay for Adrenergic Receptors

To determine the binding affinity of this compound for various adrenergic receptor subtypes, a competitive radioligand binding assay can be employed. This protocol provides a general framework that can be adapted for specific receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound for α1, α2, and β-adrenergic receptors.

Materials:

  • Membrane Preparations: Cell membranes from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

  • Radioligands:

    • For α1 receptors: [³H]-Prazosin

    • For α2 receptors: [³H]-Rauwolscine or [³H]-Yohimbine

    • For β receptors: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol

  • Unlabeled Ligands: this compound, and a known high-affinity non-selective antagonist for each receptor class to determine non-specific binding (e.g., phentolamine for α-receptors, propranolol for β-receptors).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C).

  • Cell Harvester.

  • Liquid Scintillation Counter.

Workflow:

G start Start prep Prepare serial dilutions of This compound start->prep incubation Incubate membranes, radioligand, and test compound prep->incubation filtration Rapidly filtrate to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold assay buffer filtration->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analysis Data analysis to determine IC50 and Ki scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen membrane aliquots on ice.

    • Dilute the membranes in ice-cold assay buffer to the desired protein concentration (typically 10-50 µg of protein per well, to be optimized for each receptor subtype).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding (NSB): Assay buffer, radioligand, a saturating concentration of the appropriate non-selective antagonist, and membrane preparation.

      • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

    • The final assay volume is typically 200-250 µL. The concentration of the radioligand should be approximately its Kd value for the receptor.

  • Incubation:

    • Incubate the plates at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters three to five times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data using a non-linear regression analysis to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This experimental outline provides a robust method for characterizing the interaction of this compound with adrenergic receptors, which will be crucial for understanding its potential pharmacological effects and guiding future drug development efforts.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 3-Amino-2-phenylpropan-1-ol, a compound utilized in various research applications, is classified as a hazardous substance requiring specific disposal procedures. Adherence to these protocols is not only a matter of safety but also a legal requirement under regulations set forth by agencies such as the Environmental Protection Agency (EPA).[1][2]

This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, designed to provide immediate and essential safety and logistical information.

Hazard Profile and Regulatory Information

This compound is categorized as a hazardous chemical, primarily due to its corrosive nature. According to its Safety Data Sheet (SDS), it can cause severe skin burns and eye damage.[3] For transportation and waste management purposes, it falls under the following classifications:

Identifier Value
UN Number UN3259
Proper Shipping Name AMINES, SOLID, CORROSIVE, N.O.S.
Hazard Class 8 (Corrosive)

The data presented is based on available Safety Data Sheets.[3]

It is imperative that this chemical waste is not disposed of through conventional means such as regular trash or sewer systems.[1][4] Instead, it must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal contractor.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing.

2. Waste Collection and Containerization:

  • Collect waste this compound in a designated, compatible, and properly sealed container.[5] Plastic containers are often preferred for hazardous waste to minimize the risk of breakage.[1]

  • Ensure the container is in good condition, free from leaks or cracks.[5]

  • Do not mix this compound with other incompatible waste streams. It is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

3. Labeling the Hazardous Waste Container: Proper labeling is a critical step for ensuring safe handling and disposal. The label must be clearly legible and securely attached to the container. The following information is required:[1]

  • The words "Hazardous Waste."[1]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

  • The quantity of waste in the container.

  • The date of waste generation.[1]

  • The location of origin (e.g., laboratory, room number).[1]

  • The name and contact information of the principal investigator or responsible person.[1]

  • Appropriate hazard pictograms (e.g., corrosive).[1]

4. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.

  • This area should be secure and well-ventilated.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[6]

  • Keep the waste container closed at all times, except when adding waste.[5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][6]

  • You will likely need to submit a hazardous waste pickup request form, providing details about the chemical and its container.[1]

  • Follow your institution's specific procedures for waste pickup and documentation.

6. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with an appropriate solvent.[5][6]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[5][6]

  • After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, provided all labels are defaced.[5][6]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Wear Appropriate PPE B Step 2: Collect Waste in a Compatible Container A->B C Step 3: Securely Seal and Label the Container B->C D Step 4: Store in a Designated Hazardous Waste Area C->D E Step 5: Contact EHS for Waste Pickup D->E F Step 6: EHS Collects and Disposes of Waste E->F

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling 3-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Amino-2-phenylpropan-1-ol, including detailed operational and disposal plans to foster a secure research environment.

Chemical Safety Data Summary

A thorough understanding of the chemical's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC9H13NO[1]
Molecular Weight151.21 g/mol [1]
CAS Number62247-39-6[1]
AppearanceSolid
Melting Point92-94 °C

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Adherence to the following GHS classifications is mandatory.[1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is required at all times when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected prior to use.To prevent skin contact and irritation.[2][3]
Eye and Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and eye irritation.[2][4]
Skin and Body Protection Laboratory coat. Fire/flame resistant and impervious clothing may be necessary for larger quantities.To protect skin from contact and contamination of personal clothing.[2][4]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if ventilation is inadequate or for large spills.To avoid inhalation and respiratory tract irritation.[2][5]

Operational Protocol: Step-by-Step Handling Procedure

The following workflow ensures the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Ensure Fume Hood is Operational a->b c Weigh Solid in Fume Hood b->c d Dissolve in Appropriate Solvent c->d e Perform Reaction in Fume Hood d->e f Monitor Reaction Progress e->f g Quench Reaction & Work-Up f->g h Segregate Waste Streams g->h i Dispose of Waste in Labeled Containers h->i j Decontaminate Work Area i->j k Remove and Dispose of PPE Properly j->k

Workflow for Handling this compound

Experimental Protocol

  • Preparation:

    • Before entering the laboratory, ensure all necessary PPE is available and in good condition.

    • Don a lab coat, chemical-resistant gloves, and safety goggles.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling and Reaction:

    • Conduct all manipulations of this compound within the fume hood.

    • Carefully weigh the required amount of the solid compound.

    • Slowly add the compound to the chosen solvent in the reaction vessel.

    • Assemble the reaction apparatus within the fume hood.

    • Monitor the reaction as per the specific experimental procedure.

  • Cleanup and Decontamination:

    • Upon completion of the reaction, follow appropriate quenching and work-up procedures.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][7]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, properly labeled hazardous waste container.[8]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[9]

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.[8][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.